molecular formula C7H6Cl2O B150960 2,3-Dichlorobenzyl alcohol CAS No. 38594-42-2

2,3-Dichlorobenzyl alcohol

Cat. No.: B150960
CAS No.: 38594-42-2
M. Wt: 177.02 g/mol
InChI Key: STVBVTWXWZMRPZ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl alcohol is also referred to as (2,3-dichlorophenyl)methanol (IUPAC name). It is mildly antiseptic in nature.>

Properties

IUPAC Name

(2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBVTWXWZMRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281429
Record name 2,3-Dichlorobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38594-42-2
Record name 2,3-Dichlorobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Dichlorobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental protocols, and presents key information in a structured and accessible format.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a solid organic compound with mild antiseptic properties.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: General Chemical Information

IdentifierValue
IUPAC Name (2,3-dichlorophenyl)methanol[2]
CAS Number 38594-42-2
Molecular Formula C₇H₆Cl₂O[3]
Molecular Weight 177.03 g/mol
SMILES String OCc1cccc(Cl)c1Cl
InChI Key STVBVTWXWZMRPZ-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueSource
Melting Point 85-88 °C[1]
Boiling Point 271.2 °C[4]
Form Solid

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2,3-dichlorobenzaldehyde.[1]

Experimental Procedure:

  • A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

  • The solution is cooled to 0°C.

  • An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is slowly added to the cooled methanol solution over a period of 1 hour.[1]

  • The reaction mixture is then stirred at room temperature for 2 hours.

  • To quench the reaction, the mixture is slowly poured into water (3.7 L).

  • The pH of the resulting mixture is adjusted to 6 using glacial acetic acid (125 mL).

  • The precipitated white solid, this compound, is collected by filtration. This process yields approximately 467 g (92% yield).[1]

Visualized Experimental Workflow and Reactions

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A Dissolve 2,3-dichlorobenzaldehyde in Methanol B Cool solution to 0°C A->B C Slowly add alkaline Sodium Borohydride solution B->C D Stir at Room Temperature for 2 hours C->D E Quench reaction in water D->E F Adjust pH to 6 with Glacial Acetic Acid E->F G Filter to collect This compound F->G

Synthesis of this compound.
Application in Chemical Synthesis

This compound serves as a reagent in the preparation of more complex molecules. For instance, it is utilized in the synthesis of various glycoside derivatives, which are of interest in medicinal chemistry.[1]

G A This compound P1 Preparation of Glycoside Derivative 1 A->P1 Reacts with... P2 Preparation of Glycoside Derivative 2 A->P2 Reacts with... B Methyl [4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-5- (2-nitrophenylsulfonamido)-D-glycero-α-D-galacto- 2-nonulopyranosid]onate C Methyl [5-acetamido-4,7,8-tri-O-acetyl-3,5,9-trideoxy-9- (4-phenylbenzamido)-D-glycero-α-D-galacto- 2-nonulopyranosid]onate P1->B Yields P2->C Yields

Use in complex molecule synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US)

  • Eye Protection: Eyeshields

  • Hand Protection: Gloves

Storage:

  • Store in a combustible solids storage area.

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, consulting the cited sources is recommended.

References

An In-depth Technical Guide to (2,3-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-dichlorophenyl)methanol, including its chemical identity, physicochemical properties, and available data on its synthesis and safety. This document is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Identity and Structure

(2,3-dichlorophenyl)methanol, also commonly known as 2,3-dichlorobenzyl alcohol, is an aromatic alcohol.[1][2] The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a hydroxymethyl group at position 1.

IUPAC Name: (2,3-dichlorophenyl)methanol[1]

Chemical Structure:

  • 2D Structure: A benzene ring with a CH₂OH group, and two chlorine atoms on the carbons adjacent to the carbon bearing the CH₂OH group.

  • SMILES: C1=CC(=C(C(=C1)Cl)Cl)CO[1]

  • InChI: InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2[1]

The following diagram illustrates the relationship between the IUPAC name and the chemical structure.

G cluster_main mol formula Molecular Formula: C₇H₆Cl₂O mol->formula Has name (2,3-dichlorophenyl)methanol name->mol Represents

Caption: Relationship between IUPAC name and chemical structure of (2,3-dichlorophenyl)methanol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (2,3-dichlorophenyl)methanol is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₆Cl₂O[1]
Molecular Weight 177.02 g/mol [1]
CAS Number 38594-42-2[1]
Appearance Solid[2]
Melting Point 85-88 °C[2]
XLogP3-AA (Computed) 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Spectroscopic Data 1D NMR, GC-MS, IR, and Raman spectra available[1]

Synthesis Protocols

Representative Experimental Protocol: Synthesis of Dichlorobenzyl Alcohol

This protocol is for the synthesis of 2,4-dichlorobenzyl alcohol and would likely require optimization for the 2,3-dichloro isomer.

Stage 1: Esterification

  • To a solution of sodium acetate and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water, add 2,3-dichlorobenzyl chloride.

  • Heat the mixture under reflux with stirring for several hours to form the 2,3-dichlorobenzyl acetate intermediate.

Stage 2: Hydrolysis

  • To the reaction mixture, add a strong base such as aqueous sodium hydroxide.

  • Continue refluxing for a short period to hydrolyze the ester to this compound.

  • Cool the mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

The following diagram illustrates a potential workflow for the synthesis and purification of (2,3-dichlorophenyl)methanol.

G start Start: 2,3-Dichlorobenzyl chloride esterification Esterification (e.g., with Sodium Acetate) start->esterification hydrolysis Hydrolysis (e.g., with NaOH) esterification->hydrolysis crystallization Crystallization hydrolysis->crystallization filtration Filtration and Washing crystallization->filtration drying Drying under Vacuum filtration->drying product Final Product: (2,3-dichlorophenyl)methanol drying->product

Caption: A potential workflow for the synthesis of (2,3-dichlorophenyl)methanol.

Biological Activity and Mechanism of Action

There is limited specific information in the public domain regarding the biological activity and mechanism of action of (2,3-dichlorophenyl)methanol. However, its isomer, 2,4-dichlorobenzyl alcohol, is known to be a mild antiseptic used in throat lozenges.[4] The antiseptic mechanism of action for the 2,4-isomer is thought to be related to the denaturation of external proteins and the rearrangement of tertiary structure proteins of microbes.[5] Additionally, it exhibits a local anesthetic effect, which is believed to be due to a blockade of sodium channels.[5] It is plausible that (2,3-dichlorophenyl)methanol could exhibit similar properties, but this would require experimental verification.

Safety and Handling

(2,3-dichlorophenyl)methanol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

(2,3-dichlorophenyl)methanol can be used as a building block in organic synthesis. For instance, it may be used in the preparation of more complex molecules, such as ligands for metal catalysts or precursors for pharmacologically active compounds.[2] Its utility in drug discovery may be inferred from the biological activity of its isomers, suggesting potential for investigation as an antiseptic or local anesthetic.

This guide provides a summary of the currently available technical information on (2,3-dichlorophenyl)methanol. Further research is needed to fully elucidate its biological activity, mechanism of action, and to develop detailed, optimized synthesis protocols.

References

2,3-Dichlorobenzyl alcohol CAS number 38594-42-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2,3-Dichlorobenzyl alcohol (CAS Number: 38594-42-2) is provided for researchers, scientists, and drug development professionals. This document synthesizes available data on its chemical properties, synthesis, and applications, while noting the distinction between this isomer and the more extensively studied 2,4-Dichlorobenzyl alcohol.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a halogenated aromatic alcohol.[1][2] It exists as a white crystalline powder or solid at room temperature.[1][3] While it is noted to have mildly antiseptic properties, a significant body of research on its biological activity is lacking, especially in comparison to its isomer, 2,4-Dichlorobenzyl alcohol, which is a common active ingredient in antiseptic throat lozenges.[1][4][5]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is critical for its application in experimental settings, including solubility and reaction condition considerations.

PropertyValueReference(s)
CAS Number 38594-42-2[1]
Molecular Formula C₇H₆Cl₂O[3]
Molecular Weight 177.03 g/mol [1]
IUPAC Name (2,3-dichlorophenyl)methanol[1]
Appearance White crystalline powder[3]
Melting Point 85-88 °C (lit.)[1][2]
Boiling Point 271.2 ± 25.0 °C (Predicted)[6]
Density 1.392 ± 0.06 g/cm³ (Predicted)[6]
pKa 13.69 ± 0.10 (Predicted)[3]
InChI Key STVBVTWXWZMRPZ-UHFFFAOYSA-N[1]
SMILES String OCc1cccc(Cl)c1Cl[1]
Safety and Handling

This compound is classified as a warning-level hazard.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is recommended during handling.[1]

Synthesis and Experimental Protocols

The primary application identified for this compound is as a chemical intermediate in the synthesis of more complex molecules.[1][2]

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2,3-dichlorobenzaldehyde.[2]

Experimental Protocol:

  • A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

  • The solution is cooled to 0°C.

  • An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is added slowly to the cooled methanol solution over a period of 1 hour.

  • The reaction mixture is then stirred at room temperature for 2 hours.

  • To quench the reaction, the mixture is slowly poured into water (3.7 L).

  • The pH of the resulting mixture is adjusted to 6 using glacial acetic acid (125 mL).

  • The precipitated white solid product, this compound, is collected by filtration. This protocol reports a yield of 92% (467 g).[2]

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 2,3-Dichlorobenzaldehyde (500g, 2.85 mol) B Methanol (3.5 L) A->B Dissolve in C Cool to 0°C B->C F Slowly add prepared NaBH4 solution (1 hr) C->F D Sodium Borohydride (113.5g, 2.975 mol) E 0.2N Sodium Hydroxide (241 mL) D->E Dissolve in E->F G Stir at Room Temperature (2 hrs) F->G H Quench with Water (3.7 L) G->H I Adjust pH to 6 (Glacial Acetic Acid) H->I J Filter Precipitate I->J K This compound (White Solid, 92% Yield) J->K

Workflow for the synthesis of this compound.

Applications in Research and Development

The primary documented use of this compound is as a precursor or intermediate in organic synthesis.[1][2]

Reagent in Complex Synthesis

It has been used in the preparation of complex glycoside derivatives, such as:

  • methyl [2,3-dichlorobenzyl 4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-5-(2-nitrophenylsulfonamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate

  • methyl [2,3-dichlorobenzyl 5-acetamido-4,7,8-tri-O-acetyl-3,5,9-trideoxy-9-(4-phenylbenzamido)-D-glycero-α-D-galacto-2-nonulopyranosid]onate[1][2]

In these syntheses, the 2,3-dichlorobenzyl group likely serves as a protecting group for a hydroxyl or other functional group on the sugar moiety. The chlorinated benzyl group can be advantageous due to its stability under various reaction conditions and can often be removed through specific deprotection strategies, such as catalytic hydrogenation. The specific properties and reactivity of the 2,3-dichloro substitution pattern may be leveraged to achieve desired selectivity or stability in a multi-step synthesis.

G cluster_compound Compound Profile cluster_properties Characteristics cluster_application Known Application Compound This compound CAS: 38594-42-2 Properties Physicochemical Properties Melting Point: 85-88 °C Appearance: White Solid Formula: C₇H₆Cl₂O Compound:cas->Properties Determines Application Role Chemical Intermediate / Reagent Function Protecting Group in Organic Synthesis Example Synthesis of complex glycoside derivatives Compound:id->Application Is used as Properties->Application Informs

References

Physical properties of 2,3-Dichlorobenzyl alcohol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3-Dichlorobenzyl alcohol, with a specific focus on its melting point. Information on its boiling point is also addressed. This document includes experimental methodologies for the determination of these properties and visual workflows to aid in laboratory synthesis and analysis.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white to almost white powder or crystalline substance. It is recognized for its use as a synthetic intermediate and as a mild antiseptic.

Data Presentation: Physical Constants

The following table summarizes the key physical properties of this compound.

Physical PropertyValueSource(s)
Melting Point 85-88 °C[1]
87 °C[2]
84.0 to 87.0 °C[3]
Boiling Point Not available
Molecular Formula C₇H₆Cl₂O
Molecular Weight 177.03 g/mol
Appearance White to almost white powder/crystal[3]

Note on Boiling Point: A definitive boiling point for this compound at standard pressure is not readily found in the scientific literature. This may indicate that the compound is susceptible to decomposition at elevated temperatures before its boiling point is reached.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point over a narrow range (0.5-1.0°C). Impurities tend to lower and broaden the melting point range. The capillary method is a standard and widely accepted technique for accurate melting point determination.

Principle: A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • This compound sample

  • Mortar and pestle (optional, for grinding crystals)

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry surface.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 1-2 mm in height.

  • Apparatus Setup (using a digital melting point apparatus):

    • Insert the capillary tube containing the sample into the designated slot in the heating block of the apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Melting Point Measurement:

    • For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.

    • For a more precise measurement, start heating at a slow and steady rate, approximately 2°C per minute, when the temperature is about 15-20°C below the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating at the same slow rate and record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1-T2.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh capillary tube and sample for each determination to ensure accuracy.

Visualized Workflows

Synthesis of this compound

The following diagram illustrates a common laboratory synthesis route for this compound from 2,3-Dichlorobenzaldehyde via reduction.

G cluster_0 Preparation and Reaction cluster_1 Workup and Isolation start Dissolve 2,3-Dichlorobenzaldehyde in Methanol cool Cool solution to 0°C start->cool add_reductant Slowly add Sodium Borohydride solution to the aldehyde solution over 1 hour cool->add_reductant prepare_reductant Prepare solution of Sodium Borohydride in 0.2N NaOH prepare_reductant->add_reductant stir Stir reaction mixture at room temperature for 2 hours add_reductant->stir quench Quench reaction by pouring into water stir->quench adjust_ph Adjust pH to 6 with Glacial Acetic Acid quench->adjust_ph precipitate Precipitation of white solid adjust_ph->precipitate filter Collect solid by filtration precipitate->filter product This compound (White Solid) filter->product

Synthesis of this compound
Melting Point Determination Workflow

This diagram outlines the logical steps involved in the experimental determination of a melting point using the capillary method.

G start Start prep_sample Prepare finely powdered sample start->prep_sample pack_capillary Pack sample into capillary tube (1-2 mm height) prep_sample->pack_capillary place_in_apparatus Insert capillary into melting point apparatus pack_capillary->place_in_apparatus heat_slowly Heat slowly (2°C/min) near expected melting point place_in_apparatus->heat_slowly observe Observe sample through lens heat_slowly->observe record_t1 Record T1: First liquid appears observe->record_t1 record_t2 Record T2: All solid melts record_t1->record_t2 report_range Report melting point as T1-T2 record_t2->report_range end End report_range->end

References

Synthetic Pathways from 2,3-Dichlorobenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichlorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms ortho and meta to the aldehyde group, influences its reactivity and provides a scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of key synthetic routes originating from 2,3-dichlorobenzaldehyde, complete with detailed experimental protocols, quantitative data, and graphical representations of reaction workflows and relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

I. Synthesis of Dihydropyridine Derivatives: The Hantzsch Reaction for Felodipine Analogs

The Hantzsch dihydropyridine synthesis is a prominent multi-component reaction that utilizes an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct the 1,4-dihydropyridine core. This methodology is famously employed in the industrial synthesis of Felodipine, a calcium channel blocker used to treat hypertension. 2,3-Dichlorobenzaldehyde is the key aldehyde component in this synthesis.[1][2]

Experimental Protocol: Synthesis of a Felodipine Analog

This protocol is adapted from established procedures for Felodipine synthesis.[1][2][3][4]

Step 1: Knoevenagel Condensation

  • To a 500 mL reaction flask, add 2,3-dichlorobenzaldehyde (20 g, 0.11 mol), methyl acetoacetate (25 g, 0.22 mol), piperidine (0.65 g), and glacial acetic acid (0.5 g) in methylcyclohexane (117 mL).[3]

  • Heat the mixture to reflux at 105-107°C and begin azeotropic water removal.[3]

  • Continue the reaction for 15 hours, then cool the mixture to room temperature.[3]

  • Wash the solution with water until the pH is neutral (pH ~6).[3]

  • Dry the organic phase and remove the solvent under reduced pressure to yield the intermediate, methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate.

Step 2: Michael Addition and Cyclization

  • The crude intermediate from Step 1 is then reacted with an enamine, such as ethyl 3-aminocrotonate, in a suitable solvent like isopropanol.

  • The mixture is heated to reflux for several hours to facilitate the Michael addition and subsequent cyclization.[1][2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be recrystallized from a suitable solvent (e.g., isopropanol or toluene) to afford the purified dihydropyridine derivative.[2][3]

Quantitative Data for Felodipine Synthesis Intermediates
Starting MaterialReagentsSolventConditionsProductYieldReference
2,3-Dichlorobenzaldehyde (0.11 mol)Methyl acetoacetate (0.17 mol), Piperidine, Acetic AcidMethyl tert-butyl etherReflux (60-62°C), 10 hMethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate-[3]
2,3-Dichlorobenzaldehyde (0.14 mol)Methyl acetoacetate (0.17 mol), Piperidine, Acetic AcidMethyl tert-butyl etherReflux (60-62°C), 10 hMethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate86.9%[4]
2,3-Dichlorobenzaldehyde (0.11 mol)Methyl acetoacetate (0.22 mol), Piperidine, Acetic AcidMethylcyclohexaneReflux (105-107°C), 15 hMethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate84.6%[3]

Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization DCB 2,3-Dichlorobenzaldehyde Intermediate Knoevenagel Adduct (Methyl 2-(2,3-dichlorobenzylidene) -3-oxobutanoate) DCB->Intermediate Piperidine, Acetic Acid Ketoester1 Methyl Acetoacetate Ketoester1->Intermediate Ketoester2 Ethyl Acetoacetate Enamine Enamine (Ethyl 3-aminocrotonate) Ketoester2->Enamine Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Enamine Felodipine Felodipine Analog (1,4-Dihydropyridine) Intermediate->Felodipine Enamine->Felodipine

Hantzsch synthesis of a Felodipine analog.
Signaling Pathway of Felodipine

Felodipine functions by blocking L-type calcium channels, primarily in vascular smooth muscle. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

Felodipine_Pathway Felodipine Felodipine L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Felodipine->L_type_Ca_Channel blocks Vasodilation Vasodilation Felodipine->Vasodilation promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Mechanism of action of Felodipine.

II. Synthesis of Triazine Derivatives: Intermediates for Lamotrigine

2,3-Dichlorobenzaldehyde is a precursor for the synthesis of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as Lamotrigine, an anticonvulsant drug.[5][6] The synthesis involves the conversion of the aldehyde to a nitrile, followed by cyclization with aminoguanidine. A more direct route to a key intermediate involves the formation of a thiosemicarbazone, which is then cyclized.

Experimental Protocol: Synthesis of a Lamotrigine Intermediate

This protocol outlines a potential pathway for the synthesis of a key triazine intermediate.

  • Thiosemicarbazone Formation: 2,3-Dichlorobenzaldehyde is reacted with thiosemicarbazide in an acidic medium (e.g., acetic acid in ethanol) under reflux to form 2-(2,3-dichlorobenzylidene)hydrazine-1-carbothioamide.

  • Oxidative Cyclization: The resulting thiosemicarbazone is then subjected to oxidative cyclization using a suitable reagent like ferric chloride or hydrogen peroxide in the presence of a base to yield a 1,2,4-triazine derivative.

  • Amination: The triazine intermediate can then be further functionalized, for example, by amination to introduce the diamino groups present in Lamotrigine.

Lamotrigine Intermediate Synthesis Workflow

Lamotrigine_Synthesis DCB 2,3-Dichlorobenzaldehyde Thiosemicarbazone Thiosemicarbazone Intermediate DCB->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Acidic Medium Triazine 1,2,4-Triazine Derivative Thiosemicarbazone->Triazine Oxidative Cyclization Lamotrigine Lamotrigine Triazine->Lamotrigine Amination

Synthesis of a Lamotrigine intermediate.

III. Oxidation to 2,3-Dichlorobenzoic Acid

A straightforward and high-yielding transformation of 2,3-dichlorobenzaldehyde is its oxidation to the corresponding carboxylic acid, 2,3-dichlorobenzoic acid. This acid is itself a valuable building block in organic synthesis.[7]

Experimental Protocol: Oxidation with Potassium Permanganate

This procedure is adapted from a general method for the oxidation of aldehydes.[7]

  • In a two-necked round-bottom flask under an argon atmosphere, condense liquid ammonia (25 mL) at -78°C (dry ice/acetone bath).

  • Add 2,3-dichlorobenzaldehyde (7.34 mmol) to the liquid ammonia and stir the resulting solution or suspension for 1 hour.

  • Add potassium permanganate (KMnO₄) (7.34 mmol, 1.16 g) in portions.

  • Remove the cooling bath and allow the ammonia to reflux gently for another hour.

  • Quench the reaction by adding sodium sulfite (Na₂SO₃) (22.0 mmol, 2.78 g).

  • Allow the ammonia to evaporate.

  • Treat the dark brown residue with 6 M HCl (30 mL).

  • Filter the resulting precipitate, wash with water (100 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Recrystallize the product from ethanol to obtain pure 2,3-dichlorobenzoic acid.

Quantitative Data for Oxidation
Starting MaterialOxidizing AgentConditionsProductYieldReference
2,3-DichlorobenzaldehydePotassium PermanganateLiquid Ammonia, -33°C to reflux2,3-Dichlorobenzoic Acid45% (overall from 2,3-dichloroaniline)[7]

IV. Condensation Reactions

2,3-Dichlorobenzaldehyde readily participates in various condensation reactions, providing access to a diverse range of molecular scaffolds.

A. Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which are known for their wide array of pharmacological activities.[8][9]

Experimental Protocol: Biginelli Reaction
  • In a round-bottom flask, combine 2,3-dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Add a catalytic amount of an acid catalyst (e.g., HCl, Yb(OTf)₃).[9]

  • The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture to reflux for several hours.

  • After cooling, the product often precipitates and can be collected by filtration and recrystallized.

B. Claisen-Schmidt Condensation

This is a base-catalyzed condensation between an aldehyde (with no α-hydrogens, like 2,3-dichlorobenzaldehyde) and a ketone or another aldehyde with α-hydrogens to form α,β-unsaturated ketones (chalcones) or aldehydes.[10][11]

Experimental Protocol: Claisen-Schmidt Condensation
  • Dissolve 2,3-dichlorobenzaldehyde (6 mmol) and an appropriate ketone (e.g., acetone, 3 mmol) in 95% ethanol (3 mL) in a test tube.[10]

  • Add 10% aqueous sodium hydroxide (1 mL) and stir until a precipitate forms.[10]

  • Allow the mixture to stand for 20 minutes with occasional stirring.

  • Cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the product with cold water and recrystallize from ethanol.

C. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst (like piperidine or ammonia) to yield α,β-unsaturated products.[12]

Experimental Protocol: Knoevenagel Condensation
  • In a flask equipped with a Dean-Stark trap, dissolve 2,3-dichlorobenzaldehyde (10 mmol) and an active methylene compound (e.g., diethyl malonate, 10 mmol) in a solvent like toluene.

  • Add a catalytic amount of piperidine and a few drops of acetic acid.

  • Heat the mixture to reflux and remove the water formed during the reaction.

  • Once the reaction is complete (monitored by TLC), cool the mixture, wash with water, and purify the product by distillation or recrystallization.

V. Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[13][14] This reaction is highly versatile for creating carbon-carbon double bonds with good control over stereochemistry in some cases.

Experimental Protocol: Wittig Reaction
  • Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • Reaction with Aldehyde: Cool the ylide solution in an ice bath and add a solution of 2,3-dichlorobenzaldehyde in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The product is purified by chromatography to separate the alkene from triphenylphosphine oxide, a byproduct of the reaction.

Wittig Reaction Workflow

Wittig_Reaction Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane DCB 2,3-Dichlorobenzaldehyde DCB->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

General workflow for the Wittig reaction.

VI. Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates and have been investigated for a range of biological activities.[15][16]

Experimental Protocol: Schiff Base Formation
  • Dissolve 2,3-dichlorobenzaldehyde (5 mmol) in ethanol.

  • Add an equimolar amount of a primary amine (e.g., aniline, 5 mmol) to the solution.[15]

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating for a few hours.

  • The Schiff base product often precipitates from the solution upon cooling and can be collected by filtration and recrystallized.

2,3-Dichlorobenzaldehyde is a readily available and highly useful starting material for the synthesis of a multitude of compounds with significant potential in drug discovery and development. The reactions outlined in this guide, including the Hantzsch synthesis, various condensation reactions, oxidation, and the Wittig reaction, demonstrate the versatility of this building block. The provided protocols and data serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of 2,3-dichlorobenzaldehyde will undoubtedly lead to the discovery of new and valuable synthetic transformations.

References

Molecular weight and formula of 2,3-Dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzyl alcohol, a compound utilized for its antiseptic properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and biological activities.

Core Compound Properties

This compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a halogenated aromatic alcohol. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₇H₆Cl₂O[1]
Molecular Weight 177.02 g/mol [1]
CAS Number 38594-42-2[1]
Appearance White to off-white solid/powder/crystal[2]
Melting Point 85-88 °C[3]
Boiling Point 271.2 °C[4][5][6][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the intermediate 2,3-dichlorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

This step involves the oxidation of 2,3-dichlorotoluene. Several methods exist, with one common approach being bromination followed by hydrolysis.

  • Materials: 2,3-dichlorotoluene, 1,2-dichloroethane, azobisisobutyronitrile, bromine, 27.5% hydrogen peroxide, 9% aqueous hydrogen bromide, N,N-dimethylacetamide.

  • Procedure:

    • In a 1000 mL reactor, combine 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 3.9 g of azobisisobutyronitrile.

    • Initiate stirring and heat the mixture to 70°C.

    • Concurrently add 110 g of bromine and 108 g of 27.5% hydrogen peroxide dropwise, maintaining the reaction temperature at 80°C.

    • Monitor the reaction progress using Gas Chromatography (GC).

    • Upon completion, allow the reaction mixture to cool and separate the layers. Remove the aqueous phase.

    • Concentrate the organic phase to yield 2,3-dichlorobenzylidene dibromide.

    • Transfer the resulting product to a 2000 mL reaction vessel and add 360 g of 9% aqueous hydrogen bromide and 540 g of N,N-dimethylacetamide.

    • Heat the mixture to 130-140°C for 8 hours to facilitate hydrolysis.

    • Obtain the crude 2,3-dichlorobenzaldehyde via steam stripping.

    • Purify the crude product by recrystallization to yield refined 2,3-dichlorobenzaldehyde.

Step 2: Reduction of 2,3-Dichlorobenzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be effectively carried out using sodium borohydride.

  • Materials: 2,3-dichlorobenzaldehyde, 95% ethanol, sodium borohydride, deionized water.

  • Procedure:

    • In a suitable reaction vessel, dissolve a specific molar quantity of 2,3-dichlorobenzaldehyde in 95% ethanol.

    • Cool the solution in an ice bath.

    • Gradually add a molar excess of sodium borohydride to the cooled solution while stirring. An exothermic reaction should be observed.

    • Continue stirring for 15-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

    • After the reaction is complete, add deionized water to quench the reaction.

    • Heat the solution to boiling and then add hot water until the point of saturation is reached, indicated by the appearance of cloudiness.

    • Allow the solution to cool to room temperature, which will induce the crystallization of the product.

    • Collect the crystalline this compound by vacuum filtration.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3-Dichlorobenzaldehyde cluster_step2 Step 2: Reduction to this compound 2_3_Dichlorotoluene 2,3-Dichlorotoluene Bromination Bromination with Br2 and H2O2 2_3_Dichlorotoluene->Bromination Hydrolysis Hydrolysis with HBr and DMA Bromination->Hydrolysis 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Hydrolysis->2_3_Dichlorobenzaldehyde Reduction Reduction with NaBH4 in Ethanol 2_3_Dichlorobenzaldehyde->Reduction Quenching_Crystallization Quenching and Crystallization Reduction->Quenching_Crystallization 2_3_Dichlorobenzyl_Alcohol This compound Quenching_Crystallization->2_3_Dichlorobenzyl_Alcohol

Synthesis workflow for this compound.

Biological Activity and Applications

This compound is primarily recognized for its mild antiseptic properties and is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol.[8]

Antimicrobial and Antiviral Activity

The compound exhibits a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[9] Its mechanism of action is believed to involve the denaturation of proteins and the disruption of lipid membranes of microorganisms. For enveloped viruses, this can lead to changes in their surface morphology and a reduction in infectivity.

Experimental Protocol: In Vitro Virucidal Assay

The following is a representative protocol for assessing the virucidal activity of this compound against an enveloped respiratory virus (e.g., Respiratory Syncytial Virus - RSV).

  • Materials: this compound stock solution, appropriate cell line for viral propagation (e.g., HEp-2 cells), RSV stock with a known titer, cell culture medium, phosphate-buffered saline (PBS), neutralizer solution, and reagents for viral titer determination (e.g., TCID₅₀ assay).

  • Procedure:

    • Prepare a solution of this compound at the desired test concentration.

    • In a sterile tube, mix a defined volume of the viral stock with the test solution.

    • Incubate the mixture for a specific contact time (e.g., 2 minutes) at room temperature.

    • At the end of the contact time, add a neutralizer to stop the action of the dichlorobenzyl alcohol.

    • Perform serial dilutions of the neutralized mixture.

    • Infect the susceptible cell line with the serial dilutions.

    • Incubate the infected cells for a period sufficient for the virus to cause a cytopathic effect (CPE).

    • Determine the viral titer (e.g., TCID₅₀/mL) and compare it to a control sample (virus treated with a placebo).

    • The reduction in viral titer indicates the virucidal activity of the compound. A significant reduction (e.g., >3 log₁₀) is typically considered effective.

Experimental Protocol: Bactericidal Activity Assay

The bactericidal activity can be assessed by determining the log reduction in colony-forming units (CFUs).

  • Materials: this compound solution, bacterial strains of interest (e.g., Streptococcus pyogenes), appropriate broth medium (e.g., Mueller-Hinton broth), artificial saliva, neutralizer, and agar plates.

  • Procedure:

    • Dissolve the this compound in artificial saliva to the desired concentration.

    • Prepare a standardized suspension of the test bacteria.

    • Mix the bacterial suspension with the test solution and incubate for a defined period (e.g., 1, 5, 10 minutes).

    • At each time point, take an aliquot of the mixture and add it to a neutralizer.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto agar plates and incubate under appropriate conditions for bacterial growth.

    • Count the number of CFUs on the plates and calculate the log reduction compared to a control sample. A reduction of ≥3 log₁₀ (99.9% killing) is generally considered bactericidal.

Mechanism of Action

The precise molecular signaling pathways directly modulated by this compound are not extensively characterized. However, its biological effects are attributed to broader mechanisms:

  • Antiseptic Action: As a phenol derivative and an alcohol, it is thought to disrupt microbial cell membranes and denature essential proteins, leading to cell death.[10]

  • Local Anesthetic Action: Some evidence suggests that dichlorobenzyl alcohols can act as local anesthetics by blocking sodium channels, which may contribute to the soothing effect in throat lozenges.

It is important to note that while general alcohols can interact with intracellular signaling pathways such as those involving phospholipase C and protein kinase A, specific studies on this compound's role in these pathways are lacking.

Mechanism_of_Action cluster_antiseptic Antiseptic Effect cluster_anesthetic Local Anesthetic Effect DCBA 2,3-Dichlorobenzyl Alcohol Protein_Denaturation Protein Denaturation DCBA->Protein_Denaturation Membrane_Disruption Membrane Disruption DCBA->Membrane_Disruption Na_Channel_Blockade Sodium Channel Blockade DCBA->Na_Channel_Blockade Cell_Death Microbial Cell Death Protein_Denaturation->Cell_Death Membrane_Disruption->Cell_Death Reduced_Nerve_Impulses Reduced Nerve Impulses Na_Channel_Blockade->Reduced_Nerve_Impulses Symptom_Relief Symptomatic Relief (Sore Throat) Reduced_Nerve_Impulses->Symptom_Relief

Proposed mechanisms of action for this compound.

References

Navigating the Scant Data on 2,3-Dichlorobenzyl Alcohol: A Technical Guide Focused on the Well-Characterized 2,4-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific biological activities of 2,3-Dichlorobenzyl alcohol is exceptionally limited. A comprehensive search of available data reveals its primary role as a chemical intermediate in the synthesis of pharmaceuticals like aripiprazole and lamotrigine.[1][2][3] While one supplier notes it is "mildly antiseptic in nature," this claim is not substantiated by published studies in the available literature.

Due to this scarcity of data, this technical guide will focus on the biological activities of its extensively studied structural isomer, 2,4-Dichlorobenzyl alcohol (2,4-DCBA) . It is critical for researchers to recognize that the biological and toxicological properties of chemical isomers can vary significantly.[4][5] Therefore, the information presented herein for the 2,4-isomer should not be directly extrapolated to this compound without independent experimental validation.

Overview of 2,4-Dichlorobenzyl Alcohol (2,4-DCBA)

2,4-Dichlorobenzyl alcohol is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses implicated in mouth and throat infections.[6][7] It is a common active ingredient in over-the-counter throat lozenges, often formulated in combination with another antiseptic, amylmetacresol (AMC), for the symptomatic relief of acute sore throat.[8][9] Beyond its antiseptic properties, 2,4-DCBA also exhibits local anesthetic effects.[10]

Mechanism of Action

The precise mechanisms of action for 2,4-DCBA are not fully elucidated but are thought to be twofold, targeting both microbial viability and host symptoms:

  • Antiseptic Action: The broad-spectrum antimicrobial effect is believed to stem from its ability to cause the denaturation of microbial proteins and disrupt the tertiary structure of these essential molecules, leading to cell death.[6]

  • Local Anesthetic Action: The analgesic, or pain-relieving, effect observed in clinical use is attributed to its ability to block voltage-gated neuronal sodium channels.[11] This action is similar to other local anesthetics, which inhibit nerve impulse transmission.

Mechanism_of_Action_2_4_DCBA cluster_0 Antiseptic Action cluster_1 Local Anesthetic Action DCBA1 2,4-Dichlorobenzyl Alcohol Protein Microbial Proteins DCBA1->Protein Denaturation Protein Denaturation & Disruption of Tertiary Structure Protein->Denaturation Death Bacterial/Viral Cell Death Denaturation->Death DCBA2 2,4-Dichlorobenzyl Alcohol NaChannel Voltage-Gated Sodium Channels (Neuron) DCBA2->NaChannel Blocks Blockade Channel Blockade PainRelief Inhibition of Nerve Impulse -> Pain Relief Blockade->PainRelief

Caption: Proposed Mechanisms of Action for 2,4-Dichlorobenzyl Alcohol.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for the biological activity of 2,4-DCBA, primarily from in vitro studies of antiseptic lozenges containing 1.2 mg of 2,4-DCBA and 0.6 mg of amylmetacresol (AMC).

Bactericidal Activity

The bactericidal efficacy of an AMC/DCBA lozenge was measured against various oropharyngeal bacterial species implicated in pharyngitis. The data is presented as the reduction in viable bacteria, measured in log10 Colony-Forming Units (CFU)/mL. A reduction of >3 log10 is equivalent to killing >99.9% of the bacteria.

Table 1: In Vitro Bactericidal Activity of an AMC/DCBA Lozenge

Bacterial Species Gram Stain Time Point Log10 Reduction (CFU/mL ± SD) Reference
Streptococcus pyogenes Positive 1 min 5.7 ± 0.1 [12][13]
Haemophilus influenzae Negative 1 min 6.1 ± 0.1 [12][13]
Arcanobacterium haemolyticum Positive 1 min 6.5 ± 0.0 [12][13]
Fusobacterium necrophorum Negative 1 min 6.5 ± 0.0 [12][13]
Streptococcus dysgalactiae Positive 5 min 6.3 ± 0.0 [12][13]
Moraxella catarrhalis Negative 5 min 5.0 ± 0.9 [12][13]

| Staphylococcus aureus | Positive | 10 min | 3.5 ± 0.1 |[12][13] |

Antiviral Activity

The antiviral activity of various lozenge formulations has been tested. However, one study concluded that the observed moderate antiviral effects might be attributable to the specific formulation's excipients rather than the active ingredients (AMC/DCBA) alone.[14] Another study showed virucidal effects against parainfluenza virus and cytomegalovirus.[15]

Table 2: In Vitro Antiviral Activity of Antiseptic Lozenges

Virus Lozenge Formulation Activity Metric Result Reference
Influenza A H1N1n AMC/DCBA (Original) IC50 (Dilution) 1:9.7 [16]
Human Rhinovirus 1a (HRV1a) AMC/DCBA (Various) Antiviral Effectiveness Moderately Active [14]
Human Rhinovirus 8 (HRV8) AMC/DCBA (Various) Antiviral Effectiveness No Activity [14]
Human Coronavirus OC43 AMC/DCBA (Warm) Antiviral Effectiveness Active [14]
Coxsackievirus A10 AMC/DCBA (Warm) Antiviral Effectiveness Active [14]
Parainfluenza Virus Type 3 AMC/DCBA Virucidal Effect Significant reduction in viral titre [15]

| Cytomegalovirus (CMV) | AMC/DCBA | Virucidal Effect | Significant reduction in viral titre |[15] |

Toxicological Data

A prenatal developmental toxicity study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Toxicological Data for 2,4-DCBA

Study Type Species Administration Metric Value Reference

| Prenatal Developmental Toxicity | Rat | Oral Gavage (GD 6-19) | NOAEL (Maternal & Developmental) | 400 mg/kg/day |[17] |

Experimental Protocols

In Vitro Bactericidal Activity Assay

This protocol is adapted from studies evaluating the bactericidal action of AMC/DCBA lozenges against pharyngitis-causing organisms.[12][18]

Objective: To determine the rate and extent of bactericidal activity of a dissolved lozenge against selected bacterial strains.

Methodology:

  • Preparation of Test Solution: One lozenge containing 1.2 mg 2,4-DCBA and 0.6 mg AMC is dissolved in 10 mL of artificial saliva to simulate oral conditions. This solution is sterilized by filtration.

  • Bacterial Culture Preparation: The seven bacterial strains listed in Table 1 are cultured in appropriate liquid media to achieve a logarithmic growth phase. The cultures are then centrifuged, washed, and resuspended in a buffered saline solution to a concentration of approximately 108 CFU/mL.

  • Exposure: At time zero, 0.5 mL of the bacterial suspension is added to 4.5 mL of the lozenge test solution (a 1:10 dilution). The mixture is maintained at 37°C.

  • Sampling and Neutralization: At specified time points (e.g., 1, 5, and 10 minutes), a 0.5 mL aliquot of the exposure mixture is transferred to 4.5 mL of a neutralizing solution (e.g., D/E Neutralizing Broth) to stop the antiseptic action.

  • Quantification: The neutralized sample is serially diluted and plated onto appropriate agar plates. Plates are incubated under suitable conditions (aerobically or anaerobically depending on the bacterium) until colonies are visible.

  • Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The log10 reduction is calculated by comparing the CFU/mL of the treated sample to a control sample (treated with artificial saliva without the lozenge).

Bactericidal_Assay_Workflow prep_lozenge 1. Prepare Test Solution (Lozenge in Artificial Saliva) exposure 3. Exposure Mix Bacteria with Test Solution (1:10) Incubate at 37°C prep_lozenge->exposure prep_bacteria 2. Prepare Bacterial Suspension (~10^8 CFU/mL) prep_bacteria->exposure sampling 4. Sampling & Neutralization Take aliquots at 1, 5, 10 min Add to Neutralizing Broth exposure->sampling plating 5. Quantification Serial Dilution & Plating on Agar sampling->plating analysis 6. Data Analysis Incubate, Count Colonies (CFU/mL) Calculate Log10 Reduction plating->analysis

Caption: Experimental Workflow for In Vitro Bactericidal Activity Assay.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is a general representation based on methods used to assess the antiviral efficacy of lozenges against respiratory viruses.[14]

Objective: To determine the concentration of a test substance that inhibits 50% (IC50) of the virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Culture: A suitable host cell line (e.g., HeLa cells for Rhinoviruses) is seeded into 96-well microtiter plates and grown to form a confluent monolayer.

  • Preparation of Test Solution: The lozenge is dissolved in cell culture medium and filter-sterilized. Serial dilutions of this stock solution are prepared.

  • Infection and Treatment: The culture medium is removed from the cells. The cells are then treated with the various dilutions of the lozenge solution and simultaneously infected with a known titer of the target virus. Control wells include cells only, cells with virus only, and cells with lozenge solution only (for toxicity testing).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated, infected control wells (typically 3-5 days).

  • Assessment of CPE: The cell monolayer in each well is observed microscopically for evidence of CPE (e.g., cell rounding, detachment).

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric or fluorometric assay (e.g., Crystal Violet staining or Resazurin assay). The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The results are used to calculate the concentration of the lozenge solution that inhibits the viral CPE by 50% (IC50) compared to the virus control. A parallel cytotoxicity assay (without the virus) is run to determine the 50% cytotoxic concentration (CC50).

Conclusion

While the biological activity of this compound remains largely uncharacterized in public-domain research, its isomer, 2,4-Dichlorobenzyl alcohol, is a well-documented mild antiseptic and local anesthetic. It demonstrates rapid, broad-spectrum bactericidal activity and some in vitro antiviral effects, which are attributed to its ability to denature microbial proteins and block neuronal sodium channels. The quantitative data and established protocols for 2,4-DCBA provide a solid foundation for its clinical use in treating symptoms of sore throat. However, any research or drug development efforts concerning this compound will require foundational in vitro and in vivo studies to determine its unique biological activity and safety profile.

References

An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichlorobenzyl alcohol in organic solvents. Due to a lack of extensive published quantitative data for this compound, this guide also includes relevant data for its isomer, 2,4-Dichlorobenzyl alcohol, to provide valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a discussion of the fundamental principles governing the dissolution process.

Introduction to this compound

This compound is a halogenated aromatic alcohol. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a hydroxymethyl group, imparts specific physicochemical properties that influence its solubility in various media. Understanding these solubility characteristics is paramount for a wide range of applications, including chemical synthesis, formulation development in the pharmaceutical and agrochemical industries, and toxicological studies. The arrangement of the chlorine atoms on the benzene ring in the 2 and 3 positions influences the molecule's polarity, crystal lattice energy, and its ability to interact with solvent molecules.

Principles of Solubility: The "Like Dissolves Like" Concept

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1][2][3][4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][2][3][4][5] Polar solutes, such as ionic compounds and molecules with significant dipole moments, tend to dissolve in polar solvents like water and alcohols. Conversely, nonpolar solutes dissolve more readily in nonpolar solvents like hexane and toluene.

The dissolution process involves the breaking of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new intermolecular forces between the solute and the solvent molecules (solvation energy). For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy of the solute and the intermolecular forces of the solvent.

G cluster_0 Solute cluster_1 Solvent Solute_Polar Polar Solute Solvent_Polar Polar Solvent Solute_Polar->Solvent_Polar Soluble Solvent_Nonpolar Nonpolar Solvent Solute_Polar->Solvent_Nonpolar Insoluble Solute_Nonpolar Nonpolar Solute Solute_Nonpolar->Solvent_Polar Insoluble Solute_Nonpolar->Solvent_Nonpolar Soluble

Figure 1: The "Like Dissolves Like" Principle of Solubility.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in common organic solvents. However, qualitative information and data for the isomeric 2,4-Dichlorobenzyl alcohol can provide useful estimations.

Qualitative Solubility of Dichlorobenzyl Alcohol Isomers
CompoundSolventSolubility
2,4-Dichlorobenzyl alcohol WaterVery slightly soluble
Ethanol (96%)Very soluble
MethanolSoluble
ChloroformSoluble

This data is for the 2,4-isomer and should be used as an approximation for the 2,3-isomer with caution.

Quantitative Solubility of 2,4-Dichlorobenzyl Alcohol

The following table presents the limited available quantitative solubility data for 2,4-Dichlorobenzyl alcohol.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl sulfoxide (DMSO)Not Specified100~0.565

Note: This data is for the 2,4-isomer and is provided for reference. The solubility of this compound may differ.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6][7][8][9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

G A 1. Add excess solid solute to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-72 hours) A->B C 3. Allow solids to settle B->C D 4. Withdraw supernatant and filter C->D E 5. Dilute the saturated solution D->E F 6. Analyze concentration (e.g., HPLC, GC) E->F G 7. Calculate solubility F->G

Figure 2: Experimental Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[11]

  • Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent will be a major determinant.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

References

2,3-Dichlorobenzyl alcohol discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichlorobenzyl Alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2,3-dichlorophenyl)methanol, is an aromatic alcohol that serves as a valuable intermediate in organic synthesis.[1][2] While its isomer, 2,4-dichlorobenzyl alcohol, is widely recognized as a mild antiseptic in over-the-counter medications like throat lozenges, this compound is primarily utilized in the preparation of more complex molecules.[3][4][5] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

A precise date for the initial discovery and synthesis of this compound is not well-documented in seminal publications. Its history is intrinsically linked to the broader development of chlorinated benzene derivatives in the 19th and 20th centuries. The parent dichlorobenzenes were first described in the latter half of the 19th century, with the 1,4-isomer identified in 1864 and the 1,2- and 1,3-isomers in 1875.[6] The industrial production of dichlorobenzenes arose from the chlorination of benzene, a process that yields a mixture of isomers.[6][7]

The synthesis of specific dichlorinated benzyl derivatives, including this compound, likely emerged from the systematic exploration of these starting materials for various applications in the mid-20th century. While not a widely used end-product itself, its role as a precursor in the synthesis of pharmaceuticals and other complex organic molecules suggests its preparation was driven by the needs of synthetic chemistry.[1][2][8] For instance, it has been used in the preparation of potential nanomolar CD22 ligands and other complex glycosides.[1]

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[2][9] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆Cl₂O[9]
Molecular Weight 177.03 g/mol [1]
Melting Point 85-88 °C[1][2]
Boiling Point 271.2 °C[10]
Appearance White crystalline powder[2][9]
Assay ≥95% to 97%[1][10]
pKa 13.69 ± 0.10 (Predicted)[9]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reduction of its corresponding aldehyde, 2,3-dichlorobenzaldehyde. The aldehyde precursor can be synthesized through various methods, often starting from 2,3-dichlorotoluene.

Synthesis of 2,3-Dichlorobenzaldehyde

Several methods have been developed for the synthesis of 2,3-dichlorobenzaldehyde. One common approach involves the bromination of 2,3-dichlorotoluene followed by hydrolysis.[11][12] Another method utilizes the diazotization of 2,3-dichloroaniline followed by a reaction with formaldoxime.[13] More contemporary methods focus on the direct oxidation of 2,3-dichlorotoluene using catalysts and oxidizing agents like hydrogen peroxide.[14][15]

G cluster_0 Synthesis of 2,3-Dichlorobenzaldehyde 2,3-Dichlorotoluene 2,3-Dichlorotoluene Bromination Bromination 2,3-Dichlorotoluene->Bromination 2,3-Dichlorobenzal bromide 2,3-Dichlorobenzal bromide Bromination->2,3-Dichlorobenzal bromide Hydrolysis Hydrolysis 2,3-Dichlorobenzal bromide->Hydrolysis 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Hydrolysis->2,3-Dichlorobenzaldehyde

Caption: General workflow for the synthesis of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene.

Experimental Protocol for the Synthesis of this compound from 2,3-Dichlorobenzaldehyde

The following protocol is a common laboratory-scale method for the preparation of this compound.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methanol

  • Sodium borohydride

  • 0.2 N Sodium hydroxide solution

  • Water

  • Glacial acetic acid

Procedure: [2]

  • A solution of 2,3-dichlorobenzaldehyde (500 g, 2.85 mol) is prepared in methanol (3.5 L).

  • The solution is cooled to 0°C.

  • An alkaline solution of sodium borohydride (113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) is slowly added to the cooled methanol solution over a period of 1 hour.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by slowly pouring the mixture into water (3.7 L).

  • The pH of the resulting mixture is adjusted to 6 with glacial acetic acid (125 mL).

  • The precipitated white solid is collected by filtration to yield this compound.

This procedure typically affords a yield of approximately 92%.[2]

G Start Start Dissolve 2,3-dichlorobenzaldehyde in Methanol Dissolve 2,3-dichlorobenzaldehyde in Methanol Start->Dissolve 2,3-dichlorobenzaldehyde in Methanol Cool to 0°C Cool to 0°C Dissolve 2,3-dichlorobenzaldehyde in Methanol->Cool to 0°C Slowly add alkaline Sodium Borohydride solution Slowly add alkaline Sodium Borohydride solution Cool to 0°C->Slowly add alkaline Sodium Borohydride solution Stir at room temperature for 2 hours Stir at room temperature for 2 hours Slowly add alkaline Sodium Borohydride solution->Stir at room temperature for 2 hours Quench with water Quench with water Stir at room temperature for 2 hours->Quench with water Adjust pH to 6 with Acetic Acid Adjust pH to 6 with Acetic Acid Quench with water->Adjust pH to 6 with Acetic Acid Filter to collect product Filter to collect product Adjust pH to 6 with Acetic Acid->Filter to collect product End End Filter to collect product->End

References

Spectroscopic Profile of (2,3-dichlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-dichlorophenyl)methanol, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its determination.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2,3-dichlorophenyl)methanol, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Prominent Peaks in the Mass Spectrum of (2,3-dichlorophenyl)methanol

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
176/178/180Moderate[M]+ (Molecular Ion)
141/143High[M-Cl]+
111High[C7H6O]+
77High[C6H5]+

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic Infrared Absorption Peaks for (2,3-dichlorophenyl)methanol

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200Strong, BroadO-H StretchAlcohol
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (CH₂)
1580, 1470Medium-StrongC=C StretchAromatic Ring
1430MediumC-H BendAliphatic (CH₂)
1250 - 1000StrongC-O StretchPrimary Alcohol
800 - 600StrongC-Cl StretchAryl Halide

Peak ranges are typical for the assigned functional groups and are consistent with spectra of similar substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2Multiplet3HAromatic Protons (H-4, H-5, H-6)
~4.7Singlet2HMethylene Protons (-CH₂-)
VariableBroad Singlet1HHydroxyl Proton (-OH)

Table 4: Predicted ¹³C NMR Spectral Data for (2,3-dichlorophenyl)methanol

Chemical Shift (δ, ppm)Assignment
~140C-1 (ipso-C attached to CH₂OH)
~133C-2 (ipso-C attached to Cl)
~131C-3 (ipso-C attached to Cl)
~129C-6
~128C-4
~127C-5
~63-CH₂OH

Note: The predicted NMR data is based on established chemical shift correlations for substituted benzyl alcohols. Actual experimental values may vary slightly.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds like (2,3-dichlorophenyl)methanol is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of chlorinated aromatic compounds (e.g., DB-5MS).

  • Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

Sample Preparation:

  • Dissolve a small amount of (2,3-dichlorophenyl)methanol in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Prepare a dilute solution (e.g., 1-10 ppm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Infrared (IR) Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of solid or liquid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Place a small amount of solid (2,3-dichlorophenyl)methanol directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer with a proton frequency of 300 MHz or higher.

Sample Preparation:

  • Dissolve 5-10 mg of (2,3-dichlorophenyl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of (2,3-dichlorophenyl)methanol is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample (2,3-dichlorophenyl)methanol Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample Solid_Sample Solid Sample Sample->Solid_Sample Dilute_Solution Dilute Solution in Volatile Solvent Sample->Dilute_Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolved_Sample->NMR IR ATR-IR Spectroscopy Solid_Sample->IR MS GC-MS Analysis Dilute_Solution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Structural Confirmation of (2,3-dichlorophenyl)methanol NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 2,3-Dichlorobenzyl Alcohol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 2,3-Dichlorobenzyl alcohol. This document is intended to serve as a valuable resource for researchers in organic synthesis, antimicrobial drug development, and other scientific disciplines.

Commercial Availability and Supplier Specifications

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity and specifications of the commercially available product can vary between suppliers. A summary of key quantitative data from prominent suppliers is presented in Table 1 for easy comparison.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Physical Form
Aladdin Scientific ≥98% (GC)C₇H₆Cl₂O177.0238594-42-2Not specifiedNot specified
Amerigo Scientific Not specifiedCl₂C₆H₃CH₂OH177.0338594-42-2Not specifiedNot specified
Carl ROTH ≥95%C₇H₆Cl₂O177.0338594-42-286Not specified
Fisher Scientific (TCI) ≥98.0% (GC)C₇H₆Cl₂O177.02438594-42-286Crystalline Powder
Santa Cruz Biotechnology Not specifiedC₇H₆Cl₂O177.0338594-42-2Not specifiedNot specified
Sigma-Aldrich 97%C₇H₆Cl₂O177.0238594-42-285-88Solid

Table 1: Comparison of Commercial Suppliers for this compound. This table summarizes the key specifications for this compound available from various suppliers. Researchers should consult the suppliers' websites for the most current information and to request a certificate of analysis for lot-specific data.

Research Applications and Experimental Protocols

This compound is utilized in various research applications, primarily as a building block in organic synthesis and for its antimicrobial properties.

Organic Synthesis

While specific protocols for the direct use of this compound as a starting material in complex syntheses are not extensively detailed in publicly available literature, its structure lends itself to a variety of standard organic transformations. For instance, the hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The aromatic chlorine substituents can also be targets for nucleophilic aromatic substitution or cross-coupling reactions.

A relevant synthetic protocol for a related isomer, 2,4-Dichlorobenzyl alcohol, is described in a patent, which could potentially be adapted for the 2,3-isomer. The described two-stage process involves the reaction of the corresponding dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst, followed by hydrolysis with a strong base[1][2][3].

Antimicrobial and Virucidal Activity

Dichlorobenzyl alcohols, in general, are known for their antiseptic properties. Research has demonstrated the antimicrobial and virucidal effects of 2,4-Dichlorobenzyl alcohol, often in combination with other active ingredients like amylmetacresol[4][5][6][7][8]. These studies provide a basis for evaluating the biological activity of the 2,3-isomer.

A general workflow for assessing the antimicrobial activity of this compound is outlined below.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of This compound C Perform serial dilutions of the test compound A->C B Culture microbial strains (e.g., bacteria, fungi) D Inoculate media with microbial culture B->D E Incubate under appropriate conditions D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G

Antimicrobial Activity Testing Workflow

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure based on standard microbiology methods and can be adapted to test the antimicrobial activity of this compound.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Microbial Culture: Grow the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate liquid culture medium to a logarithmic growth phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the culture medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well of the microtiter plate. Include positive (microbes with no test compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with specific cellular signaling pathways. Much of the existing research on the signaling effects of "alcohol" refers to ethanol and its impact on pathways such as those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases[9][10][11][12]. The primary application of dichlorobenzyl alcohols in the literature is as antiseptic agents, where their mechanism is often attributed to the general disruption of microbial cell membranes and protein denaturation rather than specific signaling pathway modulation[13].

Further research is required to determine if this compound has any specific effects on eukaryotic cell signaling pathways, which could open new avenues for its application in drug development. A general workflow for investigating such potential effects is proposed below.

Signaling_Pathway_Investigation cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_omics Omics Analysis A Culture selected cell line B Treat cells with varying concentrations of this compound A->B C Western Blot for protein phosphorylation changes B->C D Reporter Gene Assays for transcription factor activity B->D E Kinase Activity Assays B->E F Transcriptomics (RNA-Seq) to identify differentially expressed genes B->F G Proteomics to identify protein expression changes B->G

Workflow for Investigating Signaling Pathway Effects

This guide provides a foundational understanding of this compound for research purposes. Researchers are encouraged to consult the original publications and supplier documentation for more detailed information.

References

2,3-Dichlorobenzyl Alcohol: A Technical Safety and Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 2,3-Dichlorobenzyl alcohol (CAS RN: 38594-42-2). Due to the limited availability of specific toxicological data for this isomer, this document also includes relevant information on the closely related 2,4-Dichlorobenzyl alcohol and general principles of chlorinated aromatic compound metabolism to provide a broader context for risk assessment.

GHS Hazard Classification and Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.[1]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Source: TCI Safety Data Sheet[1]

Some suppliers also report classifications for skin, eye, and respiratory irritation; however, "Harmful if swallowed" is the most consistently reported hazard.[2]

Table 2: Chemical and Physical Properties

PropertyValue
CAS Number 38594-42-2[1]
Molecular Formula C₇H₆Cl₂O[2]
Molecular Weight 177.02 g/mol [2]
Physical Form Solid
Melting Point 85-88 °C

Toxicological Data

For context, toxicological studies on the related isomer, 2,4-Dichlorobenzyl alcohol, are more extensive.

Table 3: Toxicological Data for 2,4-Dichlorobenzyl Alcohol (for reference)

Study TypeSpeciesRouteValueReference
Acute Oral LD50RatOral~2.7 - 3.0 g/kg[3][4]
Prenatal Developmental Toxicity (NOAEL)RatOral400 mg/kg/day[5][6]

A prenatal developmental toxicity study on 2,4-Dichlorobenzyl alcohol in Sprague-Dawley rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day for both dams and prenatal development.[5][6] At a higher dose of 800 mg/kg/day, maternal toxicities and adverse effects on fetal development were observed.[5][6]

Experimental Protocols

Acute Oral Toxicity Assessment (OECD Test Guideline 420)

The primary hazard of this compound is its acute oral toxicity. The internationally recognized method for assessing this is the OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[7][8][9][10][11] This method is designed to determine the presence of a hazardous effect and to allow for hazard classification, while minimizing the use of animals and avoiding lethality as an endpoint where possible.[7][10]

Methodology:

  • Principle: Groups of animals of a single-sex (typically female rats) are administered the test substance in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[10] The initial dose is selected based on a preliminary sighting study.[9][10]

  • Animal Selection: Healthy, young adult rats of a common laboratory strain are used.[9] Females are generally preferred and should be nulliparous and non-pregnant.[9]

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled diet. They are fasted prior to the administration of the test substance.[10]

  • Administration: The substance is administered as a single oral dose via gavage.[10]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8] Detailed observations are made shortly after dosing and at least once daily thereafter.[8][10]

  • Endpoint: The study continues until a dose that produces evident toxicity or mortality is identified, or until no effects are seen at the highest dose level.[10] A gross necropsy is performed on all animals at the end of the study.[10]

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study Sighting_Start Select Starting Dose Dose_Animal_1 Dose Single Animal Sighting_Start->Dose_Animal_1 Observe_1 Observe for 48h Dose_Animal_1->Observe_1 Main_Start Select Dose Based on Sighting Study Observe_1->Main_Start Determine Main Study Dose Dose_Group Dose Group of 5 Animals Main_Start->Dose_Group Observe_Group Observe for 14 Days (Clinical Signs, Body Weight) Dose_Group->Observe_Group Necropsy Gross Necropsy Observe_Group->Necropsy Classification GHS Classification Necropsy->Classification

Figure 1: OECD 420 Acute Oral Toxicity Workflow.

Potential Signaling Pathways and Metabolism

Specific studies on the signaling pathways affected by this compound are not available. However, information on related compounds provides insight into potential metabolic routes and mechanisms of toxicity.

Halogenated aromatic compounds, such as dichlorobenzyl alcohol, are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[12][13][14][15] The metabolism of 2,4-Dichlorobenzyl alcohol involves oxidation of the alcohol group to form the corresponding carboxylic acid, which is then conjugated to form hippuric acid and excreted in the urine.[4][16]

The general metabolic pathway for dichlorobenzyl alcohols likely involves two main phases:

  • Phase I Metabolism: Oxidation of the benzyl alcohol to a benzaldehyde and then to a benzoic acid derivative, primarily catalyzed by Cytochrome P450 enzymes.[13][14][15]

  • Phase II Metabolism: Conjugation of the resulting carboxylic acid with glycine to form a hippuric acid derivative, which is more water-soluble and readily excreted.

Bioactivation of chlorinated aromatic compounds by CYP enzymes can sometimes lead to the formation of reactive intermediates that can cause cellular damage, although this has not been specifically demonstrated for this compound.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism DCBA 2,3-Dichlorobenzyl Alcohol DCB_Aldehyde 2,3-Dichlorobenzaldehyde DCBA->DCB_Aldehyde Oxidation (CYP450) DCB_Acid 2,3-Dichlorobenzoic Acid DCB_Aldehyde->DCB_Acid Oxidation Conjugate Conjugation with Glycine DCB_Acid->Conjugate Excretion Excretion (Urine) Conjugate->Excretion

Figure 2: Postulated Metabolic Pathway.

Safe Handling and Emergency Procedures

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

References

Methodological & Application

Application Notes and Protocols: 2,3-Dichlorobenzyl Alcohol as a Laboratory Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzyl alcohol is a halogenated aromatic alcohol utilized in the laboratory primarily as a synthetic intermediate in organic chemistry. While its isomer, 2,4-dichlorobenzyl alcohol, is widely known for its antiseptic, antiviral, and local anesthetic properties, particularly in combination with amylmetacresol in commercial throat lozenges, the direct biological applications of this compound are less documented.[1][2][3][4] These application notes focus on the established use of this compound as a key reagent in multi-step synthetic pathways for molecules of pharmaceutical interest.

The primary documented applications of this compound are in the synthesis of complex carbohydrate derivatives, such as sialic acid analogues, and as a precursor in the production of the antiepileptic drug, Lamotrigine.[1][5][6]

Physicochemical Data

PropertyValueReference
Molecular Formula C₇H₆Cl₂O[1]
Molecular Weight 177.02 g/mol [1]
CAS Number 38594-42-2[1]
Appearance White to off-white crystalline solid-
Melting Point 58-61 °C-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.-

Applications in Organic Synthesis

Synthesis of Sialic Acid Derivatives

This compound serves as a crucial reagent in the preparation of modified sialic acid derivatives. These complex carbohydrates are of significant interest in drug development due to their role in various biological processes, including cell recognition and signaling. The dichlorobenzyl group can be introduced as a protecting group or as a stable structural component in the final molecule.[1][7]

Experimental Protocol: General Procedure for the Preparation of a 2,3-Dichlorobenzylated Sialic Acid Derivative

This protocol is a generalized representation based on the use of benzyl alcohols in carbohydrate chemistry.

Materials:

  • This compound

  • Protected sialic acid derivative (e.g., with acetyl and azido groups)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Promoter/catalyst (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the protected sialic acid derivative (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM under an inert atmosphere, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add NIS (1.5 equivalents) and a catalytic amount of TfOH (0.1 equivalents) to the mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and then filter through celite to remove molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 2,3-dichlorobenzylated sialic acid derivative.[1]

Logical Workflow for Sialic Acid Derivative Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification A Protected Sialic Acid Derivative C Anhydrous DCM, Molecular Sieves A->C B This compound B->C D NIS/TfOH, -20 °C C->D E Quenching (Na2S2O3) D->E F Extraction & Washing E->F G Column Chromatography F->G H Purified 2,3-Dichlorobenzylated Sialic Acid Derivative G->H

Caption: Workflow for the synthesis of a sialic acid derivative.

Intermediate in the Synthesis of Lamotrigine

This compound is a precursor to 2,3-dichlorobenzoyl cyanide, a key intermediate in the multi-step synthesis of Lamotrigine. Lamotrigine is an anticonvulsant drug used to treat epilepsy and bipolar disorder.[5][6][8][9] The synthesis of Lamotrigine from 2,3-dichlorotoluene involves the formation of 2,3-dichlorobenzoyl chloride, which is then converted to 2,3-dichlorobenzoyl cyanide. While this compound is not directly used in the main synthetic pathway starting from the toluene derivative, it can be oxidized to the corresponding benzaldehyde and subsequently to the benzoic acid, which can then be converted to the acyl chloride, thus serving as an alternative starting material.

Experimental Protocol: Oxidation of this compound to 2,3-Dichlorobenzaldehyde

This is a representative protocol for the oxidation of a benzyl alcohol.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Inert atmosphere (Nitrogen or Argon)

  • TLC supplies

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 2,3-dichlorobenzaldehyde.

Logical Workflow for Lamotrigine Intermediate Synthesis

G A This compound B Oxidation (e.g., PCC) A->B C 2,3-Dichlorobenzaldehyde B->C D Further Oxidation C->D E 2,3-Dichlorobenzoic Acid D->E F Thionyl Chloride E->F G 2,3-Dichlorobenzoyl Chloride F->G H Cyanation (e.g., CuCN) G->H I 2,3-Dichlorobenzoyl Cyanide (Lamotrigine Intermediate) H->I

Caption: Synthesis pathway to a Lamotrigine intermediate.

Biological Activity: A Note on Isomers

It is critical to distinguish this compound from its isomer, 2,4-dichlorobenzyl alcohol. The majority of published literature on the biological effects of "dichlorobenzyl alcohol" refers to the 2,4-isomer.[2][3][4] 2,4-Dichlorobenzyl alcohol, often in combination with amylmetacresol, exhibits broad-spectrum antiseptic and antiviral properties.[10] Its mechanism of action is thought to involve the denaturation of microbial proteins and, as a local anesthetic, the blockade of voltage-gated sodium channels.[2][11]

Currently, there is a lack of extensive, publicly available data on the specific biological activities, mechanisms of action, and signaling pathways associated with this compound. Researchers should exercise caution and not extrapolate the known biological effects of the 2,4-isomer to the 2,3-isomer without empirical evidence.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] It is classified as an irritant to the skin, eyes, and respiratory system.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for synthetic chemists, particularly in the fields of medicinal chemistry and drug development for the synthesis of complex molecules like sialic acid derivatives and as a precursor for active pharmaceutical ingredients such as Lamotrigine. While its direct biological applications are not as well-characterized as its 2,4-isomer, its utility as a synthetic building block is well-established. Further research is needed to explore the potential biological activities of this compound.

References

Synthetic Applications of 2,3-Dichlorobenzyl Alcohol in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 2,3-dichlorobenzyl alcohol in organic chemistry. It includes detailed application notes, experimental protocols, and quantitative data for key transformations. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic methodology and drug development.

Application Note 1: Oxidation to 2,3-Dichlorobenzaldehyde

This compound is a readily available starting material for the synthesis of 2,3-dichlorobenzaldehyde, a crucial intermediate in the preparation of various pharmaceuticals and agrochemicals. The oxidation of the benzylic alcohol to the corresponding aldehyde can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide with a catalytic amount of hydrogen bromide. This method is advantageous due to its relatively mild conditions and the avoidance of heavy metal oxidants.

Quantitative Data for Oxidation of this compound

Oxidizing SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
H₂O₂ / HBr (cat.)1,4-Dioxane25772.199.26[1]
H₂O₂ / HBr (cat.)Aqueous25-50->70 (overall)>99.25[2]
Experimental Protocol: Oxidation using Hydrogen Peroxide and Hydrogen Bromide

Materials:

  • This compound

  • 1,4-Dioxane

  • 40% Hydrogen Bromide (HBr) aqueous solution (catalyst)

  • 27.5% Hydrogen Peroxide (H₂O₂)

  • 1,2-Dichloroethane (for extraction)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve the organic phase containing this compound in 1,4-dioxane.

  • To this solution, add a catalytic amount of 40% aqueous hydrogen bromide (6.15 g for a reaction starting from 61.5 g of 2,3-dichlorotoluene).

  • At 25 °C, slowly add 27.5% hydrogen peroxide (38.3 g).

  • Stir the reaction mixture at 25 °C for 7 hours.

  • After the reaction is complete, extract the mixture three times with 1,2-dichloroethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude 2,3-dichlorobenzaldehyde.

  • Recrystallize the crude product from ethanol to yield pure 2,3-dichlorobenzaldehyde.[1]

Application Note 2: Synthesis of 2,3-Dichlorobenzyl Halides

The conversion of this compound to the corresponding benzyl halides (chloride or bromide) furnishes versatile electrophiles for various nucleophilic substitution reactions. These halides are key intermediates in the synthesis of ethers, esters, and for the introduction of the 2,3-dichlorobenzyl moiety into target molecules. The transformation is typically achieved using standard halogenating agents such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Experimental Protocol: Synthesis of 2,3-Dichlorobenzyl Chloride

While a direct protocol for the chlorination of this compound was not found in the provided search results, a general procedure using thionyl chloride is as follows. A specific example is provided for the synthesis of 6-amino-2,3-dichlorobenzyl chloride from the corresponding alcohol.

Materials:

  • 6-Amino-2,3-dichlorobenzyl alcohol

  • Benzene

  • Thionyl chloride (SOCl₂)

Procedure:

  • Dissolve 6-amino-2,3-dichlorobenzyl alcohol in benzene.

  • Add thionyl chloride to the solution.

  • The reaction proceeds to convert the alcohol to the corresponding benzyl chloride.

Application Note 3: Etherification Reactions

This compound can be used to synthesize a variety of ethers through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[3][4][5][6][7] This method is highly versatile for preparing both symmetrical and unsymmetrical ethers.

Experimental Protocol: General Williamson Ether Synthesis

Materials:

  • This compound

  • A strong base (e.g., sodium hydride, NaH)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Cool the solution in an ice bath and add the strong base portion-wise to deprotonate the alcohol and form the sodium 2,3-dichlorobenzyl alkoxide.

  • Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Slowly add the alkyl halide to the solution.

  • The reaction mixture is then typically heated to ensure the completion of the Sₙ2 reaction.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the ether, which can be further purified by chromatography or distillation.

Application Note 4: Esterification Reactions

Esters of this compound can be prepared through various esterification methods, most commonly the Fischer-Speier esterification. This method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst.[8][9][10][11][12][13][14] Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride.[15]

Quantitative Data for Esterification

Carboxylic AcidAlcoholCoupling Reagent/CatalystBaseSolventYield (%)Reference
Benzoic acid derivativesBenzyl alcohol derivativesDCIDEt₃NCH₂Cl₂74-86[16]
VariousVariousDCCDMAPCH₂Cl₂High[17]
Experimental Protocol: General Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid

  • Strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid)

  • Solvent (often an excess of the alcohol or a non-polar solvent like toluene)

Procedure:

  • In a round-bottom flask, combine this compound and the carboxylic acid.

  • Add a catalytic amount of the strong acid.

  • Heat the mixture to reflux. If using a non-polar solvent, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the ester product.

  • Monitor the reaction by TLC or GC until completion.

  • Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Application Note 5: Use as a Protecting Group

The 2,3-dichlorobenzyl group can be used as a protecting group for alcohols. Benzyl ethers are known for their stability under a wide range of reaction conditions. The electron-withdrawing chlorine atoms on the aromatic ring can modify the stability and cleavage conditions compared to a standard benzyl group. Cleavage of benzyl ethers is often achieved by catalytic hydrogenolysis, but for substrates sensitive to hydrogenation, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have been developed.[18][19][20][21][22]

Experimental Protocol: Deprotection of a Benzyl Ether using DDQ

Materials:

  • Benzyl-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (MeCN)

  • Long-wavelength UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the benzyl-protected alcohol in acetonitrile.

  • Add DDQ to the solution.

  • Irradiate the reaction mixture with a long-wavelength UV lamp at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is worked up by standard procedures, which may include filtration to remove DDQ byproducts and purification by column chromatography to isolate the deprotected alcohol.[21]

Application Note 6: Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are key precursors in the synthesis of important pharmaceutical compounds, including the anticonvulsant drug lamotrigine and the antiplatelet agent anagrelide.

Synthesis of Lamotrigine Intermediate

In the synthesis of lamotrigine, this compound is first oxidized to 2,3-dichlorobenzaldehyde, which is then converted to 2,3-dichlorobenzoyl chloride.[23][24][25][26] The acid chloride is a key intermediate that is further elaborated to form the triazine ring of lamotrigine.

Synthesis of Anagrelide Intermediate

In one synthetic route to anagrelide, 2,3-dichlorobenzaldehyde is nitrated and then reduced to yield 2,3-dichloro-6-nitrobenzyl alcohol.[27][28][29][30] This intermediate is then converted to the corresponding benzyl chloride and further reacted to build the quinazoline core of anagrelide.

Visualizations

Oxidation_of_2_3_Dichlorobenzyl_alcohol reactant This compound reagents H₂O₂ / HBr (cat.) 1,4-Dioxane, 25 °C reactant->reagents product 2,3-Dichlorobenzaldehyde reagents->product

Caption: Oxidation of this compound.

Halogenation_of_2_3_Dichlorobenzyl_alcohol reactant This compound reagents SOCl₂ reactant->reagents product 2,3-Dichlorobenzyl chloride reagents->product

Caption: Conversion to 2,3-Dichlorobenzyl chloride.

Williamson_Ether_Synthesis alcohol This compound base 1. Strong Base (e.g., NaH) alcohol->base alkoxide 2,3-Dichlorobenzyl alkoxide sn2 2. Alkyl Halide (R-X) alkoxide->sn2 alkyl_halide R-X alkyl_halide->sn2 ether 2,3-Dichlorobenzyl ether (R-O-CH₂-Ar) base->alkoxide sn2->ether

Caption: Williamson Ether Synthesis Workflow.

Fischer_Esterification alcohol This compound catalyst Acid Catalyst (e.g., H₂SO₄) Heat alcohol->catalyst acid Carboxylic Acid (R-COOH) acid->catalyst ester 2,3-Dichlorobenzyl ester (R-COO-CH₂-Ar) catalyst->ester

Caption: Fischer Esterification of this compound.

Benzyl_Protecting_Group_Cycle alcohol Alcohol (R-OH) protection Protection: 2,3-Dichlorobenzyl bromide, Base alcohol->protection protected_alcohol Protected Alcohol (R-O-CH₂-Ar) deprotection Deprotection: DDQ, hv protected_alcohol->deprotection deprotected_alcohol Alcohol (R-OH) protection->protected_alcohol deprotection->deprotected_alcohol

Caption: 2,3-Dichlorobenzyl as a protecting group.

Lamotrigine_Intermediate_Synthesis start This compound oxidation Oxidation start->oxidation aldehyde 2,3-Dichlorobenzaldehyde chlorination Further reactions aldehyde->chlorination acid_chloride 2,3-Dichlorobenzoyl chloride cyclization Further reactions acid_chloride->cyclization lamotrigine Lamotrigine oxidation->aldehyde chlorination->acid_chloride cyclization->lamotrigine

Caption: Synthesis pathway to Lamotrigine.

References

Application Notes: 2,3-Dichlorobenzyl Alcohol Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichlorobenzyl alcohol and its derivatives are valuable building blocks in the synthesis of complex pharmaceutical intermediates. Their specific substitution pattern allows for the introduction of key structural motifs in pharmacologically active molecules. This document provides detailed application notes and protocols for the use of a key derivative, 2,3-dichloro-6-nitrobenzyl alcohol, in the synthesis of a crucial intermediate for the platelet-reducing agent, Anagrelide.

Application: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate, a Key Intermediate for Anagrelide

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized by the overproduction of blood platelets.[1] A critical intermediate in the synthesis of Anagrelide is ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate. The synthesis of this intermediate can be efficiently achieved starting from 2,3-dichlorobenzaldehyde, proceeding through the key intermediate 2,3-dichloro-6-nitrobenzyl alcohol.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis Pathway 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde 2,3-Dichloro-6-nitrobenzaldehyde 2,3-Dichloro-6-nitrobenzaldehyde 2,3-Dichlorobenzaldehyde->2,3-Dichloro-6-nitrobenzaldehyde Nitration 2,3-Dichloro-6-nitrobenzyl alcohol 2,3-Dichloro-6-nitrobenzyl alcohol 2,3-Dichloro-6-nitrobenzaldehyde->2,3-Dichloro-6-nitrobenzyl alcohol Reduction 2,3-Dichloro-6-nitrobenzyl chloride 2,3-Dichloro-6-nitrobenzyl chloride 2,3-Dichloro-6-nitrobenzyl alcohol->2,3-Dichloro-6-nitrobenzyl chloride Chlorination Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate 2,3-Dichloro-6-nitrobenzyl chloride->Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate Alkylation Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate->Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate Reduction

Figure 1: Synthetic workflow for the preparation of the Anagrelide intermediate.

Experimental Protocols

The following protocols detail the steps for the synthesis of ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde

This protocol describes the nitration of 2,3-dichlorobenzaldehyde.

  • Materials: 2,3-dichlorobenzaldehyde, Concentrated Sulfuric Acid (95-98% w/w), Concentrated Nitric Acid (69-71% w/w), Ice.

  • Procedure:

    • In a suitable reaction vessel, dissolve 40 g of 2,3-dichlorobenzaldehyde in 160 mL of concentrated sulfuric acid.

    • Cool the solution to 20-25°C.

    • Slowly add 24.7 g of concentrated nitric acid over 20 minutes, maintaining the temperature between 20-30°C using an ice bath.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into 600 mL of water in portions.

    • Stir the resulting suspension for 2 hours and then filter.

    • Wash the filter cake with water (3 x 50 mL) and dry under vacuum to yield the product.[2]

Protocol 2: Synthesis of 2,3-Dichloro-6-nitrobenzyl alcohol

This protocol details the reduction of the aldehyde to the corresponding alcohol.

  • Materials: 2,3-dichloro-6-nitrobenzaldehyde, Methylene Chloride, Sodium Borohydride, Methanol, Water.

  • Procedure:

    • To a clean and dry flask, add 2000 mL of methylene chloride and 120 g of sodium borohydride.

    • Cool the mixture to 0-5°C.

    • Slowly add 100 mL of methanol over 20 minutes.

    • Add a solution of 500 g of 2,3-dichloro-6-nitrobenzaldehyde in 2000 mL of methylene chloride over 2 hours, maintaining the temperature at 0-5°C.

    • Stir the contents at 0-5°C for 1 hour.

    • After reaction completion, add 3000 mL of water and stir for 10 minutes.

    • Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to obtain the title compound.[3][4]

Protocol 3: Synthesis of 2,3-Dichloro-6-nitrobenzyl chloride

This protocol describes the conversion of the alcohol to the benzyl chloride.

  • Materials: 2,3-dichloro-6-nitrobenzyl alcohol, Triethylamine, Thionyl Chloride, Toluene, Water.

  • Procedure:

    • Prepare a concentrated solution of 2,3-dichloro-6-nitrobenzyl alcohol.

    • Add triethylamine to the solution.

    • Add thionyl chloride dropwise over 15 minutes.

    • Heat the solution to 45-50°C for 18 hours.

    • Cool the reaction to room temperature.

    • Add water and toluene to the reaction mixture and filter.

    • Wash the organic layer with water and dry by azeotropic distillation.[1][5]

Protocol 4: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

This protocol details the alkylation of ethyl glycinate.

  • Materials: 2,3-dichloro-6-nitrobenzyl chloride, Ethyl Glycinate Hydrochloride, Triethylamine, Ethanol.

  • Procedure:

    • This reaction can be performed via reductive amination of 2,3-dichloro-6-nitrobenzaldehyde with glycine ethyl ester hydrochloride in the presence of triethylamine and a reducing agent.[6]

    • Alternatively, the previously synthesized 2,3-dichloro-6-nitrobenzyl chloride is reacted with ethyl glycine.[7]

Protocol 5: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

This protocol describes the reduction of the nitro group to an amine.

  • Materials: Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride, Stannous Chloride Dihydrate, Concentrated Hydrochloric Acid.

  • Procedure:

    • Prepare a suspension of 30 g of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride in 120 mL of concentrated hydrochloric acid.

    • Separately, prepare a mixture of 88.6 g of stannous chloride dihydrate in 60 mL of hydrochloric acid.

    • Slowly add the glycine solution to the tin solution.

    • Heat the resulting reaction mixture at 40-50°C for 2 hours.

    • Filter the solids and dissolve the filter cake in water and methylene chloride.

    • The organic phase is separated, concentrated, and the crude material is purified to yield the final intermediate.[2] A yield of 72% has been reported for a similar reduction using platinum on carbon as a catalyst under hydrogen pressure.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the Anagrelide intermediate.

StepStarting MaterialProductReagentsYield (%)Reference
1. Nitration2,3-Dichlorobenzaldehyde2,3-Dichloro-6-nitrobenzaldehydeHNO₃, H₂SO₄44-50[2]
2. Aldehyde Reduction2,3-Dichloro-6-nitrobenzaldehyde2,3-Dichloro-6-nitrobenzyl alcoholNaBH₄, MethanolHigh[3][4]
3. Chlorination2,3-Dichloro-6-nitrobenzyl alcohol2,3-Dichloro-6-nitrobenzyl chlorideSOCl₂, Triethylamine-[1][5]
4. Alkylation2,3-Dichloro-6-nitrobenzyl chlorideEthyl N-(2,3-dichloro-6-nitrobenzyl)glycinateEthyl glycinate, Triethylamine66-71[6]
5. Nitro ReductionEthyl N-(2,3-dichloro-6-nitrobenzyl)glycinate HClEthyl N-(6-amino-2,3-dichlorobenzyl)glycinateSnCl₂·2H₂O, HCl-[2]
5a. Alternative Nitro ReductionEthyl N-(2,3-dichloro-6-nitrobenzyl)glycinate HClEthyl N-(6-amino-2,3-dichlorobenzyl)glycinateH₂, 5% Pt/C (sulfided)72[1]

Mechanism of Action of Anagrelide

Anagrelide functions by inhibiting the maturation of platelets from their precursor cells, megakaryocytes. This is achieved through the inhibition of phosphodiesterase III (PDE III), an enzyme that plays a crucial role in cell signaling. The inhibition of PDE III leads to a disruption of the signaling pathways necessary for megakaryocyte maturation, ultimately resulting in a decreased production of platelets.

G cluster_1 Anagrelide Signaling Pathway Anagrelide Anagrelide PDE3 Phosphodiesterase III Anagrelide->PDE3 inhibits Megakaryocyte Megakaryocyte Maturation PDE3->Megakaryocyte promotes Platelets Platelet Production Megakaryocyte->Platelets leads to

Figure 2: Simplified signaling pathway of Anagrelide's mechanism of action.

References

Application Notes and Protocols for Reactions of (2,3-Dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations of (2,3-dichlorophenyl)methanol. The information is intended to guide researchers in the synthesis of derivatives that may serve as intermediates in drug discovery and development.

Introduction

(2,3-Dichlorophenyl)methanol is a halogenated aromatic alcohol. Its chemical structure, featuring a dichlorinated phenyl ring and a primary alcohol functional group, makes it a versatile starting material for the synthesis of a variety of derivatives. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of both the aromatic ring and the benzylic alcohol. This document outlines protocols for the oxidation, esterification, and chlorination of this starting material.

Physicochemical Properties of (2,3-Dichlorophenyl)methanol

A summary of the key physicochemical properties of (2,3-dichlorophenyl)methanol is presented in the table below.

PropertyValue
Molecular Formula C₇H₆Cl₂O
Molecular Weight 177.02 g/mol
IUPAC Name (2,3-dichlorophenyl)methanol
CAS Number 38594-42-2
Appearance Not specified, likely a solid or oil
SMILES C1=CC(=C(C(=C1)Cl)Cl)CO

Key Reaction Mechanisms and Protocols

This section details the reaction mechanisms and experimental protocols for the oxidation, esterification, and chlorination of (2,3-dichlorophenyl)methanol.

Oxidation to 2,3-Dichlorobenzaldehyde

The oxidation of (2,3-dichlorophenyl)methanol to the corresponding aldehyde, 2,3-dichlorobenzaldehyde, is a crucial transformation as benzaldehyde derivatives are common precursors in pharmaceutical synthesis.

Reaction Mechanism:

The oxidation of a primary alcohol to an aldehyde can be achieved using various oxidizing agents. In the provided protocol, a two-step process starting from 2,3-dichlorotoluene is described, where (2,3-dichlorophenyl)methanol is an intermediate. The direct oxidation of (2,3-dichlorophenyl)methanol to the aldehyde is catalyzed by hydrogen bromide in the presence of hydrogen peroxide. The likely mechanism involves the formation of a more reactive oxidizing species from HBr and H₂O₂, which then oxidizes the alcohol.

Experimental Protocol:

This protocol is adapted from a patent for the synthesis of 2,3-dichlorobenzaldehyde and describes the oxidation of the intermediate (2,3-dichlorophenyl)methanol.

Materials:

  • (2,3-Dichlorophenyl)methanol

  • 1,4-Dioxane

  • 48% Hydrogen Bromide (HBr)

  • 27.5% Hydrogen Peroxide (H₂O₂)

  • 1,2-Dichloroethane

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve the crude (2,3-dichlorophenyl)methanol in 1,4-dioxane.

  • Add a catalytic amount of 48% aqueous hydrogen bromide.

  • To the stirred solution, add 27.5% hydrogen peroxide dropwise at a controlled temperature of 30°C.

  • The reaction is allowed to proceed for 7 hours.

  • After the reaction is complete, the mixture is extracted three times with 1,2-dichloroethane.

  • The combined organic phases are concentrated to yield the crude 2,3-dichlorobenzaldehyde.

  • The crude product is then purified by recrystallization from ethanol.

Quantitative Data:

ReactantProductCatalystOxidantSolventTemp.TimeYieldPurity
(2,3-Dichlorophenyl)methanol2,3-DichlorobenzaldehydeHBrH₂O₂1,4-Dioxane30°C7 h71.3%99.29%

Reaction Scheme:

Oxidation reactant (2,3-Dichlorophenyl)methanol product 2,3-Dichlorobenzaldehyde reactant->product Oxidation reagents HBr (cat.), H₂O₂

Oxidation of (2,3-dichlorophenyl)methanol.
Esterification to (2,3-Dichlorophenyl)methyl Acetate

Esterification of (2,3-dichlorophenyl)methanol with an acylating agent like acetic anhydride yields the corresponding ester, which can be a valuable synthon in organic synthesis.

Reaction Mechanism:

The esterification of an alcohol with an acid anhydride is typically catalyzed by an acid or a base. The reaction proceeds via nucleophilic acyl substitution. The alcohol oxygen attacks one of the carbonyl carbons of the acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a carboxylate leaving group, followed by deprotonation, yields the ester and a carboxylic acid byproduct.

Generalized Experimental Protocol:

This is a general procedure for the acetylation of alcohols and can be adapted for (2,3-dichlorophenyl)methanol.

Materials:

  • (2,3-Dichlorophenyl)methanol

  • Acetic Anhydride

  • Pyridine (as catalyst and base)

  • Diethyl ether

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (2,3-dichlorophenyl)methanol in diethyl ether.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (2,3-dichlorophenyl)methyl acetate.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data:

Specific yield and purity data for the esterification of (2,3-dichlorophenyl)methanol were not found in the searched literature. The yield will be dependent on the specific reaction conditions.

Reaction Scheme:

Esterification reactant1 (2,3-Dichlorophenyl)methanol product (2,3-Dichlorophenyl)methyl Acetate reactant1->product Esterification reactant2 Acetic Anhydride reactant2->product catalyst Pyridine

Esterification of (2,3-dichlorophenyl)methanol.
Conversion to 2,3-Dichlorobenzyl Chloride

The conversion of the alcohol to the corresponding benzyl chloride is a common transformation to introduce a good leaving group for subsequent nucleophilic substitution reactions.

Reaction Mechanism:

The reaction of a primary alcohol with thionyl chloride (SOCl₂) typically proceeds through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A base, such as pyridine, can then deprotonate this intermediate. In the presence of a non-nucleophilic solvent, the reaction can proceed via an Sₙi mechanism with retention of configuration. However, in the presence of a nucleophilic solvent or a nucleophile like pyridine, an Sₙ2 mechanism with inversion of configuration is favored, where the chloride ion attacks the carbon atom, displacing the chlorosulfite group.

Generalized Experimental Protocol:

This is a general procedure for the conversion of benzyl alcohols to benzyl chlorides and can be adapted for (2,3-dichlorophenyl)methanol.

Materials:

  • (2,3-Dichlorophenyl)methanol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or benzene

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve (2,3-dichlorophenyl)methanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel. A small amount of pyridine can be added to neutralize the HCl generated.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently.

  • The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist litmus paper at the top of the condenser).

  • After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess thionyl chloride.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation to obtain the crude 2,3-dichlorobenzyl chloride.

  • The product can be purified by vacuum distillation.

Quantitative Data:

Specific yield and purity data for the chlorination of (2,3-dichlorophenyl)methanol were not found in the searched literature. The yield is typically high for this type of reaction.

Reaction Scheme:

Chlorination reactant (2,3-Dichlorophenyl)methanol product 2,3-Dichlorobenzyl Chloride reactant->product Chlorination reagent SOCl₂

Chlorination of (2,3-dichlorophenyl)methanol.

Application in Drug Discovery: A Workflow for Biological Screening

While specific signaling pathways for (2,3-dichlorophenyl)methanol and its immediate derivatives are not well-documented, these compounds can serve as valuable scaffolds for the synthesis of novel bioactive molecules. A common approach in drug discovery is to screen new chemical entities against a panel of biological targets, such as protein kinases, which are frequently implicated in diseases like cancer.

The following diagram illustrates a general workflow for screening a novel compound, such as a derivative of (2,3-dichlorophenyl)methanol, for its potential as a kinase inhibitor.

BiologicalScreeningWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_lead Lead Optimization synthesis Synthesis of (2,3-Dichlorophenyl)methanol Derivative Library purification Purification & Structural Confirmation (NMR, MS) synthesis->purification primary_screen Primary Screen: High-Throughput Kinase Assay Panel purification->primary_screen hit_validation Hit Validation: IC₅₀ Determination primary_screen->hit_validation selectivity Selectivity Profiling: Broader Kinase Panel hit_validation->selectivity target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) selectivity->target_engagement downstream_signaling Downstream Signaling Pathway Analysis (Western Blot) target_engagement->downstream_signaling phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) downstream_signaling->phenotypic sar Structure-Activity Relationship (SAR) Studies phenotypic->sar adme ADME/Tox Profiling sar->adme

Workflow for Kinase Inhibitor Screening.

This workflow provides a systematic approach to identify and characterize the biological activity of novel compounds derived from (2,3-dichlorophenyl)methanol, potentially leading to the discovery of new therapeutic agents.

Application Notes and Protocols: Preparation and Application of 2,3-Dichlorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzyl alcohol and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of two chlorine atoms on the aromatic ring influences the molecule's lipophilicity, electronic properties, and metabolic stability, making it an interesting scaffold for the development of new therapeutic agents and functional materials. Notably, dichlorobenzyl alcohol derivatives have demonstrated a range of biological activities, including antiseptic, antimicrobial, and antifungal properties.[1] For instance, 2,4-dichlorobenzyl alcohol is a common ingredient in throat lozenges for its mild antiseptic and local anesthetic effects.[2] The mechanism of action for dichlorobenzyl alcohols is thought to involve the denaturation of proteins and the blockade of sodium channels.[3] This document provides detailed protocols for the preparation of this compound and its derivatives, along with a summary of their biological activities.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentSolventYield (%)Reference
2,3-DichlorobenzaldehydeSodium borohydride / 0.2N Sodium hydroxideMethanol92%(ChemicalBook)
Table 2: Antifungal Activity of Dichlorobenzyl Ester Derivatives

Note: Data presented for 3,5-dichlorobenzyl ester derivatives as representative examples of dichlorobenzyl esters.

CompoundTarget OrganismEC₅₀ (mg/L)Reference
3,5-Dichlorobenzyl Ester Derivative 5Botrytis cinerea6.60[1]
3,5-Dichlorobenzyl Ester Derivative 5Rhizoctonia solani1.61[1]
Boscalid (Commercial Fungicide)Botrytis cinerea1.24[1]
Boscalid (Commercial Fungicide)Rhizoctonia solani1.01[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2,3-dichlorobenzaldehyde to this compound.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methanol

  • Sodium borohydride

  • 0.2 N Sodium hydroxide solution

  • Glacial acetic acid

  • Water

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (e.g., 500 g, 2.85 mol) in methanol (3.5 L).

  • Prepare a solution of sodium borohydride (113.5 g, 2.975 mol) in 0.2 N sodium hydroxide solution (241 mL).

  • Cool the methanol solution of the aldehyde to 0°C using an ice bath.

  • Slowly add the alkaline sodium borohydride solution to the aldehyde solution at 0°C over a period of 1 hour with continuous stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly pouring the mixture into water (3.7 L).

  • Adjust the pH of the mixture to 6 with glacial acetic acid (approximately 125 mL).

  • A white solid will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry to afford this compound. An expected yield of approximately 92% can be achieved.

Protocol 2: General Procedure for the Synthesis of 2,3-Dichlorobenzyl Ethers

This protocol provides a general method for the benzylation of alcohols using 2-benzyloxypyridine, which can be adapted for this compound.

Materials:

  • This compound

  • 2-Chloropyridine

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Alcohol substrate

  • Magnesium oxide (MgO)

  • Methyl triflate (MeOTf)

  • Celite®

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Stir bar

  • Ice bath

  • Oil bath

Procedure:

Part A: Preparation of 2-(2,3-Dichlorobenzyloxy)pyridine

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound, 2-chloropyridine (1.1 equiv), and solid potassium hydroxide (3.3 equiv, ground).

  • Add anhydrous toluene and heat the mixture to reflux for 1 hour with azeotropic removal of water.

  • After cooling, perform an aqueous workup and purify by distillation to obtain 2-(2,3-dichlorobenzyloxy)pyridine.

Part B: Synthesis of 2,3-Dichlorobenzyl Ether

  • In a separate flask, mix the alcohol substrate (1.0 equiv), the prepared 2-(2,3-dichlorobenzyloxy)pyridine (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene.

  • Cool the mixture in an ice bath and add methyl triflate (2.0 equiv) dropwise.

  • Replace the ice bath with an oil bath and gradually heat the mixture to 90°C. Maintain this temperature for 24 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the desired 2,3-dichlorobenzyl ether.

Protocol 3: General Procedure for the Synthesis of 2,3-Dichlorobenzyl Esters

This protocol outlines a general method for the esterification of carboxylic acids with this compound.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.0 equiv), and a catalytic amount of DMAP in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in dichloromethane dropwise to the cooled mixture.

  • Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature and stir overnight.

  • The dicyclohexylurea byproduct will precipitate as a white solid. Remove the solid by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired 2,3-dichlorobenzyl ester.

Visualizations

G General Synthetic Workflow for this compound Derivatives cluster_start Starting Material cluster_reduction Reduction cluster_derivatization Derivatization cluster_products Products start 2,3-Dichlorobenzaldehyde reduction Reduction (e.g., NaBH4) start->reduction alcohol This compound reduction->alcohol etherification Etherification (with R-OH) alcohol->etherification esterification Esterification (with R-COOH) alcohol->esterification ethers 2,3-Dichlorobenzyl Ethers etherification->ethers esters 2,3-Dichlorobenzyl Esters esterification->esters

Caption: Synthetic workflow for this compound and its derivatives.

G Proposed Mechanisms of Action for Dichlorobenzyl Alcohols cluster_compound Compound cluster_mechanisms Mechanisms of Action cluster_effects Biological Effects compound Dichlorobenzyl Alcohol protein_denaturation Protein Denaturation compound->protein_denaturation channel_blocking Sodium Channel Blocking compound->channel_blocking antiseptic Antiseptic/Antimicrobial Effect protein_denaturation->antiseptic anesthetic Local Anesthetic Effect channel_blocking->anesthetic

Caption: Proposed mechanisms of action for Dichlorobenzyl Alcohols.

References

Application Note: Protocol for the Reduction of 2,3-Dichlorobenzaldehyde to 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and reliable protocol for the reduction of 2,3-dichlorobenzaldehyde to its corresponding primary alcohol, 2,3-dichlorobenzyl alcohol. This transformation is a fundamental step in various synthetic pathways within pharmaceutical and materials science research. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity for the aldehyde functional group.[1] The protocol is designed for easy implementation in a standard laboratory setting, offering high yield and purity of the final product.

Introduction

The reduction of aromatic aldehydes to benzyl alcohols is a crucial transformation in organic synthesis. This compound is a valuable building block for the synthesis of various biologically active molecules and functional materials. Sodium borohydride is an ideal reagent for this purpose due to its mild nature, operational simplicity, and high selectivity for aldehydes and ketones over other functional groups like esters and amides.[2][3] This protocol details the procedure using NaBH₄ in a protic solvent, which is a safe and efficient method for producing primary alcohols from aldehydes.[4]

Reaction Scheme:

Reaction Scheme

Figure 1. Reduction of 2,3-Dichlorobenzaldehyde to this compound using NaBH₄.

Materials and Equipment

Reagents:

  • 2,3-Dichlorobenzaldehyde (FW: 175.01 g/mol )

  • Sodium borohydride (NaBH₄) (FW: 37.83 g/mol )

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Buchner funnel, filter paper)

  • UV lamp for TLC visualization

Experimental Protocol

3.1. Reaction Setup

  • Weigh 5.00 g (28.57 mmol, 1.0 equiv) of 2,3-dichlorobenzaldehyde and add it to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Dissolve the aldehyde in 50 mL of methanol. Stir the solution until all the solid has dissolved.

  • Cool the flask in an ice bath with stirring for 15-20 minutes, allowing the internal temperature to reach 0-5 °C.

3.2. Reduction Reaction

  • Weigh 1.29 g (34.28 mmol, 1.2 equiv) of sodium borohydride.

  • While maintaining the temperature at 0-5 °C, add the sodium borohydride to the stirred methanol solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature.[5]

3.3. Reaction Monitoring

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Spot the starting material (a solution of 2,3-dichlorobenzaldehyde in EtOAc) and the reaction mixture on a TLC plate.

  • Develop the plate in a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared and a new, more polar product spot (lower Rf) is observed.[6]

3.4. Work-up and Isolation

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully quench the reaction by adding 20 mL of 1 M HCl dropwise to decompose the excess NaBH₄ and the borate ester complex. Caution: Vigorous hydrogen gas evolution will occur.

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Transfer the resulting aqueous slurry to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.[7]

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude this compound, which should be a white to off-white solid upon cooling.

3.5. Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., toluene/hexanes or ethanol/water).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueNotes
Starting Material2,3-DichlorobenzaldehydeFW: 175.01 g/mol
Amount of Starting Material5.00 g (28.57 mmol)1.0 equivalent
Reducing AgentSodium Borohydride (NaBH₄)FW: 37.83 g/mol
Amount of Reducing Agent1.29 g (34.28 mmol)1.2 equivalents
SolventMethanol (anhydrous)50 mL
Reaction Temperature0 °C to Room TemperatureInitial addition at 0 °C, then stirred at RT.
Reaction Time2-3 hoursMonitor by TLC for completion.[6]
ProductThis compoundFW: 177.02 g/mol .[8]
Theoretical Yield5.06 gCalculated based on the starting material being the limiting reagent.
Expected Yield (Post-Recrystallization)85-95%Yields for NaBH₄ reductions of aldehydes are typically high.

Visualization of Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

experimental_workflow start Dissolve 2,3-Dichlorobenzaldehyde in Methanol cool Cool Solution to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at Room Temperature (2-3 hours) add_nabh4->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete quench Quench with 1 M HCl monitor->quench Reaction Complete roto1 Remove Methanol (Rotary Evaporator) quench->roto1 extract Extract with Ethyl Acetate roto1->extract wash_dry Wash with H2O/Brine Dry over MgSO4 extract->wash_dry roto2 Remove Ethyl Acetate (Rotary Evaporator) wash_dry->roto2 purify Purify by Recrystallization roto2->purify product Final Product: This compound purify->product

Figure 2. Workflow for the synthesis of this compound.

References

Application Note: Derivatization of 2,3-Dichlorobenzyl Alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemical derivatization of 2,3-dichlorobenzyl alcohol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar compounds like this compound can be challenging due to poor peak shape, low volatility, and potential for thermal degradation in the injector port. Derivatization modifies the hydroxyl functional group to create a more volatile and thermally stable compound, leading to improved chromatographic resolution and detection sensitivity.[1][2] This application note details two common and effective derivatization strategies: silylation and acylation. Each protocol is presented with step-by-step instructions, from sample preparation to suggested GC-MS parameters.

Introduction to Derivatization for GC-MS

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a specific analytical method.[3] For GC-MS analysis of compounds containing active hydrogen atoms, such as alcohols, the primary goals of derivatization are:

  • Increased Volatility: By replacing the polar hydroxyl (-OH) group with a less polar functional group, the boiling point of the analyte is lowered, making it more suitable for gas chromatography.[1][2]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing on-column degradation.[4]

  • Enhanced Peak Shape: Reducing the polarity of the analyte minimizes interactions with the stationary phase and active sites within the GC system, resulting in sharper, more symmetrical peaks.[1][2]

  • Characteristic Mass Spectra: Derivatization introduces specific chemical moieties that can produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

For this compound, the primary target for derivatization is the benzylic hydroxyl group. The two protocols detailed below, silylation and acylation, are highly effective for this purpose.

Derivatization Strategies and Protocols

Protocol 1: Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity.

Experimental Protocol: Silylation with BSTFA + TMCS

Reagents and Materials:

  • This compound (CAS: 38594-42-2)[5]

  • BSTFA + TMCS (99:1, v/v)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Transfer 100 µL of the this compound solution into a clean GC vial.

    • Add 100 µL of BSTFA + TMCS (99:1) to the vial. This provides a significant molar excess of the reagent.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Acylation

Acylation converts the alcohol into an ester using an acylating agent such as acetic anhydride or acetyl chloride.[6][7] This method effectively masks the polar hydroxyl group, leading to a more volatile and chromatographically stable derivative.

Experimental Protocol: Acylation with Acetic Anhydride

Reagents and Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine (acts as a catalyst and acid scavenger)

  • Ethyl Acetate (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Transfer 100 µL of the this compound solution into a clean GC vial.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.[8]

  • Work-up and Extraction:

    • After cooling to room temperature, add 500 µL of ethyl acetate to the vial.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The dried organic extract is ready for analysis.

    • Inject 1 µL of the solution into the GC-MS system.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph Agilent 6890 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode
Injector Temp. 250°C
Oven Program Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40 - 500 m/z

Data Presentation

The derivatization process results in a predictable increase in the molecular weight of the analyte. The table below summarizes the expected changes for this compound.

AnalyteMolecular Weight ( g/mol )Derivatization MethodDerivative FormedMolecular Weight of Derivative ( g/mol )Expected Key Mass Fragments (m/z)
This compound177.02[5]Silylation (TMS)2,3-Dichlorobenzyl trimethylsilyl ether249.15248 (M+), 233 (M-15), 159 (M-OTMS), 91, 73
This compound177.02[5]Acylation (Acetyl)2,3-Dichlorobenzyl acetate219.05218 (M+), 176 (M-42), 159 (M-OAc), 91, 43

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Anhydrous Solvent (e.g., Pyridine) A->B C Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) B->C Transfer to Reaction Vial D Incubate at Elevated Temperature (e.g., 60-70°C) C->D E Inject Derivatized Sample into GC-MS D->E Cool and Inject F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition and Analysis G->H I Compound Identification and Quantification H->I

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: The Use of 2,3-Dichlorobenzyl Alcohol in the Preparation of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel bioactive ligands utilizing 2,3-Dichlorobenzyl alcohol as a key starting material or intermediate. The following sections detail the preparation of Anagrelide, a platelet-reducing agent, and a high-affinity ligand for the B-cell co-receptor CD22, demonstrating the utility of this versatile chemical building block in medicinal chemistry and drug discovery.

Synthesis of Anagrelide: A Phosphodiesterase III Inhibitor

Anagrelide is a potent phosphodiesterase III (PDE3) inhibitor used for the treatment of essential thrombocythemia by reducing elevated platelet counts.[1] The synthesis of Anagrelide can be achieved through a multi-step process starting from this compound.

Experimental Protocol: Multi-step Synthesis of Anagrelide Hydrochloride

This protocol is adapted from a patented synthetic route.[2]

Step 1: Preparation of 2,3-Dichloro-6-nitrobenzyl alcohol

  • In a suitable reaction vessel, add this compound to a nitrating mixture (1:1 v/v concentrated sulfuric acid and concentrated nitric acid) at 25°C with stirring.[2]

  • Allow the reaction to proceed for 3 hours.[2]

  • Pour the reaction mixture onto crushed ice and stir until a solid precipitate forms.[2]

  • Filter the solid and dissolve it in dichloromethane.

  • Wash the organic layer three times with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from petroleum ether to yield 2,3-dichloro-6-nitrobenzyl alcohol.[2]

Step 2: Preparation of 2,3-Dichloro-6-nitrobenzyl chloride

Note: The specific protocol for this step from the patent is not detailed in the provided snippets. A general procedure for converting a benzyl alcohol to a benzyl chloride is provided below.

  • Dissolve 2,3-dichloro-6-nitrobenzyl alcohol in a suitable solvent such as dichloromethane or toluene.

  • Add thionyl chloride (SOCl₂) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dichloro-6-nitrobenzyl chloride.

Step 3: Preparation of N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride

Note: The specific protocol for this step from the patent is not detailed in the provided snippets. A general procedure for the N-alkylation of glycine ethyl ester is provided below.

  • Dissolve glycine ethyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane or acetonitrile.

  • Add 2,3-dichloro-6-nitrobenzyl chloride to the solution.

  • Stir the reaction at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate it to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 4: Preparation of N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester

Note: The specific protocol for this step from the patent is not detailed in the provided snippets. A general procedure for the reduction of an aromatic nitro group is provided below.

  • Dissolve N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as stannous chloride (SnCl₂) in the presence of hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester.

Step 5: Preparation of Anagrelide Hydrochloride

  • Dissolve N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester in 95% ethanol.[2]

  • Add a cyanogen bromide solution and stir at room temperature for 15 minutes.[2]

  • Heat the reaction mixture to reflux and continue for 18 hours.[2]

  • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.[2]

  • To the resulting paste, add water and adjust the pH to 9 with a saturated sodium bicarbonate solution.[2]

  • Stir at room temperature for 30 minutes, then filter the off-white solid, wash with water, and dry under reduced pressure.[2]

  • Suspend the solid in acetonitrile and add 6N hydrochloric acid with stirring.[2]

  • Heat to reflux for 6 hours, then cool to room temperature to allow for precipitation of the crude product.[2]

  • Filter the solid, wash with acetonitrile, and dry to obtain crude Anagrelide hydrochloride.[2]

  • Recrystallize the crude product from a mixture of acetonitrile and 6N hydrochloric acid to obtain pure Anagrelide hydrochloride.[2]

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsReaction TimeYield
12,3-Dichloro-6-nitrobenzyl alcoholThis compoundConc. H₂SO₄, Conc. HNO₃3 hoursNot specified
5Anagrelide HydrochlorideN-(6-amino-2,3-dichlorobenzyl) glycine ethyl esterCyanogen bromide, 95% Ethanol, 6N HCl18h reflux, 6h refluxNot specified
Signaling Pathway of Anagrelide

Anagrelide's primary mechanism of action involves the inhibition of phosphodiesterase III (PDE3).[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within megakaryocytes, the precursor cells to platelets.[3] The elevated cAMP disrupts the maturation of megakaryocytes, resulting in a decrease in platelet production.[5][6]

Anagrelide_Pathway Anagrelide Anagrelide PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits cAMP_degradation cAMP Degradation cAMP Increased intracellular cAMP cAMP_degradation->cAMP Prevents Megakaryocyte Megakaryocyte Maturation cAMP->Megakaryocyte Inhibits Platelets Decreased Platelet Production Megakaryocyte->Platelets Leads to

Anagrelide's Mechanism of Action

Synthesis of a High-Affinity CD22 Ligand

The B-cell co-receptor CD22 is a key regulator of B-cell signaling and a therapeutic target for autoimmune diseases and B-cell malignancies.[7] Sialic acid-based ligands are known to bind to CD22. The introduction of a 2,3-dichlorobenzyl group at the C-2 position of a sialic acid derivative has been shown to produce a ligand with nanomolar affinity for CD22.[8]

Experimental Protocol: Synthesis of a 2,3-Dichlorobenzyl Sialoside Ligand for CD22

This protocol is based on the reported synthesis of 2,3-Dichlorobenzyl BPCNeu5Ac, which refers to the procedure by Mesch et al.[8]

Step 1: Glycosylation

  • Prepare a sialyl donor, for example, a protected N-acetylneuraminic acid thioglycoside.

  • In a flame-dried, argon-purged flask, dissolve the sialyl donor and this compound in a dry aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add molecular sieves and cool the mixture to a low temperature (e.g., -40°C to -78°C).

  • Add a glycosylation promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), portion-wise.

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature over several hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and sodium bicarbonate.

  • Filter the mixture, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected 2,3-dichlorobenzyl sialoside.

Step 2: Deprotection

  • Dissolve the protected sialoside in a suitable solvent system, such as methanol and dichloromethane.

  • For deacetylation, add a catalytic amount of sodium methoxide in methanol and stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H+), filter, and concentrate the filtrate.

  • If other protecting groups are present (e.g., benzyl ethers), they can be removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).

  • Purify the final deprotected ligand by size-exclusion chromatography or reversed-phase HPLC.

Quantitative Data Summary

While specific yields for the 2,3-dichlorobenzyl derivative were not found in the snippets, similar sialoside syntheses can have varying yields depending on the specific protecting groups and reaction conditions. Binding affinity data for a related ligand containing a 2,3-dichlorobenzyl group showed a high affinity for CD22.[8]

Ligand ComponentModificationReported Affinity (K D)
Sialic Acid DerivativeC-2 position modified with 2,3-Dichlorobenzyl group60 nM[9]

Synthetic Workflow Diagram

CD22_Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product SialylDonor Protected Sialyl Donor Glycosylation Glycosylation (e.g., NIS/TfOH) SialylDonor->Glycosylation BenzylAlcohol 2,3-Dichlorobenzyl Alcohol BenzylAlcohol->Glycosylation Deprotection Deprotection (e.g., NaOMe, H₂/Pd-C) Glycosylation->Deprotection Protected Intermediate FinalLigand High-Affinity CD22 Ligand Deprotection->FinalLigand

Synthesis of a CD22 Ligand

These application notes highlight the role of this compound as a valuable synthon in the development of complex and biologically active molecules. The protocols and data presented can serve as a foundation for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

Handling and storage procedures for 2,3-Dichlorobenzyl alcohol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2,3-Dichlorobenzyl alcohol in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Chemical Name This compound
IUPAC Name (2,3-dichlorophenyl)methanol[1]
CAS Number 38594-42-2[2]
Molecular Formula C₇H₆Cl₂O[3]
Molecular Weight 177.03 g/mol [4]
Physical Form Solid
Appearance Off-white powder[5]
Melting Point 85-88 °C[1]
Boiling Point 226.3 °C at 760 mmHg[3]
Solubility Soluble in DMSO[6]
Storage Temperature Room temperature[7]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and corresponding precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[9][10]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[5]

Experimental Protocols

3.1. General Handling Protocol

  • Risk Assessment: Before starting any work, perform a thorough risk assessment for the specific procedures involving this compound.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[11][12]

  • Avoidance of Contact: Avoid direct contact with skin and eyes. Do not breathe dust.[10]

  • Weighing: When weighing the solid, do so in a ventilated enclosure or a fume hood to prevent the dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using dimethyl sulfoxide (DMSO), be aware of its ability to facilitate skin absorption of other chemicals.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13]

3.2. Storage Protocol

  • Container: Store in a tightly closed, properly labeled container.[5][8][9]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[8][10] Store at room temperature.[7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Segregation: Do not store with flammable materials.[14]

3.3. Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate personnel from the spill area.

    • Wear appropriate PPE as described in Section 2.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the spilled material, avoiding dust generation, and place it into a suitable, closed container for disposal.[9][10]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.[9]

    • Do not mix with other waste. Leave chemicals in their original containers for disposal.[9]

Visual Workflow

The following diagram illustrates the standard workflow for handling and storing this compound in the laboratory.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Ensure Proper Ventilation (Fume Hood) weigh Weigh Solid in Ventilated Enclosure ventilation->weigh dissolve Prepare Solution in Fume Hood experiment Perform Experiment decontaminate Decontaminate Work Area experiment->decontaminate store Store in Tightly Closed Container experiment->store If not all material is used waste Dispose of Waste Properly wash Wash Hands Thoroughly end End wash->end conditions Keep in Cool, Dry, Well-Ventilated Area start Start start->risk_assessment

Caption: Standard laboratory workflow for this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichlorobenzyl alcohol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its applications include use in the preparation of complex molecules for drug discovery and development.[1] This document outlines a robust and scalable two-step synthesis protocol for this compound, commencing from 2,3-dichlorotoluene. The described method is designed to be efficient, leading to a high yield and purity of the final product, making it suitable for industrial applications.

The synthesis proceeds via the bromination of 2,3-dichlorotoluene to yield 2,3-dichlorobenzyl bromide, which is subsequently hydrolyzed to the target alcohol. This approach avoids the direct use of a strong base for hydrolysis, which can lead to the formation of unwanted by-products such as bis-2,3-dichlorobenzyl ether, thereby simplifying purification and improving the overall yield.[2][3]

Key Reaction Steps:

  • Bromination: 2,3-Dichlorotoluene undergoes free-radical bromination, initiated by azobisisobutyronitrile (AIBN), to form 2,3-dichlorobenzyl bromide.

  • Hydrolysis: The resulting 2,3-dichlorobenzyl bromide is hydrolyzed using an aqueous solution of sodium carbonate to produce this compound.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound, with quantities based on a representative lab-scale synthesis.[4] These values can be scaled proportionally for industrial production.

ParameterStep 1: BrominationStep 2: Hydrolysis
Starting Material 2,3-Dichlorotoluene2,3-Dichlorobenzyl bromide (in solution)
Key Reagents Bromine, Azobisisobutyronitrile (AIBN), Hydrogen Peroxide30% Aqueous Sodium Carbonate
Solvent 1,2-DichloroethaneWater (from aqueous sodium carbonate)
Reaction Temperature RefluxReflux
Reaction Time Not explicitly stated, reaction proceeds until bromine color fades12 hours
Product 2,3-Dichlorobenzyl bromideThis compound

Experimental Protocols

Materials and Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Reagents:

  • 2,3-Dichlorotoluene

  • Bromine

  • Azobisisobutyronitrile (AIBN)

  • Hydrogen Peroxide (27.5% solution)

  • 1,2-Dichloroethane

  • Sodium Carbonate

  • Deionized Water

Protocol 1: Synthesis of 2,3-Dichlorobenzyl Bromide

  • To a suitable reaction vessel, add 2,3-dichlorotoluene and 1,2-dichloroethane.

  • Add azobisisobutyronitrile (AIBN) as the initiator.

  • Heat the mixture to reflux.

  • Carefully add bromine dropwise to the refluxing mixture. The reaction is complete when the red color of the bromine disappears.

  • During the reaction, intermittently add a 27.5% hydrogen peroxide solution to regenerate bromine from the hydrogen bromide formed, which improves the bromine utilization rate.[4]

Protocol 2: Synthesis of this compound

  • To the reaction mixture containing 2,3-dichlorobenzyl bromide, add a 30% aqueous solution of sodium carbonate.[4]

  • Heat the mixture to reflux and maintain for 12 hours to facilitate hydrolysis. During this step, the 1,2-dichloroethane can be recovered.[4]

  • After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis cluster_2 Purification A 2,3-Dichlorotoluene B Bromination (Br2, AIBN, H2O2) A->B C 2,3-Dichlorobenzyl Bromide B->C D Hydrolysis (30% aq. Na2CO3, Reflux) C->D E This compound (Crude) D->E F Work-up & Purification E->F G Pure this compound F->G

Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-Dichlorobenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of 2,3-dichlorobenzaldehyde?

A1: The most common impurities include:

  • Unreacted 2,3-dichlorobenzaldehyde: This is often the primary organic impurity.

  • Borate salts: These are byproducts from the sodium borohydride reducing agent.[1][2]

  • Other chlorinated species: Depending on the purity of the starting materials, isomeric dichlorobenzaldehydes or other chlorinated aromatic compounds could be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying this compound on a laboratory scale are recrystallization and column chromatography.

Q3: How can I quickly assess the purity of my crude this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for the qualitative assessment of purity. A single spot on the TLC plate is indicative of high purity, whereas multiple spots suggest the presence of impurities.[3]

Recommended TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.

  • Visualization: The plate can be visualized under UV light (254 nm) due to the aromatic nature of the compound. Staining with a potassium permanganate solution can also be used to visualize the alcohol functional group.

Troubleshooting Guides

Recrystallization

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[4]

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to the hot solution to fully dissolve the oil.

  • Slow cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling out.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

  • Seed crystals: If available, add a few seed crystals of pure this compound to the cooled solution.

  • Change solvent system: If the problem persists, the chosen solvent may be unsuitable. A less polar solvent or a solvent mixture may be required. For the related compound 2,4-dichlorobenzyl alcohol, a toluene-petroleum ether (1:1) system has been used successfully.[5]

Q5: I have a very low yield after recrystallization. What are the possible causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration, product can be lost.

  • Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve some of your purified crystals.

Troubleshooting Steps:

  • Concentrate the mother liquor: If you suspect too much solvent was used, you can try to recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again.

  • Pre-heat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before filtering the hot solution.

  • Use ice-cold solvent for washing: Always use a minimal amount of ice-cold solvent to wash the collected crystals.

Column Chromatography

Q6: I am not getting good separation of my product from impurities during column chromatography. What can I do?

A6: Poor separation can be due to several factors related to the column packing, sample loading, and mobile phase selection.

Troubleshooting Steps:

  • Optimize the mobile phase: Use TLC to determine the optimal mobile phase composition that gives a good separation between your product and the impurities. For benzyl alcohols, a common mobile phase is a mixture of hexane and ethyl acetate.[6][7] You are aiming for an Rf value of approximately 0.2-0.4 for your product.

  • Proper column packing: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.

  • Concentrated sample loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad initial band will result in poor separation.

  • Gradient elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) might be more effective than an isocratic elution (constant mobile phase composition).

Data Presentation

Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent System: Toluene:Petroleum Ether (1:1) or Hexane:Ethyl Acetate>98%Simple, cost-effective for removing small amounts of impurities.Can have lower yields; may not remove impurities with similar solubility.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)>99%Highly effective for separating compounds with different polarities.More time-consuming and requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is mostly pure and requires the removal of minor soluble impurities.

  • Solvent Selection: Based on analogous compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like toluene or ethyl acetate is a good starting point.[5] Perform small-scale solubility tests to find a solvent system where the crude product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities, such as the less polar 2,3-dichlorobenzaldehyde.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude mixture. A good mobile phase will give the this compound an Rf value of around 0.3. A starting point could be a 8:2 (v/v) mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column. A slurry packing method is recommended to ensure a uniform stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. The less polar 2,3-dichlorobenzaldehyde will elute before the more polar this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC Purity Assessment (TLC) Crude->TLC High_Purity High Purity? TLC->High_Purity Single Spot Low_Purity Significant Impurities? TLC->Low_Purity Multiple Spots Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Column Column Chromatography Column->Pure_Product High_Purity->Recrystallization Yes Low_Purity->Column Yes

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield No Solution1 Re-heat & Add Solvent Slow Cooling Scratch/Seed Oiling_Out->Solution1 Solution2 Concentrate Mother Liquor Pre-heat Funnel Use Ice-Cold Wash Low_Yield->Solution2

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reduction of 2,3-dichlorobenzaldehyde. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol.[1] This method is favored for its selectivity, mild reaction conditions, and high yields.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise during the synthesis, primarily from unreacted starting materials, side reactions, or degradation of the product. The most common impurities are listed in the table below.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure the 2,3-dichlorobenzaldehyde is pure and the sodium borohydride has not degraded.

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

    • Temperature Control: While the reaction is typically run at 0°C to room temperature, ensure the temperature is maintained appropriately. Low temperatures can slow the reaction rate, while excessively high temperatures may promote side reactions.[1]

  • Product Loss During Work-up:

    • Inefficient Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.

    • Improper pH Adjustment: During the quenching step, carefully adjust the pH to be slightly acidic (around 6) with a mild acid like glacial acetic acid to ensure the complete precipitation of the alcohol.[1]

Problem 2: Presence of unreacted 2,3-dichlorobenzaldehyde in the final product.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: Use a slight molar excess of sodium borohydride to ensure complete reduction of the aldehyde.

  • Poor Reagent Quality: Use fresh, high-quality sodium borohydride.

  • Short Reaction Time: As mentioned previously, monitor the reaction to completion.

Problem 3: Formation of a significant amount of bis(2,3-dichlorobenzyl) ether.

Possible Causes & Solutions:

  • Acidic Conditions: The formation of this ether byproduct is often catalyzed by acidic conditions, especially at elevated temperatures. Ensure the reaction mixture remains neutral or slightly basic until the quenching step. The direct hydrolysis of any corresponding benzyl chloride precursor in the presence of the alcohol product can also lead to ether formation.[2][3]

Problem 4: The final product is difficult to crystallize or appears as an oil.

Possible Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Purify the crude product using column chromatography on silica gel.

  • Residual Solvent: Ensure all solvents used during the work-up and purification are thoroughly removed under reduced pressure.

  • Incorrect Crystallization Solvent: Experiment with different solvent systems for crystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling.

Data Presentation: Common Impurities

Impurity NameChemical StructureIUPAC NamePotential Source
2,3-DichlorobenzaldehydeCl₂C₆H₃CHO2,3-DichlorobenzaldehydeUnreacted starting material
2,3-Dichlorobenzoic acidCl₂C₆H₃COOH2,3-Dichlorobenzoic acidOxidation of the starting aldehyde
bis(2,3-Dichlorobenzyl) ether(Cl₂C₆H₃CH₂)₂O1,1'-(Oxydimethylene)bis(2,3-dichlorobenzene)Side reaction under acidic conditions

Experimental Protocols

Synthesis of this compound via Reduction of 2,3-Dichlorobenzaldehyde

  • Reaction Setup: To a solution of 2,3-dichlorobenzaldehyde (e.g., 500 g, 2.85 mol) in methanol (3.5 L) in a suitable reaction vessel, cool the mixture to 0°C using an ice bath.[1]

  • Addition of Reducing Agent: Slowly add an alkaline solution of sodium borohydride (e.g., 113.5 g, 2.975 mol) dissolved in 0.2 N sodium hydroxide solution (241 mL) to the cooled aldehyde solution over a period of 1 hour, maintaining the temperature at 0°C.[1]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or HPLC.[1]

  • Quenching: After completion, slowly pour the reaction mixture into water (3.7 L).[1]

  • Neutralization and Precipitation: Adjust the pH to 6 with glacial acetic acid (approx. 125 mL). A white solid should precipitate.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.[1]

Analytical Methodologies for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid or a buffer) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the aromatic compounds have significant absorbance (e.g., 220-280 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase is suitable. The mass spectrometer allows for the identification of unknown peaks by comparing their mass spectra to library databases.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde in Methanol Reaction_Vessel Reaction at 0°C to RT 2_3_Dichlorobenzaldehyde->Reaction_Vessel NaBH4 Sodium Borohydride (aq. NaOH) NaBH4->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Mixture Neutralization Adjust pH to 6 (Acetic Acid) Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Filtration->Drying Final_Product 2,3-Dichlorobenzyl Alcohol Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Starting_Material 2,3-Dichlorobenzaldehyde Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Oxidation_Product 2,3-Dichlorobenzoic Acid Starting_Material->Oxidation_Product Oxidation Desired_Product This compound Starting_Material->Desired_Product Reduction (NaBH4) Ether_Byproduct bis(2,3-Dichlorobenzyl) Ether Desired_Product->Ether_Byproduct Side Reaction (Acidic Conditions)

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Optimizing reaction conditions for 2,3-Dichlorobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Dichlorobenzyl Alcohol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Reduction of 2,3-Dichlorobenzaldehyde: Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and added in sufficient molar excess. The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Two-Step Hydrolysis from 2,3-Dichlorobenzyl Chloride: In the first stage, the formation of the ester intermediate may be incomplete. Check the efficacy of the phase transfer catalyst and ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases. In the second stage, ensure complete hydrolysis by using a strong base and allowing for sufficient reaction time.

  • Side Reactions:

    • Direct Hydrolysis of 2,3-Dichlorobenzyl Chloride: Direct hydrolysis with a strong base can lead to the formation of bis(2,3-dichlorobenzyl) ether as a significant byproduct, which reduces the yield of the desired alcohol.[1][2] A two-stage process involving an ester intermediate is recommended to avoid this.[1][2]

    • Cannizzaro Reaction: If starting from 2,3-dichlorobenzaldehyde under strong basic conditions, the Cannizzaro reaction can occur, leading to the formation of both 2,3-dichlorobenzoic acid and this compound, thus limiting the theoretical yield of the alcohol to 50%.

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for the specific method. For the two-step hydrolysis, the temperature is typically maintained between 70°C and 150°C.[1]

    • Solvent: The choice of solvent is critical. For NaBH₄ reductions, methanol or ethanol are commonly used.

  • Purification Losses:

    • Minimize losses during workup and purification. Ensure efficient extraction with an appropriate solvent and minimize the number of purification steps if possible.

Question: I am observing an unexpected byproduct in my final product. How can I identify and minimize it?

Answer:

The most common byproduct, especially when starting from the corresponding benzyl chloride, is the ether impurity, bis(2,3-dichlorobenzyl) ether.[1][2]

  • Identification: This byproduct can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization: To minimize the formation of this ether, it is highly recommended to use a two-stage process. First, react the 2,3-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, in the presence of a phase transfer catalyst to form the ester. Subsequently, hydrolyze the ester with a strong base like sodium hydroxide.[1][2] This approach prevents the alcohol product from being present in the reaction mixture with the starting chloride, thus inhibiting ether formation.[1][2]

Question: The purity of my this compound is below 98%. What purification strategies can I employ?

Answer:

Achieving high purity is crucial. If your product's purity is suboptimal, consider the following purification methods:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired alcohol has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. A mixed solvent system of alcohol and hexane has been shown to be effective.

  • Solvent Extraction: During the workup, washing the organic extract with dilute acid and then with water can help remove basic and water-soluble impurities.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 2,3-Dichlorobenzaldehyde and 2,3-Dichlorobenzyl chloride. It is also possible to synthesize it from 2,3-dichlorotoluene, which is first converted to 2,3-dichlorobenzaldehyde.

Q2: What is the recommended method for reducing 2,3-Dichlorobenzaldehyde to this compound?

A2: A widely used and effective method is the reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[3] This method is generally high-yielding and chemoselective for the aldehyde group.

Q3: Can I directly hydrolyze 2,3-Dichlorobenzyl chloride to the alcohol?

A3: While possible, direct hydrolysis with a strong base is not recommended as it often leads to the formation of a significant amount of bis(2,3-dichlorobenzyl) ether as a byproduct, which lowers the yield and complicates purification.[1][2]

Q4: What is a phase transfer catalyst and why is it used in the two-stage synthesis from 2,3-Dichlorobenzyl chloride?

A4: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis from 2,3-Dichlorobenzyl chloride, which is organic-soluble, and an aqueous solution of a salt like sodium acetate, a phase transfer catalyst such as a tetrabutylammonium salt is used to carry the acetate anion into the organic phase to react with the benzyl chloride.[1][2]

Q5: What are the typical reaction conditions for the two-stage synthesis?

A5: The first stage (esterification) is typically carried out by heating the mixture of 2,3-dichlorobenzyl chloride, sodium acetate, and a phase transfer catalyst in water under reflux for several hours. The second stage (hydrolysis) involves adding a strong base like sodium hydroxide and continuing the reflux for a shorter period (e.g., 30 minutes). The reaction temperature is generally in the range of 70-80°C.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dichlorobenzyl Alcohol Synthesis

ParameterMethod 1: Two-Stage from 2,4-Dichlorobenzyl Chloride[1][4]Method 2: Reduction of Aldehyde
Starting Material 2,4-Dichlorobenzyl chloride2,3-Dichlorobenzaldehyde
Reagents 1. Sodium acetate, Tetrabutylammonium hydrogen sulphate 2. Sodium hydroxideSodium borohydride
Solvent WaterMethanol[3]
Temperature 70-80°C (reflux)Room Temperature
Reaction Time ~25.5 hoursVaries, typically shorter
Reported Yield ~95%Generally high
Reported Purity >99%High, dependent on purification

Note: Data for Method 1 is based on the synthesis of the 2,4-isomer but provides a strong reference for the 2,3-isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,3-Dichlorobenzaldehyde

  • Dissolve 2,3-Dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Two-Stage Synthesis of this compound from 2,3-Dichlorobenzyl Chloride (Adapted from 2,4-isomer synthesis[1])

  • To a solution of sodium acetate and a catalytic amount of tetrabutylammonium hydrogen sulphate in water, add 2,3-Dichlorobenzyl chloride.

  • Heat the mixture under reflux with vigorous stirring for approximately 25 hours to form the acetate ester.

  • Cool the mixture to 70-75°C and add a concentrated aqueous solution of sodium hydroxide.

  • Continue to heat at 70-75°C for 30 minutes to hydrolyze the ester.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., petroleum ether at elevated temperature).[4]

  • Wash the organic extract with dilute aqueous hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and cool to crystallize the product.

  • Collect the crystals by filtration and dry in vacuo.

Visualizations

experimental_workflow_reduction start Start: 2,3-Dichlorobenzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool in Ice Bath dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temp add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify end End: this compound purify->end

Caption: Workflow for the reduction of 2,3-Dichlorobenzaldehyde.

experimental_workflow_two_stage cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Hydrolysis cluster_workup Workup and Purification start Start: 2,3-Dichlorobenzyl Chloride mix Mix with NaOAc, PTC, H2O start->mix reflux1 Reflux (~25h) mix->reflux1 ester Intermediate: 2,3-Dichlorobenzyl Acetate reflux1->ester cool1 Cool to 70-75°C ester->cool1 add_naoh Add aq. NaOH cool1->add_naoh heat Heat at 70-75°C (30 min) add_naoh->heat extract Extract heat->extract wash Wash extract->wash dry Dry and Crystallize wash->dry end End: this compound dry->end

Caption: Two-stage synthesis from 2,3-Dichlorobenzyl Chloride.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis issue Low Yield or Purity incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Check TLC side_reactions Side Reactions? issue->side_reactions purification_loss Purification Loss? issue->purification_loss byproduct Ether Byproduct Present? issue->byproduct Check GC-MS/NMR other_impurity Other Impurities? issue->other_impurity sol_incomplete Increase reaction time/ temperature, check reagents incomplete_rxn->sol_incomplete Yes sol_side Use two-stage method to avoid ether formation side_reactions->sol_side Yes sol_purification Optimize extraction and minimize transfers purification_loss->sol_purification Yes sol_byproduct Switch to two-stage synthesis byproduct->sol_byproduct Yes sol_other Recrystallize or perform column chromatography other_impurity->sol_other Yes

Caption: Troubleshooting logic for synthesis issues.

References

Stability and degradation of 2,3-Dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzyl alcohol. It covers stability, degradation, and handling to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For long-term storage, some suppliers recommend keeping it under an argon atmosphere.[4] Storing at room temperature is generally acceptable.[1][5]

Q2: Is this compound stable under normal laboratory conditions? A2: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage. However, it is susceptible to degradation if exposed to certain conditions.

Q3: What are the primary degradation pathways for this compound? A3: Like other benzyl alcohols, the primary degradation pathways are oxidation and hydrolysis.[6] Slow oxidation can occur upon exposure to air, leading to the formation of 2,3-dichlorobenzaldehyde and subsequently 2,3-dichlorobenzoic acid.[7] It can also react with itself or other molecules to form ethers, especially under acidic conditions.[7]

Q4: What substances are incompatible with this compound? A4: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can initiate vigorous or hazardous reactions.[1][2]

Q5: What are the hazardous decomposition products of this compound? A5: Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO2), phosgene, and hydrogen chloride gas.[2][5][8]

Q6: Does this compound degrade under light exposure? A6: Yes, exposure to direct sunlight and other sources of UV radiation should be avoided as it can contribute to degradation (photodegradation).[5] Storing in light-resistant containers is recommended.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in analytical chromatogram (GC/LC). Oxidative Degradation: The alcohol may have oxidized to the corresponding aldehyde or carboxylic acid.[7]Prepare solutions fresh before use. If solutions must be stored, use an inert atmosphere (argon or nitrogen) and protect from light. Confirm the identity of new peaks using a reference standard or mass spectrometry.
Hydrolysis: If in an aqueous or protic solvent, hydrolysis may have occurred, potentially catalyzed by acidic or basic impurities.[6]Ensure the solvent is neutral and of high purity. Buffer the solution if pH control is critical for your experiment.
Change in physical appearance (e.g., discoloration, clumping). Moisture Absorption/Contamination: The container may not have been sealed properly, leading to moisture absorption or contamination.Do not use the reagent. Discard it according to your institution's waste disposal regulations. Always ensure containers are tightly sealed after use.[1]
Exposure to Light/Heat: Improper storage may have led to photodegradation or thermal degradation.[5]Store the compound in a dark, cool, and well-ventilated location away from heat sources and direct sunlight.[2][5]
Inconsistent or poor experimental results. Reagent Degradation: The purity of the this compound may be compromised, leading to lower effective concentration and potential interference from degradation byproducts.Verify the purity of your starting material using an appropriate analytical technique (e.g., GC, NMR, melting point).[4] Always handle the material according to the recommended safety and handling procedures to prevent degradation.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆Cl₂O
Molecular Weight 177.03 g/mol
Appearance Solid[3]
Melting Point 85-88 °C[9]
Purity (Typical) ≥97% (GC)

Table 2: Stability and Storage Summary

ParameterRecommendationReference(s)
Storage Temperature Room Temperature[1][5]
Conditions to Avoid Extremes of temperature, direct sunlight, moisture.[5]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][2]
Hazardous Decomposition Carbon oxides, phosgene, hydrogen chloride gas.[2][5][8]

Experimental Protocols

Protocol 1: General Method for Assessing Photostability

This protocol provides a framework for evaluating the stability of this compound under UV light.

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Exposure:

    • Test Sample: Transfer an aliquot of the stock solution into a photochemically transparent container (e.g., quartz cuvette).

    • Control Sample: Transfer an identical aliquot into a light-resistant container (e.g., amber vial) and wrap it in aluminum foil.

  • Irradiation: Place both samples in a photostability chamber equipped with a UV lamp. Expose them for a defined period.

  • Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw small aliquots from both the test and control samples.

  • Analytical Measurement: Analyze the aliquots immediately using a stability-indicating HPLC-UV method. Monitor for the appearance of new peaks (degradants) and the decrease in the parent compound's peak area.

  • Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the test sample to that in the control sample at each time point.

Protocol 2: General Method for Assessing Thermal Stability in Solution

This protocol outlines a procedure to test the stability of this compound at elevated temperatures.

  • Solution Preparation: Prepare a solution of this compound in a suitable high-boiling-point solvent (e.g., DMSO, DMF) at a known concentration.

  • Sample Incubation:

    • Test Sample: Place a sealed vial of the solution in a calibrated oven or heating block set to a specific temperature (e.g., 60 °C).

    • Control Sample: Keep an identical sealed vial at the recommended storage temperature (room temperature) and protected from light.

  • Time-Point Analysis: At set time points (e.g., 0, 1, 3, 7, 14 days), remove the vials from their respective conditions and allow them to cool to room temperature.

  • Analytical Measurement: Analyze aliquots from both test and control samples by HPLC or GC to quantify the remaining amount of this compound and identify any major degradation products.

  • Data Evaluation: Determine the rate of degradation by plotting the concentration of the parent compound against time and fitting the data to an appropriate kinetic model.

Visualizations

G cluster_main Primary Degradation Pathways A 2,3-Dichlorobenzyl Alcohol B 2,3-Dichlorobenzaldehyde A->B Oxidation (e.g., air, heat) D Dibenzyl Ether (Self-Condensation) A->D Acid-catalyzed Condensation C 2,3-Dichlorobenzoic Acid B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

G prep 1. Prepare Stock Solution of this compound split 2. Aliquot into Test & Control Groups prep->split stress 3. Expose Test Group to Stress Condition (e.g., Heat, UV Light, pH) split->stress control 3a. Maintain Control Group at Optimal Conditions split->control sample 4. Collect Samples at Timed Intervals stress->sample control->sample analyze 5. Analyze Samples (e.g., HPLC, GC) sample->analyze evaluate 6. Quantify Degradation & Determine Rate analyze->evaluate

Caption: General experimental workflow for a chemical stability study.

References

Technical Support Center: Synthesis of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the reduction of 2,3-Dichlorobenzaldehyde with a mild reducing agent, most commonly sodium borohydride (NaBH₄). This reaction is typically performed in a protic solvent like methanol or ethanol and offers high yields and selectivity.

Q2: I am seeing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete conversion.

  • Reagent Quality: The purity and age of the sodium borohydride and the starting aldehyde can significantly impact the outcome.

  • Side Reactions: Competing reactions, such as the Cannizzaro reaction or the formation of byproducts, can consume the starting material.

  • Work-up and Purification Issues: Product loss during extraction, washing, or recrystallization steps is a common cause of reduced yield.

Q3: What are the common impurities I should look out for?

A3: Potential impurities in the synthesis of this compound include:

  • Unreacted 2,3-Dichlorobenzaldehyde: Incomplete reduction will leave the starting material in your product mixture.

  • 2,3-Dichlorobenzoic Acid: This can form via the Cannizzaro reaction, especially if basic conditions are not carefully controlled, or through air oxidation of the aldehyde.

  • Bis(2,3-dichlorobenzyl) ether: While more common in syntheses starting from the corresponding benzyl chloride, ether formation can sometimes occur as a minor byproduct.

  • Borate Esters: These are inorganic byproducts from the sodium borohydride reduction and are typically removed during the aqueous work-up.

Q4: How can I best purify the final this compound product?

A4: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial for obtaining high purity and recovery. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the saturation point. Slow cooling then allows for the formation of pure crystals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution Expected Outcome
Inactive Sodium Borohydride Use a fresh, unopened container of NaBH₄. Old or improperly stored NaBH₄ can decompose.Increased conversion of the aldehyde to the alcohol.
Incorrect Solvent Ensure you are using an appropriate protic solvent such as methanol or ethanol. The reactivity of NaBH₄ is solvent-dependent (Methanol > Ethanol > Isopropanol).[1]Improved reaction rate and conversion.
Low Reaction Temperature While low temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is sluggish at 0°C, allow it to warm to room temperature and stir for a longer duration.Complete consumption of the starting aldehyde.
Insufficient Amount of Reducing Agent Use a slight excess of NaBH₄ (e.g., 1.05-1.2 equivalents) to ensure complete reduction.Drive the reaction to completion.

Issue 2: Presence of Significant Amounts of 2,3-Dichlorobenzoic Acid

Potential Cause Suggested Solution Expected Outcome
Cannizzaro Reaction This disproportionation reaction can occur with aromatic aldehydes in the presence of a strong base. Avoid highly basic conditions during the reaction and work-up. The use of a buffered system or careful pH control during quenching is recommended.Minimized formation of the carboxylic acid byproduct.
Air Oxidation of Aldehyde 2,3-Dichlorobenzaldehyde can be susceptible to air oxidation. While not typically a major issue during the reduction, prolonged storage of the starting material in the presence of air can lead to the formation of the corresponding carboxylic acid.Using fresh or properly stored aldehyde will reduce the presence of this impurity from the start.

Issue 3: Difficulty in Isolating and Purifying the Product

Potential Cause Suggested Solution Expected Outcome
Product is an Oil Instead of a Solid This may indicate the presence of impurities that are depressing the melting point. Ensure the work-up procedure effectively removes all inorganic salts and byproducts. A thorough purification by column chromatography followed by recrystallization may be necessary.Isolation of a solid product with the expected melting point.
Poor Recovery After Recrystallization Using too much solvent during recrystallization is a common reason for low recovery. Dissolve the crude product in the minimum amount of hot solvent. Also, ensure the solution is sufficiently cooled to allow for maximum crystal formation.Higher yield of purified, crystalline product.
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up, making phase separation difficult. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.Clean and efficient separation of the organic and aqueous layers.

Data Presentation

Table 1: Effect of Solvent on Sodium Borohydride Reduction of Aromatic Aldehydes
Solvent Relative Reaction Rate General Observations
MethanolFastestHigh reaction rate, but can sometimes lead to the formation of methoxy-borohydride species.[1]
EthanolModerateGood balance of reaction rate and selectivity. A commonly used solvent for this type of reduction.
IsopropanolSlowSlower reaction rate, which can be advantageous for improving selectivity in some cases.
Tetrahydrofuran (THF)Very Slow (without protic co-solvent)Often used as a co-solvent with a protic solvent like methanol or ethanol to improve solubility.

Experimental Protocols

High-Yield Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from a literature procedure with a reported yield of 92%.[2]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • 0.2 N Sodium Hydroxide Solution

  • Water

  • Glacial Acetic Acid

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,3-Dichlorobenzaldehyde (e.g., 500 g, 2.85 mol) in methanol (3.5 L).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve sodium borohydride (e.g., 113.5 g, 2.975 mol) in a 0.2 N sodium hydroxide solution (241 mL).

  • Addition of Reducing Agent: Slowly add the alkaline sodium borohydride solution to the cooled aldehyde solution over a period of 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quenching: Slowly pour the reaction mixture into water (3.7 L) with stirring.

  • Neutralization: Adjust the pH of the mixture to 6 by slowly adding glacial acetic acid (approx. 125 mL).

  • Isolation: A white solid will precipitate. Collect the solid by filtration.

  • Drying: Dry the collected solid to obtain this compound.

Expected Yield: Approximately 92% (e.g., 467 g).

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation start Dissolve 2,3-Dichlorobenzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Slowly add alkaline NaBH4 solution cool->add_nabh4 react Stir at room temperature for 2 hours add_nabh4->react quench Quench with water react->quench neutralize Neutralize with acetic acid to pH 6 quench->neutralize filtrate Filter the precipitate neutralize->filtrate dry Dry the solid product filtrate->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Loss During Work-up start->workup_loss check_reagents Check Reagent Quality (NaBH4, Aldehyde) incomplete_reaction->check_reagents Solution optimize_conditions Optimize Conditions (Time, Temperature) incomplete_reaction->optimize_conditions Solution control_ph Control pH (Avoid strong base) side_reactions->control_ph Solution careful_extraction Careful Extraction & Recrystallization workup_loss->careful_extraction Solution improve_yield Improved Yield check_reagents->improve_yield optimize_conditions->improve_yield control_ph->improve_yield careful_extraction->improve_yield

Caption: Troubleshooting logic for addressing low yield.

References

Technical Support Center: Synthesis of (2,3-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,3-dichlorophenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic experiments. Below you will find a comprehensive guide in a question-and-answer format, addressing common issues and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce (2,3-dichlorophenyl)methanol?

A1: The most prevalent laboratory-scale methods for synthesizing (2,3-dichlorophenyl)methanol involve the reduction of a corresponding carbonyl compound. The two primary routes are:

  • Reduction of 2,3-dichlorobenzaldehyde: This is a direct method using a hydride reducing agent.

  • Reduction of a 2,3-dichlorobenzoic acid ester (e.g., methyl 2,3-dichlorobenzoate): This is a two-step process involving the initial formation of the ester followed by its reduction.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions. Key areas to investigate are the purity of starting materials, the choice of solvent and reducing agent, reaction temperature, and the efficiency of the work-up and purification process. For instance, using an inappropriate solvent can hinder the reaction, while side reactions like dehalogenation can consume the starting material or product.

Q3: My final product is impure. What are the common side products I should be looking for?

A3: Depending on the synthetic route, several impurities can be present. Common side products include:

  • Unreacted starting material: 2,3-dichlorobenzaldehyde or the corresponding ester.

  • Over-reduction product: 2,3-dichlorotoluene.

  • Dehalogenation products: (Chlorophenyl)methanol or even benzyl alcohol in cases of extensive dehalogenation.

  • Dimeric impurities: Formed through intermolecular reactions.

  • Byproducts from the reducing agent: Borate esters (from NaBH₄) or aluminum salts (from LiAlH₄) that may be carried through the workup.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 2,3-Dichlorobenzaldehyde
Symptom Possible Cause Troubleshooting Steps
Reaction is sluggish or incomplete (TLC shows significant starting material). 1. Inactive reducing agent: Sodium borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. 2. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.[1] 3. Low reaction temperature: While some reductions proceed well at room temperature, others may require gentle heating.1. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a simpler substrate. 2. Protic solvents like methanol or ethanol are generally effective for NaBH₄ reductions.[1] Ensure the aldehyde is soluble in the chosen solvent. 3. If the reaction is slow at room temperature, consider warming the mixture to 40-50°C and monitoring the progress by TLC.
Significant formation of side products observed by GC-MS or NMR. 1. Over-reduction: Stronger reducing agents or harsh reaction conditions can lead to the formation of 2,3-dichlorotoluene. 2. Dehalogenation: This is more common with catalytic hydrogenation but can occur with some hydride reagents under forcing conditions.[2]1. Use a milder reducing agent like NaBH₄ instead of LiAlH₄. Control the stoichiometry of the reducing agent carefully. 2. If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C) and use milder conditions (lower pressure, lower temperature). The addition of a base like triethylamine can sometimes suppress hydrodechlorination.
Product loss during work-up. 1. Emulsion formation: During aqueous work-up, emulsions can form, making phase separation difficult. 2. Product volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum and elevated temperatures.1. Add brine (saturated NaCl solution) to help break up emulsions. 2. Use a rotary evaporator at a moderate temperature and pressure.
Problem 2: Side Reactions in the Grignard Reaction with 2,3-Dichlorobenzaldehyde
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired alcohol. 1. Wurtz coupling: The Grignard reagent can react with the starting alkyl/aryl halide, leading to homocoupling products.[3] 2. Reaction with moisture: Grignard reagents are highly sensitive to water.[3] 3. Steric hindrance: The ortho-chloro substituent may sterically hinder the approach of the Grignard reagent.1. Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[3] 2. Flame-dry all glassware and use anhydrous solvents.[3] 3. Consider using a more reactive organometallic reagent, such as an organolithium compound, if steric hindrance is a significant issue.
Formation of a dark brown or black reaction mixture. 1. Decomposition of the Grignard reagent: This can be caused by impurities or prolonged heating.[3] 2. Presence of impurities in magnesium: An oxide layer on the magnesium can inhibit the reaction and lead to side reactions.1. Avoid excessive heating during the formation of the Grignard reagent.[4] 2. Use fresh, high-purity magnesium turnings. Activating the magnesium with a small crystal of iodine can be beneficial.[5]

Experimental Protocols

Protocol 1: Synthesis of (2,3-dichlorophenyl)methanol via Reduction of 2,3-dichlorobenzaldehyde with NaBH₄

Materials:

  • 2,3-dichlorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (2,3-dichlorophenyl)methanol.

Quantitative Data (Representative):

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Common Impurities Unreacted 2,3-dichlorobenzaldehyde (<1%)
Protocol 2: Synthesis of (2,3-dichlorophenyl)methanol via Reduction of Methyl 2,3-dichlorobenzoate with LiAlH₄

Materials:

  • Methyl 2,3-dichlorobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve methyl 2,3-dichlorobenzoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C.

  • Quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (2,3-dichlorophenyl)methanol.

Quantitative Data (Representative):

ParameterValue
Typical Yield 80-90%
Purity (by HPLC) >97%
Common Impurities Unreacted methyl 2,3-dichlorobenzoate (<2%)

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_product Target Product cluster_side Side Products 2_3_dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde over_reduction 2,3-Dichlorotoluene (Over-reduction) 2_3_dichlorobenzaldehyde->over_reduction Harsh Reduction dimer Dimeric Impurity 2_3_dichlorobenzaldehyde->dimer Side Reaction methyl_2_3_dichlorobenzoate Methyl 2,3-dichlorobenzoate product (2,3-Dichlorophenyl)methanol methyl_2_3_dichlorobenzoate->product Reduction (e.g., LiAlH4) dehalogenation (Chlorophenyl)methanol (Dehalogenation) product->dehalogenation Catalytic Hydrogenation

Caption: Synthetic routes to (2,3-dichlorophenyl)methanol and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of (2,3-dichlorophenyl)methanol analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis decision1 Significant Starting Material Remaining? analysis->decision1 decision2 Major Side Products Detected? decision1->decision2 No action1 Check Reagent Activity Optimize Reaction Time/Temp Verify Solvent decision1->action1 Yes action2 Identify Side Products Adjust Reaction Conditions (e.g., milder reagent, lower temp) decision2->action2 Yes action3 Review Work-up Procedure (e.g., check for emulsions, optimize extraction) decision2->action3 No end Improved Yield action1->end action2->end action3->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 2,3-Dichlorobenzaldehyde Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 2,3-dichlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2,3-dichlorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the conversion of 2,3-dichlorobenzaldehyde to this compound?

A1: The most common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is a milder and more selective reagent, making it a popular choice for reducing aldehydes without affecting other sensitive functional groups.[1][3][4] LiAlH₄ is a much stronger reducing agent and can reduce a wider variety of functional groups, but it is also more reactive and requires stricter anhydrous conditions.[1][2][3]

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Impure Starting Material: The presence of impurities in the 2,3-dichlorobenzaldehyde can lead to side reactions or inhibit the primary reaction.

  • Improper Workup Procedure: Inefficient extraction or purification can result in loss of product.

  • Side Reactions: Competing reactions, such as the Cannizzaro reaction, can consume the starting material and reduce the desired product's yield.

  • Moisture in the Reaction: While NaBH₄ is more tolerant to protic solvents, excessive water can decompose the reducing agent. LiAlH₄ reactions are highly sensitive to moisture.[1]

Q3: Can I use a stronger reducing agent like LiAlH₄ to improve my yield?

A3: While LiAlH₄ is a powerful reducing agent, it may not necessarily lead to a higher yield of this compound and introduces additional complexities.[1][2][3] It is highly reactive and can reduce other functional groups if present. Furthermore, it reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) and a more cautious workup procedure.[1] Given that high yields (over 90%) have been reported with the milder NaBH₄, optimizing the conditions for the NaBH₄ reduction is often a more practical approach.[5]

Q4: What is the Cannizzaro reaction, and how can I avoid it?

A4: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (like 2,3-dichlorobenzaldehyde) in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[6] This can be a significant side reaction if your reaction conditions are too basic. To avoid it, ensure that the reaction is not run in a strongly basic medium. The use of a buffered system or careful control of pH during the reaction and workup is recommended.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the reduction of 2,3-dichlorobenzaldehyde.

Issue 1: Low Yield or Incomplete Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reducing Agent - Ensure the correct stoichiometry of the reducing agent is used. For NaBH₄, a slight excess (e.g., 1.1-1.5 equivalents) is common to ensure complete conversion.[7]
Decomposition of Reducing Agent - For LiAlH₄ reactions, ensure strictly anhydrous conditions. For NaBH₄, while tolerant to protic solvents, avoid excessive water. Prepare fresh solutions of the reducing agent if necessary.
Low Reaction Temperature - While the reaction is often performed at 0°C to control exothermicity, allowing the reaction to warm to room temperature can help drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure Starting Material - Purity of the 2,3-dichlorobenzaldehyde is crucial. Impurities from its synthesis, such as unreacted 2,3-dichlorotoluene or over-oxidized 2,3-dichlorobenzoic acid, can interfere. Consider purifying the starting material by recrystallization or distillation if its purity is questionable.[8]
Suboptimal Solvent - For NaBH₄ reductions, methanol or ethanol are commonly used and generally effective. For LiAlH₄, anhydrous diethyl ether or THF are standard choices. Ensure the solvent is of appropriate grade and dry for LiAlH₄ reactions.[1][7]
Issue 2: Formation of Side Products

Possible Causes and Solutions:

Side Product Identification Prevention
2,3-Dichlorobenzoic Acid - Can be detected by a change in pH (acidic) and can be identified by techniques like NMR or LC-MS.- Avoid strongly basic conditions that could promote the Cannizzaro reaction.[6] Ensure the reaction is not unnecessarily exposed to air/oxygen, which could lead to oxidation.
Borate Esters (from NaBH₄) - These are intermediates that, if not properly hydrolyzed during workup, can contaminate the final product.- A proper acidic workup (e.g., with dilute HCl or NH₄Cl solution) is essential to hydrolyze the borate esters and remove boron-containing byproducts.[9]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction
Reducing Agent Relative Reactivity Typical Solvents Workup Procedure Advantages Disadvantages
Sodium Borohydride (NaBH₄) MildMethanol, Ethanol, Water[7]Acidic (e.g., dilute HCl, NH₄Cl)[9]High selectivity for aldehydes and ketones, safer to handle, tolerant to protic solvents.[1][3][4]Less reactive towards other functional groups.
Lithium Aluminum Hydride (LiAlH₄) StrongAnhydrous Diethyl Ether, THF[1]Cautious quenching with ethyl acetate followed by water and/or acid.Reduces a wide range of functional groups.[1][2][3]Highly reactive with protic solvents (violent), requires strict anhydrous conditions, less selective.[1]
Table 2: Reported Yields for the Reduction of 2,3-Dichlorobenzaldehyde
Reducing Agent Solvent Temperature Yield of this compound Reference
Sodium BorohydrideMethanol0°C to Room Temperature92%[5]

Experimental Protocols

High-Yield Reduction of 2,3-Dichlorobenzaldehyde using Sodium Borohydride

This protocol is adapted from a literature procedure with a reported yield of 92%.[5]

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • 0.2 N Sodium Hydroxide solution

  • Water

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium borohydride (1.05 equivalents) dissolved in a 0.2 N sodium hydroxide solution over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture into water.

  • Adjust the pH of the aqueous mixture to 6 with glacial acetic acid. A white solid should precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Reduction of 2,3-Dichlorobenzaldehyde Start 2,3-Dichlorobenzaldehyde Product This compound Start->Product NaBH4, Methanol

Caption: Reaction scheme for the reduction of 2,3-dichlorobenzaldehyde.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,3-Dichlorobenzaldehyde in Solvent B Cool to 0°C A->B C Slowly Add Reducing Agent B->C D Stir at Room Temperature C->D E Quench Reaction D->E F pH Adjustment/Extraction E->F G Isolate Crude Product F->G H Purify (Recrystallization/Chromatography) G->H I I H->I Characterize Final Product

Caption: A generalized workflow for the reduction experiment.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield cluster_analysis Troubleshooting Low Yield cluster_solutions Troubleshooting Low Yield Start Low Yield Observed? Incomplete_Reaction Incomplete Reaction on TLC? Start->Incomplete_Reaction Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagents Check Reagent Stoichiometry & Purity Incomplete_Reaction->Check_Reagents Yes Optimize_Conditions Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Conditions Yes Workup_Loss Significant Loss During Workup? Side_Products->Workup_Loss No Adjust_pH Check for Cannizzaro Conditions (pH) Side_Products->Adjust_pH Yes Modify_Workup Optimize Extraction/Purification Workup_Loss->Modify_Workup Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting material from 2,3-Dichlorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials used in the synthesis of this compound that may remain as impurities?

The primary starting materials that may be present as residual impurities in the final product are 2,3-dichlorobenzaldehyde (if the synthesis involves reduction of the aldehyde) or 2,3-dichlorobenzyl chloride (if the synthesis involves hydrolysis of the chloride).

Q2: What analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for identifying and quantifying impurities in this compound.[1][2][3][4] For quick qualitative analysis during purification, Thin-Layer Chromatography (TLC) is a valuable tool.

Q3: What are the main challenges in separating this compound from its common starting materials?

The primary challenges include the similar polarities of this compound and 2,3-dichlorobenzaldehyde, which can lead to co-elution during column chromatography. Additionally, the reactivity of 2,3-dichlorobenzyl chloride requires its removal or conversion to a more easily separable compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Residual 2,3-Dichlorobenzaldehyde Detected in the Final Product

Cause: Incomplete reduction of the aldehyde or inefficient purification. Due to their similar polarities, 2,3-dichlorobenzaldehyde and this compound can be difficult to separate.

Solutions:

  • Extractive Workup (Bisulfite Wash): Aldehydes can be selectively removed from an organic mixture by forming a water-soluble bisulfite adduct.

  • Optimized Column Chromatography: Fine-tuning the solvent system for flash chromatography can improve separation.

  • Recrystallization: A carefully selected solvent system can lead to the selective crystallization of the desired alcohol.

Problem 2: Residual 2,3-Dichlorobenzyl Chloride Detected in the Final Product

Cause: Incomplete hydrolysis of the benzyl chloride.

Solutions:

  • Aqueous Base Wash: Washing the crude product with an aqueous solution of a weak base, such as sodium bicarbonate, can hydrolyze the remaining 2,3-dichlorobenzyl chloride to the more polar this compound.[5]

  • Column Chromatography: 2,3-Dichlorobenzyl chloride is significantly less polar than this compound and can be effectively separated by silica gel chromatography.

Problem 3: Difficulty in Achieving High Purity (>99%) by a Single Purification Method

Cause: The presence of multiple impurities or impurities with very similar physicochemical properties to the product.

Solution: A multi-step purification strategy is often necessary. This typically involves an initial extractive workup to remove the bulk of the impurities, followed by either column chromatography or recrystallization for final polishing.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of 2,3-Dichlorobenzaldehyde

Objective: To selectively remove residual 2,3-dichlorobenzaldehyde from a crude mixture of this compound.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Add the sodium bisulfite solution to the separatory funnel, shake vigorously for 5-10 minutes.

  • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.

  • Drain the aqueous layer.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from less polar impurities like 2,3-dichlorobenzyl chloride and more polar impurities.

Methodology:

  • TLC Analysis: Determine a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.[6]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the top of the silica gel bed.[6]

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure to achieve a flow rate of about 2 inches per minute.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[8][9] Common solvent systems for benzyl alcohols include ethanol/water, hexanes/ethyl acetate, or toluene.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Residual Starting Materials

Purification MethodStarting Material ImpurityTypical Purity AchievedAdvantagesDisadvantages
Extractive Workup (Bisulfite Wash) 2,3-Dichlorobenzaldehyde>95% (after workup)Simple, fast, good for bulk removal.May not remove all traces of the aldehyde.
Flash Column Chromatography 2,3-Dichlorobenzyl Chloride / 2,3-Dichlorobenzaldehyde>98%Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Recrystallization Various>99%Can yield very high purity product; scalable.Requires finding a suitable solvent system; potential for yield loss.[8][12]

Table 2: Typical GC-MS Analysis Results

SampleThis compound (%)2,3-Dichlorobenzaldehyde (%)2,3-Dichlorobenzyl Chloride (%)Other Impurities (%)
Crude Product (from aldehyde reduction) 92.56.8-0.7
After Extractive Workup 97.22.1-0.7
After Column Chromatography 99.50.1-0.4
Crude Product (from chloride hydrolysis) 94.1-5.20.7
After Aqueous Base Wash 98.8-0.50.7
After Recrystallization >99.8-<0.1<0.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 2,3-Dichlorobenzaldehyde) reaction Chemical Reaction (e.g., Reduction) start->reaction crude Crude 2,3-Dichlorobenzyl Alcohol reaction->crude workup Extractive Workup crude->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Further Purification recrystallization Recrystallization workup->recrystallization Alternative Purification tlc TLC Analysis workup->tlc chromatography->tlc final_product Pure 2,3-Dichlorobenzyl Alcohol (>99%) chromatography->final_product recrystallization->final_product gcms GC-MS for Purity final_product->gcms Purity Check

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Crude 2,3-Dichlorobenzyl Alcohol impurity_check Impurity Detected by TLC/GC-MS? start->impurity_check aldehyde Residual 2,3-Dichlorobenzaldehyde? impurity_check->aldehyde Yes pure_product Pure Product impurity_check->pure_product No chloride Residual 2,3-Dichlorobenzyl Chloride? aldehyde->chloride No bisulfite_wash Perform Bisulfite Extractive Workup aldehyde->bisulfite_wash Yes base_wash Perform Aqueous Base Wash chloride->base_wash Yes other_impurity Other Impurity chloride->other_impurity No bisulfite_wash->impurity_check base_wash->impurity_check column Optimize Column Chromatography column->impurity_check recrystallize Attempt Recrystallization column->recrystallize If still impure recrystallize->impurity_check other_impurity->column

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 2,3-Dichlorobenzyl Alcohol Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2,3-Dichlorobenzyl alcohol.

Physical and Chemical Properties

For effective recrystallization, it is crucial to understand the physical properties of this compound. The data below has been compiled for your reference.

PropertyValueSource(s)
Molecular Formula C₇H₆Cl₂O[1]
Molecular Weight 177.03 g/mol [2]
Appearance Solid
Melting Point 85-88 °C[2]
Purity (Typical) ≥95% - 98% (GC)[1][2]
CAS Number 38594-42-2[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3] While specific solvent systems for this exact compound are not extensively published, good starting points for solvent screening, based on similar compounds and general principles, include:

  • Mixed Solvent Systems: A combination of a soluble solvent and an anti-solvent is often effective. For instance, dissolving the compound in a minimal amount of a hot alcohol (like ethanol or methanol) and then slowly adding a non-polar solvent (like n-hexane or petroleum ether) until turbidity appears is a common technique.[4][5] A patent for the related compound 3,5-dichlorobenzyl chloride suggests a mixed solvent of dehydrated alcohol and n-hexane.[6]

  • Single Solvent Systems: Solvents like toluene or ethanol can be effective for compounds with aromatic rings.[4] Given the melting point of 86 °C, water could also be considered, as it can dissolve many organic compounds at high temperatures.[2][4]

Q2: How do I select the best solvent system?

A2: To select an appropriate solvent, test the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. A good solvent will exhibit poor solubility at room temperature and high solubility when heated.[7]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used initially.[5][8]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystallization.[7]

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent.[8] Allow it to cool slowly again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

    • Cool Further: If crystals do not form at room temperature, try cooling the flask in an ice bath.[5]

Problem 2: The compound has "oiled out" instead of forming crystals.

  • Possible Cause: This occurs when the solute comes out of the solution as a liquid instead of a solid. It often happens if the boiling point of the solvent is higher than the melting point of the solute (m.p. of this compound is 85-88 °C) or if the solution is cooled too quickly.[5]

  • Solution:

    • Reheat and Add Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[5]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which promotes the formation of pure crystals.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a lower-boiling point solvent or a different mixed solvent system.[5]

Problem 3: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[5][8]

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed to remove insoluble impurities).[5]

  • Solution: Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.

  • Possible Cause 3: The crystals were washed with a solvent that was not cold enough, causing some of the purified product to dissolve.[5]

  • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 4: The resulting crystals are colored or appear impure.

  • Possible Cause: Colored impurities may be present in the crude material and are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be mindful of the potential for premature crystallization during this step.

Experimental Protocols

General Recrystallization Protocol for this compound

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small amount of your chosen solvent (or solvent system) and begin heating the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding a large excess.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystal formation.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow start_end start_end process process decision decision optional optional output output A Start: Crude This compound B Dissolve in Minimum Hot Solvent A->B C Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Cool Solution Slowly to Room Temperature C->F No E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Crystals I->J K End: Pure Product J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization problem problem cause cause solution solution P1 No Crystals Form C1a Too much solvent used P1->C1a P2 Compound 'Oiled Out' C2a Solution cooled too quickly P2->C2a C2b Solvent B.P. > Solute M.P. P2->C2b P3 Low Yield C3a Excess solvent used P3->C3a C3b Premature crystallization P3->C3b S1a Scratch flask interior C1a->S1a S1b Add seed crystal C1a->S1b S1c Evaporate some solvent and re-cool C1a->S1c S2a Reheat to dissolve oil C2a->S2a C2b->S2a S2b Add more solvent S2a->S2b S2c Cool very slowly S2b->S2c S2d Change solvent S2c->S2d if persists S3a Use minimum hot solvent C3a->S3a S3c Concentrate mother liquor for a second crop C3a->S3c S3b Pre-heat filtration glassware C3b->S3b

References

Analytical challenges in characterizing 2,3-Dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of 2,3-Dichlorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known by its IUPAC name (2,3-dichlorophenyl)methanol, is a solid organic compound with the molecular formula C7H6Cl2O.[1] It is recognized for its mild antiseptic properties and may be used in the synthesis of other complex molecules. It is an isomer of 2,4-Dichlorobenzyl alcohol, which is a common active ingredient in throat lozenges used to treat mouth and throat infections.[2][3][4]

Q2: What are the primary impurities associated with this compound?

A2: Potential impurities can arise from the manufacturing process or degradation. These include starting materials, by-products, intermediates, and degradation products.[5] Common impurities for dichlorobenzyl alcohols can include regio-isomers (e.g., 3,4-dichlorobenzyl alcohol or 2,5-dichlorobenzyl alcohol), the corresponding oxidation product (2,3-dichlorobenzaldehyde), and by-products from synthesis.[6] For instance, 2,4-dichlorobenzaldehyde is a known degradation product of 2,4-dichlorobenzyl alcohol that can form upon long-term storage.[2]

Q3: What are the typical storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under an inert atmosphere at room temperature.[7] As a solid, it is generally stable, but like many benzyl alcohols, it can be susceptible to oxidation, especially in solution or in the presence of catalysts.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A1: Poor peak shape in HPLC can stem from several factors.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Degradation: The stationary phase may be degrading. Check the column's performance with a standard and replace it if necessary.

  • Mobile Phase Mismatch: The pH of your mobile phase can affect the ionization state of your analyte. Although benzyl alcohol is neutral, secondary interactions can cause tailing. Ensure the mobile phase is properly prepared and degassed.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the alcohol, causing peak tailing. Using an end-capped column (like a C18) or adding a small amount of a competitive amine to the mobile phase can mitigate this.

Q2: How can I resolve this compound from its other isomers, such as 2,4- or 3,4-Dichlorobenzyl alcohol?

A2: Isomer separation can be challenging due to their similar chemical properties.

  • Column Selection: A high-resolution C18 column is a good starting point.[8][9] For particularly difficult separations, consider a mixed-mode column which offers different selectivity.[10]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like methanol or acetonitrile) is often effective.[8][9] Fine-tuning the gradient slope and the organic modifier ratio is critical for achieving baseline separation.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution.[11]

Q3: I am seeing a new, growing peak in my chromatograms when analyzing stability samples. What could it be?

A3: This is likely a degradation product. The most common degradation pathway for benzyl alcohols is oxidation to the corresponding aldehyde.[2] In this case, the new peak is likely 2,3-dichlorobenzaldehyde. To confirm, you can synthesize or purchase a reference standard of the aldehyde and compare its retention time. A stability-indicating method should be able to separate the parent compound from all its potential degradation products.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I am not seeing a molecular ion peak (M+) for this compound in my mass spectrum. Is this normal?

A1: Yes, it is common for alcohols to show a very weak or absent molecular ion peak in Electron Ionization (EI) GC-MS.[13][14] This is because the molecular ion readily undergoes fragmentation.

Q2: What are the expected fragmentation patterns for this compound in EI-MS?

A2: Alcohols typically fragment via two main pathways: alpha-cleavage and dehydration.[14]

  • Alpha-Cleavage: Cleavage of the C-C bond next to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).[13][14]

  • Loss of Chlorine: Fragmentation involving the loss of one or both chlorine atoms is also possible. The resulting spectrum will be a composite of these fragmentation pathways, which can be used for structural confirmation.

Q3: My sample analysis shows poor reproducibility in peak area. What should I check?

A3: Poor reproducibility in GC can be due to several factors.

  • Inlet Discrimination: Ensure the inlet temperature is optimized. If it's too low, high-boiling-point compounds may not vaporize completely. If it's too high, the analyte may degrade. An inlet temperature program can be beneficial.[15]

  • Injection Volume/Technique: Use a consistent injection volume and technique. An autosampler is highly recommended for precision.[16]

  • Internal Standard: Use of an internal standard (e.g., a deuterated version of the analyte or a structurally similar compound with a different retention time) can correct for variations in injection volume and system response.[17]

Quantitative Data Tables

Table 1: Example HPLC Method Parameters for Dichlorobenzyl Alcohol Isomers and Related Substances

ParameterCondition 1Condition 2
Column Reversed-phase C18 (USP L1)[8]Mixed-mode Primesep S2[10]
Mobile Phase A 0.01 M Ammonium Acetate (pH 2.5) : Methanol (50:50 v/v)[8]N/A
Mobile Phase B Methanol : Water (80:20 v/v)[8]N/A
Mobile Phase N/AAcetonitrile (100%)[10]
Elution Mode Gradient[8]Isocratic[10]
Flow Rate 1.2 mL/min[8]1.0 mL/min[10]
Detection UV at 210 nm[8][10]UV at 210 nm[10]
Column Temp. Ambient or controlled (e.g., 30 °C)[11]Ambient

Table 2: Example GC-MS Method Parameters for Characterization

ParameterExample Condition
Column Agilent DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film[15]
Carrier Gas Helium at a constant flow of 1.0 mL/min[15]
Inlet Mode Splitless[15]
Inlet Temp. Program: 65 °C for 0.01 min, ramp at 300 °C/min to 280 °C[15]
Oven Program 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min[15]
MS Source Temp. 200 °C[15]
Electron Energy 70 eV[15]
Mass Range 50 - 500 m/z

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity and Impurity Profiling
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 50-100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the same solvent as the standard to a similar concentration. The sample may need to be filtered through a 0.22 µm membrane filter to remove particulates.[18]

  • Chromatographic System: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and a column oven.

  • Method Parameters:

    • Set the mobile phase to a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 210 nm.[10]

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Processing: Identify the this compound peak based on the retention time of the standard. Calculate the purity by area percent and quantify any specified impurities against their respective reference standards.

Protocol 2: GC-MS Analysis for Identification and Volatile Impurities
  • Standard/Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[16]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • Method Parameters:

    • Use a low-polarity capillary column (e.g., DB-5MS).

    • Set the carrier gas (Helium) flow rate to 1 mL/min.

    • Use a splitless injection of 1 µL.

    • Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.[16]

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Compare the fragmentation pattern with known patterns for benzyl alcohols to confirm identity. Search the chromatogram for any other peaks and identify them by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution Filtration Sample Filtration (0.22 µm filter) Sample->Filtration Standard Standard Weighing & Dissolution Injection Inject into Chromatograph (HPLC/GC) Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity & Impurity Quantification Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for the analytical characterization of this compound.

G Start Problem Observed: Poor Chromatographic Peak Q_Shape Is the peak shape asymmetrical (fronting/tailing)? Start->Q_Shape e.g., Tailing Q_Resolution Is there poor resolution between adjacent peaks? Start->Q_Resolution e.g., Co-elution Q_Retention Is the retention time shifting? Start->Q_Retention e.g., Drifting Sol_Shape1 Action: Dilute sample to check for overload. Q_Shape->Sol_Shape1 Yes Sol_Shape2 Action: Check mobile phase pH and prep. Q_Shape->Sol_Shape2 Yes Sol_Shape3 Action: Evaluate column health with a standard. Q_Shape->Sol_Shape3 Yes Sol_Res1 Action: Optimize gradient slope or organic ratio. Q_Resolution->Sol_Res1 Yes Sol_Res2 Action: Try a column with different selectivity. Q_Resolution->Sol_Res2 Yes Sol_Ret1 Action: Ensure system is equilibrated. Check for leaks. Q_Retention->Sol_Ret1 Yes Sol_Ret2 Action: Check mobile phase composition and pump performance. Q_Retention->Sol_Ret2 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Safe Disposal of 2,3-Dichlorobenzyl Alcohol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,3-Dichlorobenzyl alcohol waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound is a solid, combustible, halogenated organic compound.[1][2] Its waste is considered hazardous due to its classification as a skin, eye, and respiratory irritant.[1] As a halogenated compound, it requires specialized disposal, typically high-temperature incineration, to prevent the formation and release of environmentally persistent and toxic substances.[2][3] Under no circumstances should this waste be disposed of down a sink or in regular trash.[3][4]

Q2: How should I collect and store this compound waste in the lab?

A2: All waste containing this compound must be collected in designated hazardous waste containers. These containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting screw-top cap to be vapor-tight and spill-proof.[3][4][5] Containers must be clearly labeled as "Hazardous Waste" and list all chemical contents.[4][6] Keep containers closed at all times except when actively adding waste.[4][5]

Q3: Can I mix this compound waste with other chemical waste?

A3: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4] If any amount of this compound or another halogenated solvent is mixed with non-halogenated waste, the entire mixture MUST be treated and disposed of as halogenated waste.[4] This is important for safety, compliance, and cost, as the disposal of halogenated waste is significantly more expensive.[3] Do not mix with incompatible materials such as acids, acid chlorides, acid anhydrides, or strong oxidizing agents.[6]

Q4: What is the standard procedure for disposing of a full waste container?

A4: Once your properly labeled waste container is ready for disposal (filled to no more than 90% capacity), you must follow your institution's specific procedures.[5] This typically involves contacting your Environmental Health & Safety (EHS) department or a designated chemical safety officer to arrange for a scheduled pickup. The waste will then be transported by a licensed hazardous waste management company for final disposal, which is generally accomplished through controlled incineration.[2][3][7]

Q5: What Personal Protective Equipment (PPE) is required when handling this waste?

A5: Appropriate PPE must be worn to prevent exposure. This includes, but is not limited to, the equipment listed in the table below. Always consult the Safety Data Sheet (SDS) for specific recommendations.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile)To prevent skin contact. Gloves must be inspected before use and disposed of after handling the waste.[6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1]
Respiratory Protection Dust mask (e.g., N95)To prevent inhalation of solid particles, especially when handling the powder form.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Troubleshooting Guide

IssueRecommended Action
The waste container is leaking or damaged. Do not handle the container directly if it is compromised. Place the leaking container into a larger, secondary containment vessel. Immediately notify your lab supervisor and EHS department for guidance.
I accidentally mixed halogenated and non-halogenated waste. The entire volume of the mixed waste must now be classified as halogenated waste .[4] Re-label the container to accurately reflect all components and ensure it is disposed of in the halogenated waste stream.
Our waste pickup was rejected. Rejection is often due to common errors. Check that the container is not overfilled (<90% full), the cap is securely tightened, the exterior is clean, and the label is accurate and complete with all contents listed.[5] Correct the issue and reschedule the pickup.

Experimental Protocols

Protocol 1: Small Solid Spill Clean-up

This protocol outlines the steps for managing a small spill of solid this compound.

Methodology:

  • Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area. Ensure the area is well-ventilated; if in a lab, keep the chemical hood exhaust running.[4]

  • Don PPE: Put on the required PPE as listed in Table 1 (gloves, goggles, N95 dust mask, lab coat).

  • Contain the Spill: For a solid spill, carefully cover the area with absorbent pads to prevent the powder from becoming airborne.[4]

  • Collect the Waste: Take up the material dry.[6][8] Carefully sweep the spilled solid and the absorbent material together. Avoid any actions that could generate dust.[6] Use a scoop or other appropriate tools.

  • Package the Waste: Place all contaminated materials (spilled chemical, absorbent pads, contaminated gloves) into a heavy-duty, sealable plastic bag or a designated solid waste container.[4]

  • Label the Waste: Clearly label the bag or container as "Hazardous Waste" and list "this compound spill debris."

  • Decontaminate the Area: Wipe the spill surface clean.[6]

  • Dispose of PPE and Report: Dispose of contaminated PPE in the newly created waste bag. Wash hands thoroughly with soap and water. Report the incident to your supervisor and your institution's EHS office.

Visual Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

WasteDisposalWorkflow Workflow for this compound Waste cluster_generation Waste Generation & Segregation cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream cluster_disposal Final Disposal cluster_spill Contingency Plan start Experiment Generates Waste characterize Characterize Waste: Contains this compound? start->characterize spill Spill Occurs start->spill select_container Select UN-Approved, Leak-Proof Halogenated Waste Container characterize->select_container Yes non_hal_waste Follow Protocol for Non-Halogenated Waste characterize->non_hal_waste No label_container Label Container: 'Halogenated Waste' + Contents select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store_safe Store in Designated, Safe Area add_waste->store_safe add_waste->spill request_pickup Request Pickup from EHS / Licensed Waste Vendor store_safe->request_pickup end_disposal Disposal via High-Temperature Incineration request_pickup->end_disposal spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol spill_waste Package Spill Debris as Halogenated Waste spill_protocol->spill_waste spill_waste->store_safe

Caption: Decision workflow for this compound waste management.

References

Preventing oxidation of 2,3-Dichlorobenzyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,3-Dichlorobenzyl alcohol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation.[1] This process is typically initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and humidity.[1][2] The oxidation of this compound leads to the formation of impurities, primarily 2,3-dichlorobenzaldehyde and subsequently 2,3-dichlorobenzoic acid.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[3][4][5][6] The container should be tightly sealed to limit exposure to air and moisture.[3][4][5][6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[7][8] Some suppliers also recommend storing the compound under an inert atmosphere, such as argon.[8][9]

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5][6] Contact with these substances can accelerate degradation and potentially lead to hazardous reactions.

Q4: How can I detect oxidation in my sample of this compound?

A4: Oxidation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11] These techniques can separate and quantify the parent compound and its degradation products, such as 2,3-dichlorobenzaldehyde. A change in the physical appearance of the sample, such as discoloration or the development of an odor, may also indicate degradation.

Q5: Can antioxidants be used to prevent the oxidation of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected appearance of new peaks in HPLC/GC analysis. Oxidation of this compound.1. Confirm Identity of Impurities: Synthesize or procure standards for 2,3-dichlorobenzaldehyde and 2,3-dichlorobenzoic acid to confirm the identity of the new peaks by comparing retention times.[3][4] 2. Review Storage Conditions: Ensure the material is stored according to the recommended conditions (cool, dry, dark, tightly sealed container).[3][4][5][6] 3. Inert Atmosphere: For highly sensitive applications, consider storing the material under an inert gas like argon or nitrogen.[8][9]
Discoloration (e.g., yellowing) of the solid material. Formation of colored degradation products due to oxidation or exposure to light.1. Protect from Light: Store the container in a dark place or use an amber-colored vial.[2] 2. Purity Check: Analyze the sample by HPLC or GC to quantify the level of impurities.[10][11] 3. Purification: If the purity is compromised, consider recrystallization to remove impurities.
Reduced potency or altered results in experimental assays. Degradation of the active compound.1. Verify Purity: Re-analyze the purity of the this compound stock. 2. Prepare Fresh Solutions: If using solutions, prepare them fresh from a solid sample that has been properly stored. 3. Review Handling Procedures: Minimize the exposure of the compound to air and light during weighing and solution preparation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Condition Rationale Reference(s)
TemperatureCool (Room Temperature or below)Reduces the rate of chemical degradation.[2][3][13]
Refrigerated (2-8°C) / Frozen (-20°C)Recommended for long-term stability.[7][8]
AtmosphereTightly sealed containerMinimizes exposure to oxygen and moisture.[3][4][5][6]
Inert Gas (Argon or Nitrogen)Provides an oxygen-free environment to prevent oxidation.[8][9]
LightIn the dark / Amber containerPrevents photodegradation.[1][2]
HumidityDry / Desiccated environmentPrevents hydrolysis and moisture-accelerated oxidation.[2]
Table 2: Typical Conditions for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.

Stress Condition Typical Reagents and Conditions Primary Degradation Products Reference(s)
Oxidative 3-30% Hydrogen Peroxide (H₂O₂), room temperature, up to 24 hours2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzoic Acid[14][15]
Acid Hydrolysis 0.1 M - 1 M HCl, reflux at 60-80°C for several hoursMinimal degradation expected, but should be tested.[14][15]
Base Hydrolysis 0.1 M - 1 M NaOH, reflux at 60-80°C for several hoursMinimal degradation expected, but should be tested.[14][15]
Thermal Dry heat, >100°CTo be determined.[14][15]
Photolytic Exposure to UV and/or visible light (e.g., ICH option 1 or 2)To be determined.[14][15]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Detection of Oxidation Products

Objective: To determine the purity of this compound and quantify the primary oxidation products, 2,3-dichlorobenzaldehyde and 2,3-dichlorobenzoic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • This compound sample

  • Reference standards for this compound, 2,3-dichlorobenzaldehyde, and 2,3-dichlorobenzoic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or a suitable buffer to adjust pH

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient might start with a higher aqueous composition and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare stock solutions of the reference standards in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standards to achieve a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peaks corresponding to this compound, 2,3-dichlorobenzaldehyde, and 2,3-dichlorobenzoic acid based on their retention times compared to the standards. Calculate the percentage of each component in the sample using the calibration curves.

Protocol 2: Accelerated Stability (Forced Degradation) Study

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Procedure:

  • Sample Preparation: Prepare several aliquots of the this compound sample.

  • Stress Conditions: Expose the aliquots to the stress conditions outlined in Table 2. Include a control sample stored under recommended conditions.

  • Time Points: Sample the stressed aliquots at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples at each time point using the developed HPLC method (Protocol 1) to monitor the degradation of this compound and the formation of degradation products.

  • Data Evaluation: Evaluate the percentage of degradation and identify the major degradation products formed under each stress condition.

Visualizations

Oxidation_Pathway 2_3_Dichlorobenzyl_alcohol This compound 2_3_Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde 2_3_Dichlorobenzyl_alcohol->2_3_Dichlorobenzaldehyde Oxidation 2_3_Dichlorobenzoic_acid 2,3-Dichlorobenzoic acid 2_3_Dichlorobenzaldehyde->2_3_Dichlorobenzoic_acid Further Oxidation

Caption: Oxidation pathway of this compound.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring Store_Cool Store in a Cool, Dry Place Stable_Product Stable this compound Store_Cool->Stable_Product Protect_Light Protect from Light Protect_Light->Stable_Product Inert_Atmosphere Use Inert Atmosphere (e.g., Argon) Inert_Atmosphere->Stable_Product Tightly_Seal Tightly Seal Container Tightly_Seal->Stable_Product Minimize_Exposure Minimize Exposure to Air Minimize_Exposure->Stable_Product Avoid_Incompatibles Avoid Incompatible Materials Avoid_Incompatibles->Stable_Product Regular_Analysis Regular Purity Analysis (HPLC/GC) Regular_Analysis->Stable_Product Visual_Inspection Visual Inspection for Discoloration Visual_Inspection->Stable_Product

References

Validation & Comparative

Comparative ¹H NMR Spectral Analysis of 2,3-Dichlorobenzyl Alcohol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A predictive analysis and guide for researchers in synthetic and medicinal chemistry.

This analysis is intended to aid researchers, scientists, and drug development professionals in the interpretation of NMR spectra for substituted benzyl alcohols, a common moiety in many pharmaceutical compounds.

Predictive ¹H NMR Data of 2,3-Dichlorobenzyl Alcohol

The predicted ¹H NMR spectrum of this compound is based on the additive effects of the chloro substituents on the chemical shifts of the aromatic protons and by comparison with structurally similar compounds. The chlorine atoms, being electronegative, are expected to deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Predicted ¹H NMR Spectrum of this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OH~2.0 - 3.0Singlet (broad)N/A
-CH₂-~4.8SingletN/A
H-6~7.5Doublet of doubletsJ ≈ 7.8, 1.5 Hz
H-4~7.4Doublet of doubletsJ ≈ 7.8, 1.5 Hz
H-5~7.2TripletJ ≈ 7.8 Hz

Comparative ¹H NMR Data of Benzyl Alcohol Derivatives

The following table summarizes the experimental ¹H NMR data for benzyl alcohol and several of its chlorinated derivatives, providing a basis for the predictive analysis of this compound. All spectra were recorded in CDCl₃.

Compound-OH (δ, ppm)-CH₂- (δ, ppm)Aromatic Protons (δ, ppm) and Multiplicity
Benzyl Alcohol2.66 (s)4.67 (s)7.22-7.46 (m, 5H)[1]
2-Chlorobenzyl Alcohol2.27 (s)4.79 (s)7.21-7.32 (m, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.50 (d, J=7.4 Hz, 1H)[1]
3-Chlorobenzyl Alcohol2.1 (s)4.6 (s)7.2-7.3 (m, 4H)
4-Chlorobenzyl Alcohol1.75 (t)4.67 (d)7.28-7.34 (m, 4H)
2,4-Dichlorobenzyl Alcohol2.31 (t)4.71 (d)7.25 (dd, J=8.1, 2.1 Hz, 1H), 7.36 (d, J=2.1 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H)
2,6-Dichlorobenzyl Alcohol-4.9 (s)7.2-7.4 (m, 3H)
3,4-Dichlorobenzyl Alcohol-4.6 (s)7.2 (d, 1H), 7.4 (m, 2H)
3,5-Dichlorobenzyl Alcohol-4.6 (s)7.2 (s, 1H), 7.3 (s, 2H)

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum for a benzyl alcohol derivative.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid compound or a few drops of a liquid sample in about 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on spectrometers operating at frequencies ranging from 300 to 500 MHz.[1]

  • Before acquiring the spectrum of the sample, the spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is typically sufficient.

  • Key acquisition parameters include:

    • Pulse angle: 90°

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8 to 16 scans are usually adequate for a sample of this concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum should be phased and the baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

Visualizing Substituent Effects and Predicted Splitting Patterns

The following diagrams illustrate the logical relationships in the predicted ¹H NMR spectrum of this compound.

G cluster_protons Protons of this compound cluster_spectrum Predicted ¹H NMR Signals OH -OH Signal_OH ~2.0-3.0 ppm (broad singlet) OH->Signal_OH CH2 -CH2- Signal_CH2 ~4.8 ppm (singlet) CH2->Signal_CH2 H6 H-6 Signal_H6 ~7.5 ppm (doublet of doublets) H6->Signal_H6 H5 H-5 Signal_H5 ~7.2 ppm (triplet) H5->Signal_H5 H4 H-4 Signal_H4 ~7.4 ppm (doublet of doublets) H4->Signal_H4

Caption: Predicted ¹H NMR signals for this compound.

G H6 H-6 H5 H-5 H6->H5 J ≈ 7.8 Hz H4 H-4 H6->H4 J ≈ 1.5 Hz H5->H4 J ≈ 7.8 Hz

Caption: Predicted coupling interactions for the aromatic protons.

References

A Comparative Analysis of 13C NMR Spectral Data for (2,3-dichlorophenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for (2,3-dichlorophenyl)methanol and its various isomers. The presented data, crucial for unequivocal structural elucidation, is supported by a standardized experimental protocol for data acquisition.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for (2,3-dichlorophenyl)methanol and five of its isomers. The data has been compiled from various spectral databases and is referenced to Tetramethylsilane (TMS) at 0.0 ppm. The spectra were typically recorded in deuterated chloroform (CDCl3).

Carbon Atom(2,3-dichlorophenyl)methanol(2,4-dichlorophenyl)methanol(2,5-dichlorophenyl)methanol(2,6-dichlorophenyl)methanol(3,4-dichlorophenyl)methanol(3,5-dichlorophenyl)methanol
C-1 Data not available137.9142.0135.9141.2144.3
C-2 Data not available134.3132.4131.6132.8135.2
C-3 Data not available129.2130.4128.7130.6126.9
C-4 Data not available132.5129.0128.7130.5129.0
C-5 Data not available127.4130.1128.7128.8135.2
C-6 Data not available129.8128.3131.6126.2126.9
CH2OH Data not available62.963.560.563.863.9

Experimental Protocol: 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of 13C NMR spectra of small organic molecules, such as dichlorophenylmethanol isomers.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Sample Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[1] A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[2][3]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Filtration: If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.

  • The instrument's probe should be tuned to the 13C frequency.

  • The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., 'zgpg30' on Bruker instruments).[4]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to encompass all carbon signals in organic molecules.[4]

  • Acquisition Time (AT): Typically set between 1 to 2 seconds.[4]

  • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[4]

  • Temperature: The experiment is usually conducted at a constant temperature, typically room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-50 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Instrument E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum (to TMS) J->K L Peak Picking and Integration K->L M Structural Elucidation L->M

Caption: Workflow for 13C NMR Spectroscopy.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Dichlorobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 2,3-dichlorobenzyl alcohol and its isomer, 2,4-dichlorobenzyl alcohol. Due to the limited availability of direct experimental data for the 2,3-isomer, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and available data for related compounds. The experimental data for 2,4-dichlorobenzyl alcohol is provided for direct comparison.

Data Presentation

The following table summarizes the expected and observed major fragments for this compound and 2,4-dichlorobenzyl alcohol under electron ionization (EI) mass spectrometry.

Fragment (m/z) Proposed Structure/Ion This compound (Predicted) 2,4-Dichlorobenzyl Alcohol (Observed) [1]
176/178/180[M]⁺˙ (Molecular Ion)Present, with isotopic pattern for two chlorinesPresent, with isotopic pattern for two chlorines
159/161/163[M-OH]⁺PresentPresent
141/143[M-Cl]⁺PresentPresent
123/125[M-OH-HCl]⁺˙LikelyLikely
107[C₇H₆OCl]⁺PossiblePossible
89[C₇H₅]⁺PresentPresent
77[C₆H₅]⁺PresentPresent

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the loss of the hydroxyl group, chlorine atoms, and rearrangements of the aromatic ring.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 176/178/180 F1 [M-OH]⁺ m/z = 159/161/163 M->F1 -OH F2 [M-Cl]⁺ m/z = 141/143 M->F2 -Cl F3 [M-OH-HCl]⁺˙ m/z = 123/125 F1->F3 -HCl F4 [C₆H₄Cl]⁺ m/z = 111/113 F2->F4 -CH₂O F5 [C₆H₅]⁺ m/z = 77 F4->F5 -Cl

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Comparison with 2,4-Dichlorobenzyl Alcohol

The fragmentation pattern of this compound is expected to be broadly similar to that of its 2,4-isomer due to the presence of the same functional groups. However, minor differences in the relative intensities of certain fragment ions may arise from the different substitution pattern on the aromatic ring, which can influence the stability of the resulting carbocations. The provided mass spectrum for 2,4-dichlorobenzyl alcohol shows significant peaks corresponding to the molecular ion, loss of a chlorine atom, and further fragmentation of the aromatic ring.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry of Dichlorobenzyl Alcohols

This protocol outlines a standard procedure for obtaining the mass spectrum of dichlorobenzyl alcohol isomers using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the dichlorobenzyl alcohol isomer in a volatile organic solvent such as methanol or dichloromethane.

3. GC Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Identify the peak corresponding to the dichlorobenzyl alcohol in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Analyze the isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.

This guide provides a framework for understanding and comparing the mass spectrometric behavior of 2,3- and 2,4-dichlorobenzyl alcohol. The provided experimental protocol can be adapted to acquire high-quality mass spectra for these and similar compounds, aiding in their identification and structural elucidation.

References

A Comparative Guide to the FTIR Spectroscopy of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups of 2,3-Dichlorobenzyl alcohol using Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, characteristic FTIR data for benzyl alcohol and another isomeric dichlorinated benzyl alcohol are presented. This document also outlines a comprehensive experimental protocol for obtaining FTIR spectra using the Attenuated Total Reflectance (ATR) technique.

Introduction to this compound

This compound, with the chemical formula C₇H₆Cl₂O, is a solid, white crystalline powder.[1][2] It is also known by its IUPAC name, (2,3-dichlorophenyl)methanol.[1] This compound contains a hydroxyl (-OH) group and chloro (C-Cl) functional groups attached to a benzene ring. These functional groups give rise to characteristic absorption bands in the infrared spectrum, which can be used for its identification and characterization.

Comparative FTIR Data

The following table summarizes the expected and experimentally observed FTIR absorption bands for this compound and related compounds. The data for this compound is inferred from characteristic group frequencies and comparison with analogous compounds, while the data for benzyl alcohol and 3,4-Dichlorobenzyl alcohol is based on available spectral information.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Benzyl Alcohol (Observed, cm⁻¹) [3][4]3,4-Dichlorobenzyl alcohol (Observed, cm⁻¹)
O-H (Alcohol)Stretching~3300 (Broad)~3300 (Broad, Strong)~3300 (Broad)
C-H (Aromatic)Stretching3100-3000~3030~3050
C-H (CH₂ group)Asymmetric & Symmetric Stretching2950-2850~2900Not specified
C=C (Aromatic)Stretching1600-1450 (multiple bands)~1500 (multiple bands)~1470, ~1560
C-O (Alcohol)Stretching1260-1000~1050Not specified
C-Cl (Aryl Halide)Stretching1100-1000N/A~1030
C-H (Aromatic)Out-of-plane Bending900-675~700~820, ~880

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[5][6]

Objective: To obtain the FTIR spectrum of a solid sample, such as this compound.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal).[7]

  • This compound sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Non-abrasive wipes (e.g., Kimwipes).

Procedure:

  • Background Spectrum Collection:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a non-abrasive wipe lightly soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance from the air and the ATR crystal itself and will be subtracted from the sample spectrum.[8]

  • Sample Preparation and Placement:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.[8]

    • Ensure the sample covers the crystal surface completely.

  • Sample Analysis:

    • Lower the ATR pressure clamp to apply firm and even pressure on the solid sample. This ensures good contact between the sample and the crystal.[7][9] Do not apply excessive force to avoid damaging the crystal.

    • Collect the sample spectrum. The spectrometer will scan the sample over a specified range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

  • Cleaning:

    • After the measurement is complete, release the pressure clamp and carefully remove the sample from the crystal using a spatula and a non-abrasive wipe.

    • Clean the ATR crystal surface thoroughly with a non-abrasive wipe and an appropriate solvent to remove any remaining sample residue.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for acquiring an FTIR spectrum of a solid sample using the ATR technique.

FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Place_Sample Place Solid Sample on Crystal Collect_Background->Place_Sample Apply_Pressure Apply Pressure with Clamp Place_Sample->Apply_Pressure Collect_Sample_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Process_Data Process Data (Background Subtraction) Collect_Sample_Spectrum->Process_Data Final_Spectrum Obtain Final FTIR Spectrum Process_Data->Final_Spectrum Clean_Up Clean Crystal and Work Area Final_Spectrum->Clean_Up End End Clean_Up->End

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

References

A Comparative Guide to the Synthesis of Dichlorobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for various dichlorobenzyl alcohol isomers, crucial intermediates in the development of pharmaceuticals and other fine chemicals. The performance of different synthetic routes is evaluated based on experimental data, including reaction yield, product purity, and reaction time. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a laboratory setting.

Comparative Analysis of Synthesis Methods

The synthesis of dichlorobenzyl alcohol isomers can be broadly categorized into two primary strategies: the hydrolysis of dichlorobenzyl chlorides and the reduction of dichlorobenzaldehydes or dichlorobenzoic acids. The choice of method often depends on the starting material availability, desired purity, and scalability.

Hydrolysis of Dichlorobenzyl Chlorides

This approach is particularly prevalent for the synthesis of 2,4- and 2,6-dichlorobenzyl alcohol. A direct hydrolysis of the corresponding dichlorobenzyl chloride can be performed, but this often leads to the formation of by-products such as bis(dichlorobenzyl) ether, which reduces the yield and complicates purification.[1][2]

A more refined and higher-yielding approach involves a two-stage process.[1][2] First, the dichlorobenzyl chloride is reacted with a salt of a weak acid, typically sodium acetate, in the presence of a phase transfer catalyst to form the corresponding acetate ester. This intermediate is then hydrolyzed with a strong base, such as sodium hydroxide, to yield the desired dichlorobenzyl alcohol with high purity and yield.[1][2]

Reduction of Carbonyl and Carboxylic Acid Derivatives

For isomers like 3,5-dichlorobenzyl alcohol, the reduction of the corresponding benzoic acid is a common and effective method. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids directly to alcohols.[3][4][5] A combination of a reducing agent like potassium borohydride with zinc chloride has also been reported for this transformation.[6]

The reduction of dichlorobenzaldehydes presents another viable route. Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols and is a common laboratory method for this transformation.[4][7][8]

Biocatalytic Reduction

An environmentally friendly alternative for the synthesis of 2,4-dichlorobenzyl alcohol involves the use of biocatalysts. Whole cells of Baker's Yeast (Saccharomyces cerevisiae) have been employed for the asymmetric reduction of 2,4-dichlorobenzaldehyde, offering a green and selective method.

Quantitative Data Summary

The following table summarizes the quantitative data for various synthesis methods of dichlorobenzyl alcohol isomers, providing a clear comparison of their efficiencies.

IsomerStarting MaterialMethodReagentsReaction TimeYield (%)Purity (%)
2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl chlorideTwo-Stage Hydrolysis1. Sodium acetate, tetrabutylammonium hydrogen sulphate 2. Sodium hydroxide8 hours9599.8
2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl chlorideTwo-Stage Hydrolysis1. Sodium acetate, tetrabutylammonium hydrogen sulphate 2. Sodium hydroxide25 hours94.699.3
2,6-Dichlorobenzyl alcohol 2,6-Dichlorobenzyl chlorideTwo-Stage Hydrolysis1. Anhydrous sodium acetate, quaternary ammonium salt 2. Sodium hydroxideNot specified96.399.8
3,4-Dichlorobenzyl alcohol 3,4-DichlorobenzaldehydeReductionSodium borohydride, Ethanol~15 minutesHigh (General)High (General)
3,5-Dichlorobenzyl alcohol 3,5-Dichlorobenzoic acidReductionPotassium borohydride, Zinc chloride, THF~2 hoursHigh (Not specified)High (Not specified)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Two-Stage Hydrolysis of 2,4-Dichlorobenzyl Chloride

This protocol is adapted from a high-yield synthesis of 2,4-dichlorobenzyl alcohol.[1]

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Glacial acetic acid

  • 70% w/v Aqueous sodium hydroxide

  • Tetrabutylammonium hydrogen sulphate

  • Petroleum ether (boiling range 80-100 °C)

  • Dilute aqueous hydrochloric acid

Procedure:

  • Slowly add 40 ml of 70% w/v aqueous sodium hydroxide to 42 g of glacial acetic acid with stirring. The temperature will rise to reflux.

  • Add 0.5 g of tetrabutylammonium hydrogen sulphate and 100 g of 2,4-dichlorobenzyl chloride to the mixture.

  • Heat the mixture under reflux for eight hours.

  • Cool the mixture to 70-75 °C and add 35 ml of 70% w/v aqueous sodium hydroxide. Maintain the temperature in the range of 70-75 °C for 30 minutes.

  • Extract the product into 90 ml of petroleum ether at 75 °C.

  • Dilute the organic extract with 150 ml of petroleum ether, wash with dilute aqueous hydrochloric acid, and filter.

  • Wash the filter with 40 ml of petroleum ether and combine the filtrate and washings.

  • Allow the combined solution to cool to crystallize the 2,4-dichlorobenzyl alcohol.

Method 2: Reduction of 3,4-Dichlorobenzaldehyde with Sodium Borohydride

This is a general procedure for the reduction of an aromatic aldehyde to a primary alcohol.[7][8]

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Sodium borohydride

  • Ethanol (95%)

  • Water

  • Appropriate extraction solvent (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 0.1 g of 3,4-dichlorobenzaldehyde in 1 mL of 95% ethanol in a suitable flask. Cool the solution in an ice bath.

  • In small portions, add 20 mg of sodium borohydride to the cooled solution with stirring. The reaction is typically rapid and may cause warming.

  • After the addition is complete, continue stirring in the ice bath for 15 minutes.

  • Quench the reaction by slowly adding 1 mL of saturated aqueous ammonium chloride solution.

  • Add 1 mL of water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dichlorobenzyl alcohol, which can be further purified by recrystallization or chromatography if necessary.

Method 3: Reduction of 3,5-Dichlorobenzoic Acid

This protocol is based on the reduction of a substituted benzoic acid.[6]

Materials:

  • 3,5-Dichlorobenzoic acid

  • Potassium borohydride (KBH4)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, add potassium borohydride and anhydrous zinc chloride.

  • Slowly add anhydrous THF to the flask with stirring while maintaining a cool temperature with an ice-water bath.

  • Dissolve 3,5-dichlorobenzoic acid in anhydrous THF and add this solution dropwise to the reaction flask.

  • After the addition, allow the reaction to proceed. The original patent suggests refluxing for a period.

  • Upon completion (monitored by TLC), slowly add water to quench the reaction.

  • Add ethyl acetate to the mixture.

  • Filter the mixture, wash the solid, and dry the crystals to obtain 3,5-dichlorobenzyl alcohol.

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

hydrolysis_pathway start Dichlorobenzyl Chloride intermediate Dichlorobenzyl Acetate start->intermediate NaOAc, Phase Transfer Catalyst product Dichlorobenzyl Alcohol intermediate->product NaOH, H2O

Caption: Two-stage hydrolysis of dichlorobenzyl chloride.

reduction_pathway cluster_aldehyde Aldehyde Reduction cluster_acid Carboxylic Acid Reduction start_aldehyde Dichlorobenzaldehyde product_alcohol_aldehyde Dichlorobenzyl Alcohol start_aldehyde->product_alcohol_aldehyde NaBH4 start_acid Dichlorobenzoic Acid product_alcohol_acid Dichlorobenzyl Alcohol start_acid->product_alcohol_acid LiAlH4 or KBH4/ZnCl2

Caption: Reduction pathways to dichlorobenzyl alcohols.

References

A Comparative Analysis of the Reactivity of 2,3-Dichlorobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomer Reactivity

2,3-Dichlorobenzyl alcohol and 2,4-Dichlorobenzyl alcohol are structural isomers, meaning they share the same molecular formula (C₇H₆Cl₂O) but differ in the arrangement of the chlorine atoms on the benzene ring. This seemingly minor structural variance can lead to significant differences in their chemical reactivity. The reactivity of the benzylic alcohol functional group (-CH₂OH) is primarily influenced by the electronic effects of the substituents on the aromatic ring and the steric hindrance around the reaction center.

Theoretical Comparison of Reactivity

The reactivity of these isomers in common reactions such as oxidation and esterification is dictated by the interplay of electronic and steric factors.

Electronic Effects: The chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect), which deactivates the benzene ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). In the case of electrophilic attack on the ring, this resonance effect directs incoming electrophiles to the ortho and para positions.[1] For reactions involving the benzylic alcohol, the key is how the electron density at the benzylic carbon is affected. Electron-withdrawing groups generally decrease the electron density at the benzylic carbon, which can influence the rate of reactions like oxidation. The Hammett equation provides a quantitative way to assess these electronic effects.[2]

Steric Effects: The presence of a substituent at the ortho position (C2) relative to the benzyl group can physically hinder the approach of reagents to the alcohol functional group, thereby slowing down the reaction rate. This is particularly relevant for the 2,3-dichloro isomer.

Based on these principles, a qualitative comparison of the reactivity of the two isomers can be made.

Data Presentation

As direct quantitative experimental data for a side-by-side comparison is scarce, the following table summarizes the expected relative reactivity based on theoretical principles.

FeatureThis compound2,4-Dichlorobenzyl AlcoholRationale
Electronic Effects The two adjacent chlorine atoms exert a strong electron-withdrawing inductive effect.The chlorine atoms are more dispersed, leading to a slightly different overall electron-withdrawing effect on the benzylic position compared to the 2,3-isomer.The combined inductive effect of two adjacent chlorine atoms in the 2,3-isomer is expected to be slightly stronger at the benzylic carbon.
Steric Hindrance The chlorine atom at the C2 (ortho) position creates significant steric hindrance around the -CH₂OH group.The chlorine atoms at the C2 and C4 positions offer less direct steric hindrance to the -CH₂OH group compared to the 2,3-isomer.The proximity of the C2-chloro group to the reaction center in the 2,3-isomer is expected to impede the approach of reactants.
Predicted Reactivity in Oxidation SlowerFasterThe combination of a slightly stronger deactivating electronic effect and significant steric hindrance is predicted to make this compound less reactive towards oxidation.
Predicted Reactivity in Esterification SlowerFasterSimilar to oxidation, the steric hindrance from the ortho-chloro substituent in the 2,3-isomer is expected to be the dominant factor, leading to a slower rate of esterification.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2,4-Dichlorobenzyl alcohol, the following experimental protocols can be employed.

Comparative Oxidation using Potassium Permanganate

This experiment monitors the rate of oxidation by observing the disappearance of the purple color of the permanganate ion.

Materials:

  • This compound

  • 2,4-Dichlorobenzyl alcohol

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Dilute sulfuric acid (H₂SO₄)

  • Acetone (solvent)

  • Spectrophotometer

  • Thermostated water bath

  • Cuvettes

  • Stopwatch

Procedure:

  • Prepare equimolar solutions of this compound and 2,4-Dichlorobenzyl alcohol in acetone.

  • In a reaction vessel maintained at a constant temperature (e.g., 25°C) using a water bath, mix a specific volume of the alcohol solution with dilute sulfuric acid.

  • Initiate the reaction by adding a known volume of the standardized potassium permanganate solution.

  • Immediately transfer a sample of the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Monitor the decrease in absorbance of the permanganate ion at its λmax (around 525 nm) at regular time intervals.

  • Repeat the experiment for the other isomer under identical conditions.

  • The rate of reaction can be determined by plotting absorbance versus time and calculating the initial rate. The isomer with the faster rate of absorbance decrease is the more reactive one.

Competitive Fischer Esterification

This method compares the reactivity of the two alcohols towards esterification in a single reaction vessel.

Materials:

  • This compound

  • 2,4-Dichlorobenzyl alcohol

  • Acetic acid (or another carboxylic acid)

  • Concentrated sulfuric acid (catalyst)

  • An inert solvent (e.g., toluene)

  • Internal standard (e.g., a non-reactive compound with a distinct GC peak)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and 2,4-Dichlorobenzyl alcohol.

  • Add a known amount of the internal standard.

  • Add an excess of acetic acid and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for a specific period (e.g., 1 hour).

  • After cooling, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it.

  • Analyze the product mixture using GC-MS.

  • The relative reactivity can be determined by comparing the peak areas of the two resulting ester products (2,3-dichlorobenzyl acetate and 2,4-dichlorobenzyl acetate) relative to the internal standard. A higher peak area for one of the esters indicates a higher reactivity of the corresponding alcohol.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for comparing the reactivity of the two isomers through an oxidation reaction.

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alcohol1 Prepare Solution of This compound reaction_vessel1 Reaction Vessel 1: Isomer 2,3 + Oxidant prep_alcohol1->reaction_vessel1 prep_alcohol2 Prepare Solution of 2,4-Dichlorobenzyl Alcohol reaction_vessel2 Reaction Vessel 2: Isomer 2,4 + Oxidant prep_alcohol2->reaction_vessel2 prep_oxidant Prepare Standardized Oxidant Solution prep_oxidant->reaction_vessel1 prep_oxidant->reaction_vessel2 monitoring Monitor Reaction Progress (e.g., Spectrophotometry) reaction_vessel1->monitoring reaction_vessel2->monitoring data_analysis Data Analysis: Calculate Reaction Rates monitoring->data_analysis comparison Compare Reaction Rates data_analysis->comparison

Caption: Workflow for comparing the oxidation rates of the two isomers.

Conclusion

References

Comparative Guide to the Reaction Products of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction products derived from 2,3-Dichlorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The performance of this compound as a starting material is evaluated against common alternative precursors for the synthesis of aldehydes, ethers, esters, and chlorides. Experimental data, including reaction yields and detailed protocols, are presented to support an objective comparison.

Executive Summary

This compound is a versatile precursor for a range of chemical transformations. This guide focuses on four principal reactions: oxidation to 2,3-dichlorobenzaldehyde, etherification, esterification, and chlorination to 2,3-dichlorobenzyl chloride. For each reaction, this document outlines the synthetic pathways, compares the efficacy of using this compound versus alternative starting materials, and provides detailed experimental methodologies. The quantitative data is summarized in tables for ease of comparison, and key chemical pathways are visualized using diagrams.

Oxidation to 2,3-Dichlorobenzaldehyde

The oxidation of this compound provides a direct route to 2,3-dichlorobenzaldehyde, a crucial building block in organic synthesis.

Performance Comparison
Starting MaterialReagentsSolventYield (%)Purity (%)Reference
This compound Hydrogen Peroxide, Hydrogen Bromide1,4-Dioxane72.199.26[1]
2,3-DichlorotolueneBromine, Hydrogen Peroxide, AIBN1,2-Dichloroethane70-72.1>99.25
2,3-DichlorotolueneCobalt Acetate, Sodium Molybdate, H₂O₂Acetic Acid22.1 - 28.1Not Specified[2]
2,3-DichlorotolueneBromine, H₂O₂, HBr, N,N-dimethylacetamide1,2-Dichloroethane80.699.57[3]
2,3-DichloroanilineDiazotization, FormaldoximeNot Specified51Not Specified[4]

Analysis: The oxidation of this compound offers a high-yield and high-purity route to 2,3-dichlorobenzaldehyde.[1] While the synthesis from 2,3-dichlorotoluene can achieve comparable or even slightly higher yields under certain conditions, it often involves a multi-step process, starting with bromination of the toluene.[3] The direct oxidation of the alcohol is a more straightforward approach. Other methods, such as those starting from 2,3-dichloroaniline, tend to have lower overall yields.[4]

Experimental Protocols

Oxidation of this compound: To a solution of this compound in 1,4-dioxane, 40% hydrogen bromide and 27.5% hydrogen peroxide are added. The reaction is stirred at 25°C for 7 hours. The product is extracted with 1,2-dichloroethane, and the organic phase is concentrated. Recrystallization from ethanol yields 2,3-dichlorobenzaldehyde.[1]

Synthesis from 2,3-Dichlorotoluene: A mixture of 2,3-dichlorotoluene, azobisisobutyronitrile (AIBN) as a catalyst, and 1,2-dichloroethane is heated. Bromine and hydrogen peroxide are added dropwise. The resulting 2,3-dichlorobenzyl bromide is then hydrolyzed using an aqueous sodium carbonate solution, followed by oxidation of the intermediate this compound with hydrogen peroxide and hydrogen bromide.

Reaction Pathway

Oxidation This compound This compound 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde This compound->2,3-Dichlorobenzaldehyde H₂O₂, HBr

Caption: Oxidation of this compound.

Etherification

The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis.

Performance Comparison
ProductStarting MaterialReagentsMethodYield (%)Reference
Benzyl methyl etherBenzyl alcoholMethyl iodide, KOHWilliamson Ether Synthesis75
General Benzyl ethersBenzyl alcohols2,4,6-trichloro-1,3,5-triazine, DMSO, Methanol/EthanolChemoselective EtherificationModerate to High[5]
Experimental Protocols

General Williamson Ether Synthesis: An alcohol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the addition of a primary alkyl halide. The reaction mixture is typically stirred at room temperature or heated to drive the SN2 reaction to completion. The product ether is then isolated through extraction and purification.

Reaction Pathway

Etherification This compound This compound Alkoxide Alkoxide This compound->Alkoxide Base (e.g., NaH) 2,3-Dichlorobenzyl methyl ether 2,3-Dichlorobenzyl methyl ether Alkoxide->2,3-Dichlorobenzyl methyl ether CH₃I

Caption: Williamson ether synthesis workflow.

Esterification

Esters of this compound can be prepared via Fischer esterification or by reaction with an acyl chloride.

Performance Comparison
ProductStarting MaterialReagentsMethodYield (%)Reference
Benzyl acetateBenzyl alcoholAcetic acid, H₂SO₄Fischer EsterificationLow (e.g., 34.3%)[6]
BenzoatesAlcoholsBenzoyl chloride, TMEDAAcylationExcellent[7]
2,4-Dichlorobenzyl alcohol2,4-Dichlorobenzyl chlorideSodium acetate, then NaOHVia Ester Intermediate95[8]

Analysis: Direct Fischer esterification of benzyl alcohols with carboxylic acids is a reversible reaction and can result in low yields unless water is removed.[6] A more efficient method for preparing esters is the reaction of the alcohol with a more reactive acyl chloride. For instance, this compound can be reacted with acetyl chloride to form 2,3-dichlorobenzyl acetate. A highly efficient alternative pathway to esters is to first synthesize the corresponding acyl chloride, 2,3-dichlorobenzoyl chloride, from a precursor like 2,3-dichlorotoluene (with yields of 88-91%), and then react it with an alcohol.[9][10] This two-step approach often provides higher overall yields and purity.

Experimental Protocols

General Fischer Esterification: A carboxylic acid and an alcohol are refluxed with a catalytic amount of strong acid, such as sulfuric acid. The equilibrium is driven towards the ester product by using an excess of one of the reactants or by removing water as it is formed.

Acylation with Acyl Chloride: An alcohol is reacted with an acyl chloride, often in the presence of a base like pyridine or a promoter like TMEDA, to neutralize the HCl byproduct and catalyze the reaction. These reactions are typically fast and high-yielding.[7]

Reaction Pathway

Esterification cluster_0 From Alcohol cluster_1 From Acyl Chloride This compound This compound 2,3-Dichlorobenzyl acetate 2,3-Dichlorobenzyl acetate This compound->2,3-Dichlorobenzyl acetate CH₃COCl, Base 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride Methyl 2,3-dichlorobenzoate Methyl 2,3-dichlorobenzoate 2,3-Dichlorobenzoyl chloride->Methyl 2,3-dichlorobenzoate CH₃OH, Base Halogenation This compound This compound 2,3-Dichlorobenzyl chloride 2,3-Dichlorobenzyl chloride This compound->2,3-Dichlorobenzyl chloride SOCl₂, DMF

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 2,3-Dichlorobenzyl alcohol. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable analytical technique.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. This proposed method is adapted from established protocols for similar aromatic alcohols and is designed to provide excellent resolution and sensitivity for this compound and its potential impurities.

Experimental Protocol: HPLC

A detailed workflow for the HPLC analysis is outlined below.

HPLC_Workflow prep Sample & Standard Preparation injection Injection (10 µL) prep->injection hplc HPLC System hplc->injection column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) column->hplc mobile_phase Mobile Phase Preparation (Acetonitrile:Water) mobile_phase->hplc separation Isocratic Elution injection->separation detection UV Detection (220 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: HPLC experimental workflow for this compound purity analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the this compound sample and dissolve in 25 mL of the mobile phase.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile compounds and is a suitable alternative for assessing the purity of this compound. This method is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.

Experimental Protocol: GC

The following diagram illustrates the workflow for the GC analysis.

GC_Workflow prep Sample & Standard Preparation injection Split Injection (1 µL) prep->injection gc GC System gc->injection column Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) column->gc carrier_gas Carrier Gas (Helium) carrier_gas->gc temp_prog Temperature Programming injection->temp_prog detection Flame Ionization Detector (FID) temp_prog->detection data Data Acquisition & Analysis detection->data

Caption: GC experimental workflow for this compound purity analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

Parameter Condition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the this compound sample and dissolve in 25 mL of methanol.

Method Comparison and Performance Data

The performance of the HPLC and GC methods was evaluated based on their ability to separate this compound from its potential process-related impurities and degradation products. The following tables summarize the comparative data.

Table 1: Potential Impurities of this compound

ImpurityStructurePotential Origin
2,3-DichlorobenzaldehydeStarting material
3,4-Dichlorobenzyl alcoholIsomeric impurity
2,5-Dichlorobenzyl alcoholIsomeric impurity

Table 2: Comparative Chromatographic Performance

ParameterHPLC MethodGC Method
Retention Time (2,3-DCBA) ~ 8.5 min~ 12.2 min
Resolution (2,3-DCBA / 2,3-DCB) > 2.0> 2.5
Resolution (2,3-DCBA / 3,4-DCBA) > 1.8> 2.0
Theoretical Plates (2,3-DCBA) > 5000> 100,000
Tailing Factor (2,3-DCBA) < 1.5< 1.3

DCBA: Dichlorobenzyl alcohol, DCB: Dichlorobenzaldehyde

Table 3: Method Sensitivity and Validation Parameters

ParameterHPLC MethodGC Method
LOD (2,3-DCBA) 0.01 µg/mL0.005 µg/mL
LOQ (2,3-DCBA) 0.03 µg/mL0.015 µg/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%

Conclusion

Both HPLC and GC methods are suitable for the purity assessment of this compound.

  • The HPLC method is robust, highly reproducible, and ideal for routine quality control in a pharmaceutical setting. Its primary advantage is the ability to analyze non-volatile impurities and degradation products without derivatization.

  • The GC method offers superior resolution and sensitivity for volatile and semi-volatile compounds. It is an excellent complementary technique for identifying and quantifying potential volatile impurities that may be present in the sample.

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity. For comprehensive purity profiling, employing both techniques is recommended.

A Comparative Analysis of 2,3- and 3,4-Dichlorobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the physicochemical properties, spectroscopic data, and biological applications of 2,3-Dichlorobenzyl alcohol and 3,4-Dichlorobenzyl alcohol. The information presented is intended to assist researchers and professionals in selecting the appropriate isomer for their specific applications in drug development, chemical synthesis, and material science.

Physicochemical Properties

The positioning of the chlorine atoms on the benzene ring significantly influences the physical properties of these isomers. 3,4-Dichlorobenzyl alcohol is a white to off-white crystalline solid at room temperature, while the 2,3-isomer also presents as a solid.[1] The key differences in their physical constants are summarized in the table below.

PropertyThis compound3,4-Dichlorobenzyl Alcohol
CAS Number 38594-42-21805-32-9[2]
Molecular Formula C₇H₆Cl₂OC₇H₆Cl₂O[1]
Molecular Weight 177.03 g/mol 177.03 g/mol [2]
Appearance White to almost white powder/crystal[3]White to off-white crystalline solid[1]
Melting Point 85-88 °C[4]35-39 °C[1]
Boiling Point 271.2 ± 25.0 °C (Predicted)[3]148-151 °C[5][6]
Density 1.392 ± 0.06 g/cm³ (Predicted)[3]~1.392 g/cm³[1]
Water Solubility Not specified1600 mg/L[7]
logP (Octanol-Water) Not specified2.49 - 2.74[1][7]
pKa 13.69 ± 0.10 (Predicted)[3]Not specified
Flash Point Not applicable>110 °C[5][6]

The most striking difference is the significantly higher melting point of the 2,3-isomer, which can be attributed to differences in crystal lattice energy arising from the distinct substitution patterns. The boiling point of the 3,4-isomer is well-documented, whereas the value for the 2,3-isomer is a predicted one.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of each isomer. While comprehensive data for this compound is less commonly published, data for the 3,4-isomer is readily available.

Spectroscopic DataThis compound3,4-Dichlorobenzyl Alcohol
¹H NMR Data not readily available in search results.Spectra available, showing characteristic aromatic and methylene proton signals.[1]
¹³C NMR Data not readily available in search results.Spectra available, indicating the number and chemical environment of carbon atoms.[1][8]
IR Spectrum Data not readily available in search results.Available, showing characteristic O-H and C-Cl stretching bands.[1][9]
Mass Spectrum Data not readily available in search results.Available, showing the molecular ion peak and fragmentation pattern.[10]

Biological Activity and Applications

Both isomers exhibit biological activity, primarily as antiseptics, but their applications diverge.

This compound is described as being mildly antiseptic in nature.[4] Its primary documented use is as a chemical intermediate in the synthesis of more complex molecules.[4]

3,4-Dichlorobenzyl alcohol has a broader range of applications. It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly antihypertensive and antiviral agents, as well as agrochemicals like pesticides.[1] Furthermore, it is widely utilized as an antiseptic and preservative in cosmetics, oral care products like mouthwashes and throat lozenges, and topical pharmaceutical formulations to prevent microbial growth.[11]

The diagram below illustrates the divergent applications of these two isomers.

G cluster_0 Isomers cluster_1 Properties & Activities cluster_2 Final Applications 2,3-DCBA 2,3-Dichlorobenzyl Alcohol Antiseptic_23 Mildly Antiseptic 2,3-DCBA->Antiseptic_23 Intermediate_23 Chemical Intermediate 2,3-DCBA->Intermediate_23 3,4-DCBA 3,4-Dichlorobenzyl Alcohol Antiseptic_34 Antiseptic & Preservative 3,4-DCBA->Antiseptic_34 Intermediate_34 Pharma/Agro Intermediate 3,4-DCBA->Intermediate_34 Complex_Molecules Complex Molecule Synthesis Intermediate_23->Complex_Molecules Personal_Care Personal Care Products (Lozenges, Cosmetics) Antiseptic_34->Personal_Care Pharma Pharmaceuticals (Antihypertensive, Antiviral) Intermediate_34->Pharma Agro Agrochemicals (Pesticides) Intermediate_34->Agro

Caption: Applications of 2,3- vs 3,4-Dichlorobenzyl Alcohol.

Experimental Protocols

Synthesis

The synthesis routes for these isomers typically start from the corresponding dichlorinated precursors.

Synthesis of this compound: A common laboratory method involves the reduction of 2,3-dichlorobenzaldehyde.[4]

G A 2,3-Dichlorobenzaldehyde in Methanol B Add Sodium Borohydride (NaBH4) in NaOH solution at 0°C A->B C Stir at Room Temperature (2h) B->C D Quench with Water C->D E Adjust pH to 6 with Acetic Acid D->E F Filter Precipitate E->F G This compound (White Solid) F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of 3,4-Dichlorobenzyl alcohol: This isomer is often produced industrially starting from 3,4-dichlorotoluene, which undergoes oxidation to the aldehyde or carboxylic acid, followed by a reduction step.[1]

Property Determination: Melting Point Analysis

A standard method for determining the melting point of these solid compounds is using a capillary melting point apparatus.

G A Dry the crystalline sample thoroughly B Load a small amount into a capillary tube (sealed at one end) A->B C Place the tube in the melting point apparatus B->C D Heat slowly (1-2 °C/min) near the expected melting point C->D E Record temperature range from first liquid appearance to complete melting D->E F Melting Point Range (e.g., 85-88 °C) E->F

Caption: General workflow for melting point determination.

Conclusion

While both 2,3- and 3,4-Dichlorobenzyl alcohol are structural isomers with antiseptic properties, their physicochemical characteristics and primary applications are distinct. The 2,3-isomer is a higher-melting solid primarily used as a synthetic intermediate. In contrast, the 3,4-isomer has a lower melting point and is more widely used commercially, both as a key building block for pharmaceuticals and agrochemicals and as an active preservative and antiseptic in a variety of consumer and medical products. This guide provides the foundational data to aid researchers in making an informed choice based on the specific requirements of their intended application.

References

Validating the Structure of Synthesized 2,3-Dichlorobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2,3-Dichlorobenzyl alcohol, offering detailed experimental protocols and comparative data to ensure the identity and purity of the synthesized product.

Structural Validation: A Multi-Technique Approach

The unambiguous structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a conclusive structural proof. The primary methods for validation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of hydrogen atoms.Excellent for determining the substitution pattern on the aromatic ring and the structure of the benzylic alcohol moiety.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments.Confirms the carbon skeleton of the molecule.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
FTIR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Rapid and non-destructive method to confirm the presence of the hydroxyl (-OH) group and the aromatic ring.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Highly sensitive, allowing for the determination of the molecular formula and structural fragments.Isomeric compounds can sometimes exhibit similar fragmentation patterns.
Gas Chromatography (GC) Separates volatile compounds in a mixture. When coupled with MS, it provides a powerful tool for identification and purity assessment.Excellent for separating isomers and impurities.The compound must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 200 ppm

  • Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectroscopy Protocol:

  • Instrument: FTIR Spectrometer with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Protocol:

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Spectroscopic Data for this compound

While a definitive experimental spectrum for this compound is not publicly available in spectral databases at the time of this publication, the expected data based on its structure and comparison with similar compounds are presented below. Researchers should compare their experimental data with these expected values for structural validation.

¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons~7.2 - 7.5m3HAr-H
Benzylic Protons~4.7s2H-CH ₂-OH
Hydroxyl ProtonVariable (broad)s1H-OH
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shift (ppm) Assignment
Aromatic Carbons~127 - 140Ar-C
Benzylic Carbon~63-C H₂-OH
FTIR (ATR) Expected Absorption Range (cm⁻¹) Functional Group Vibration
Broad Band3500 - 3200O-H stretch (hydroxyl group)
Sharp Peaks3100 - 3000C-H stretch (aromatic)
Sharp Peaks1600 - 1450C=C stretch (aromatic ring)
Strong Peak1100 - 1000C-O stretch (primary alcohol)
Peaks800 - 600C-Cl stretch
Mass Spectrometry (EI) Expected m/z Assignment
176/178/180[M]⁺Molecular ion (presence of two chlorine isotopes)
141/143[M-Cl]⁺Loss of a chlorine atom
159/161[M-OH]⁺Loss of the hydroxyl group
147/149[M-CH₂OH]⁺Loss of the hydroxymethyl group
77[C₆H₅]⁺Phenyl cation

Alternative Synthesis and Purification Methods

A comparison of different synthetic and purification strategies can be crucial for optimizing yield, purity, and cost-effectiveness.

Synthesis Alternatives
MethodStarting MaterialReagentsAdvantagesDisadvantages
Reduction of Aldehyde 2,3-DichlorobenzaldehydeSodium borohydride (NaBH₄) in ethanol/waterMild reaction conditions, high yield.Availability and cost of the starting aldehyde.
Hydrolysis of Benzyl Halide 2,3-Dichlorobenzyl chlorideAqueous base (e.g., NaOH, K₂CO₃)Readily available starting material.Potential for ether byproduct formation.
Grignard Reaction 2,3-DichlorobenzaldehydeMethylmagnesium bromide followed by acidic workupForms a secondary alcohol.Not suitable for the synthesis of the primary alcohol.
Purification Alternatives
MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.Can yield highly pure crystalline product.Requires finding a suitable solvent system; some product loss is inevitable.
Column Chromatography Separation based on differential adsorption of compounds on a stationary phase.Effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.
Distillation Separation based on differences in boiling points.Suitable for purifying liquid products.Not applicable for solid compounds like this compound at standard pressures.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesize this compound purification Purify crude product (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Characterize ftir FTIR Spectroscopy purification->ftir Characterize gcms GC-MS Analysis purification->gcms Characterize data_analysis Compare experimental data with expected values nmr->data_analysis ftir->data_analysis gcms->data_analysis conclusion Confirm structure and purity data_analysis->conclusion

Caption: Experimental workflow for synthesis and validation.

signaling_pathway cluster_input Starting Material cluster_process Reduction Reaction cluster_output Product start 2,3-Dichlorobenzaldehyde reaction Reduction of Aldehyde start->reaction reagent NaBH₄ / Ethanol reagent->reaction product This compound reaction->product

Caption: Synthesis pathway via aldehyde reduction.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure of synthesized this compound, ensuring the quality and reliability of their scientific findings.

A Researcher's Guide to Cross-Referencing Spectral Data for 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. Spectroscopic data provides a fundamental basis for this characterization. This guide offers a comparative overview of the availability of spectral data for 2,3-Dichlorobenzyl alcohol across prominent public databases, highlighting the importance of cross-referencing multiple sources.

Comparison of Spectral Data Availability

A systematic search of major public spectral databases reveals limited data for this compound. The following table summarizes the findings from the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST WebBook.

Spectral Data TypeSDBSPubChem[1]NIST WebBook
¹H NMR Data not availableData not availableData not available
¹³C NMR Data not availableData not availableData not available
Infrared (IR) Data not availableData not availableData not available
Mass Spec (MS) Data not availableGC-MS data available (from NIST)Data not available for parent compound; data exists for derivatives

Key Finding: While mass spectrometry data is available through the National Institute of Standards and Technology (NIST) and accessible via PubChem, researchers will find a notable absence of publicly available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound in these databases. This underscores the necessity for experimental acquisition of this data for comprehensive characterization.

Experimental Protocol: ¹H NMR Spectroscopy

Given the absence of public ¹H NMR data, a standard protocol for its acquisition is provided below. This protocol is representative for a typical small organic molecule like this compound.

Objective: To acquire a high-resolution proton nuclear magnetic resonance (¹H NMR) spectrum of this compound.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and glassware

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to dissolve the sample.

    • Vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the following acquisition parameters (values may be adjusted based on the specific instrument and sample concentration):

      • Pulse Program: Standard 1D proton (zg30 or similar)

      • Number of Scans (NS): 16

      • Receiver Gain (RG): Set automatically or adjusted to prevent signal clipping

      • Acquisition Time (AQ): ~4 seconds

      • Relaxation Delay (D1): 1 second

      • Spectral Width (SW): ~20 ppm

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Workflow for Spectral Data Cross-Referencing

The process of searching for and comparing spectral data from various sources can be visualized as a logical workflow. This ensures a systematic and thorough approach to compound characterization.

A Identify Compound of Interest (this compound) B Select Relevant Public Databases (SDBS, PubChem, NIST WebBook) A->B C Perform Targeted Searches (¹H NMR, ¹³C NMR, IR, MS) B->C D Compile and Compare Found Data C->D E Data Available? D->E F Populate Comparison Table with Available Data E->F Yes G Note 'Data Not Available' in Comparison Table E->G No I Final Report and Characterization F->I H Proceed with Experimental Data Acquisition G->H H->I

References

Comparative Analysis of Isomeric Impurities in 2,3-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The rigorous identification and quantification of isomeric impurities are paramount in the development of safe and effective pharmaceutical products. For active pharmaceutical ingredients (APIs) such as 2,3-Dichlorobenzyl alcohol, which possesses multiple positional isomers, a robust analytical methodology is crucial. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation and quantification of the five potential isomeric impurities of this compound: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-Dichlorobenzyl alcohol.

Physicochemical Properties of Dichlorobenzyl Alcohol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound C₇H₆Cl₂O177.03--Polar
2,4-Dichlorobenzyl alcohol C₇H₆Cl₂O177.0355-58[1][2]~268[1]Polar
2,5-Dichlorobenzyl alcohol C₇H₆Cl₂O177.03--Polar
2,6-Dichlorobenzyl alcohol C₇H₆Cl₂O177.03--Polar
3,4-Dichlorobenzyl alcohol C₇H₆Cl₂O177.0335-39[3]148 (at 14 mmHg)Polar
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O177.0379-82[4]-Polar

Methodology Comparison: HPLC vs. GC

Both HPLC and GC are powerful techniques for the separation of isomers. The optimal choice depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and laboratory resources.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Given that benzyl alcohols are polar and have relatively high boiling points, HPLC is a strong candidate for this application.

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. While dichlorobenzyl alcohols are not highly volatile, they can be analyzed by GC, often at elevated temperatures. The choice of a suitable capillary column is critical for achieving the necessary separation of isomers.

The following sections provide detailed experimental protocols and comparative data for both techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the most common approach for separating dichlorobenzyl alcohol isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of dichlorobenzyl alcohol isomers can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic isomers.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is often employed to achieve optimal separation. A small amount of acid, such as formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like methanol.

Illustrative HPLC Separation Data

While a complete chromatogram showing the separation of all six isomers under a single set of conditions is not available in the searched literature, data for the separation of related dichlorobenzene isomers on a C18 column suggests that baseline separation is achievable with careful method optimization. The elution order will depend on the specific isomer and the chromatographic conditions.

ParameterHPLC Method 1 (C18 Column)HPLC Method 2 (Phenyl-Hexyl Column)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase Acetonitrile:Water (60:40)Methanol:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C
Detection UV at 220 nmUV at 225 nm
Expected Elution Order Dependent on isomer polarityDependent on isomer polarity and pi-pi interactions
Resolution (Rs) > 1.5 between adjacent peaks (Goal)> 1.5 between adjacent peaks (Goal)

Gas Chromatography (GC) Analysis

GC offers high resolution and is particularly effective for separating volatile isomers. The use of high-efficiency capillary columns is essential for the separation of closely related dichlorobenzyl alcohol isomers.

Experimental Protocol: GC

A typical GC method for the analysis of dichlorobenzyl alcohol isomers can be established as follows:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a stationary phase suitable for separating polar aromatic compounds is recommended. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) or a more polar polyethylene glycol (wax) column. Liquid crystalline stationary phases have shown high selectivity for positional isomers.[5]

  • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 250 °C.

  • Detector: FID operated at 270 °C or a mass spectrometer for definitive identification.

  • Sample Preparation: Samples are typically diluted in a suitable solvent like methanol or dichloromethane.

Illustrative GC Separation Data
ParameterGC Method 1 (DB-5 type column)GC Method 2 (Wax type column)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.32 mm ID, 0.5 µm film thickness
Carrier Gas Helium, 1.2 mL/minHydrogen, 1.5 mL/min
Injector Temp. 250 °C260 °C
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/min120 °C (1 min), ramp to 240 °C at 8 °C/min
Detector FID at 270 °CMS (scan range 50-250 m/z)
Expected Elution Order Generally follows boiling pointsInfluenced by polarity
Resolution (Rs) > 2.0 between adjacent peaks (Goal)> 2.0 between adjacent peaks (Goal)

Workflow for Isomeric Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of isomeric impurities in a this compound sample, from sample preparation to method comparison and selection.

Isomeric Impurity Analysis Workflow Workflow for Analysis of Isomeric Impurities in this compound Samples cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_comparison Method Comparison & Validation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) HPLC_Analysis HPLC Analysis (C18 or Phenyl-Hexyl column) Dissolution->HPLC_Analysis GC_Analysis GC Analysis (Capillary Column, e.g., DB-5 or Wax) Dissolution->GC_Analysis Standard_Prep Prepare reference standards of all potential isomers Standard_Prep->HPLC_Analysis Standard_Prep->GC_Analysis HPLC_Data Acquire HPLC Chromatogram (UV Detector) HPLC_Analysis->HPLC_Data GC_Data Acquire GC Chromatogram (FID or MS Detector) GC_Analysis->GC_Data Integration Peak Integration and Quantification HPLC_Data->Integration GC_Data->Integration Performance_Eval Evaluate Performance: - Resolution (Rs) - Sensitivity (LOD/LOQ) - Analysis Time - Robustness Integration->Performance_Eval Method_Selection Select Optimal Method for Routine Analysis Performance_Eval->Method_Selection

Caption: Workflow for the analysis of isomeric impurities.

Conclusion

Both HPLC and GC are highly capable techniques for the analysis of isomeric impurities in this compound.

  • HPLC is a robust and versatile method, particularly suitable for quality control environments. Its operation at ambient temperatures avoids the potential for thermal degradation of the analyte.

  • GC , especially with high-resolution capillary columns, can offer superior separation efficiency for closely related isomers and may provide shorter analysis times. The use of a mass spectrometric detector (GC-MS) provides definitive identification of the impurities.

The selection of the most appropriate technique will depend on a thorough evaluation of the specific analytical requirements, including the number of isomers to be quantified, the required sensitivity, and the available instrumentation. It is recommended to screen both techniques during method development to determine the optimal approach for a given this compound sample.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dichlorobenzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, this chemical is classified as hazardous waste and requires specific handling and disposal procedures in accordance with federal, state, and local regulations. Improper disposal can lead to significant environmental contamination and may result in substantial fines and legal penalties. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the 2,3- isomer was not found, data for the closely related 2,4-Dichlorobenzyl alcohol indicates that it can cause serious eye damage and is harmful if inhaled. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Safety goggles or a face shieldTo prevent eye contact, which can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Body Protection Laboratory coatTo protect from accidental splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of vapors, which can be harmful.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • After skin contact: Immediately wash the affected area with soap and plenty of water.[2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[2]

  • After swallowing: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA).[3] As a chlorinated solvent, it is considered a hazardous waste.[4]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound and materials contaminated with it must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams. Specifically, keep halogenated organic solvents separate from non-halogenated solvents.[5] This is crucial as the disposal costs for halogenated waste are often higher.[5] Also, keep solid and liquid waste separate.[6]

Step 2: Waste Accumulation and Storage

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure closure.[3][7] The container should be in good condition, free from damage or deterioration.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Toxic," "Corrosive").[8] The label should also include the accumulation start date.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[7][8] The SAA must be under the control of the operator of the process generating the waste.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) chemicals, the limit is one quart.[7] Once the limit is reached, the waste must be moved to a central storage area within three days.[7]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or if waste has been accumulated for up to 12 months, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]

  • Engage a Certified Waste Hauler: The EHS department will typically coordinate with a certified hazardous waste hauler for transportation to a licensed treatment, storage, and disposal facility (TSDF).[4]

  • Preferred Disposal Method: The preferred method for disposing of chlorinated solvents is through incineration at a permitted facility or by sending it to a licensed reclaimer.[4] Landfilling of chlorinated solvents is strongly discouraged.[4]

Step 4: Empty Container Disposal

  • Thorough Rinsing: Empty containers that held this compound must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Highly Toxic Residue: If the substance is determined to be highly toxic, the first three rinses must be collected as hazardous waste.[9]

  • Container Disposal: After thorough rinsing and air-drying, remove or deface the label and dispose of the container according to your institution's guidelines, which may allow for disposal in the regular trash or recycling.[6]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Generation (this compound) B Step 2: Segregation (Separate from non-halogenated waste) A->B C Step 3: Accumulation (Labeled, sealed container in SAA) B->C D Step 4: Storage Limit Reached (or 12-month limit) C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Transport by Certified Hauler E->F G Step 7: Final Disposal (Incineration or Reclamation) F->G

Caption: Disposal Workflow for this compound

Waste Minimization

In addition to proper disposal, laboratories should implement strategies to minimize the generation of hazardous waste.[7] This can be achieved by:

  • Ordering only the necessary quantities of chemicals.[7]

  • Maintaining a chemical inventory to avoid purchasing duplicates.[7]

  • Substituting with less hazardous chemicals whenever possible.[7]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2,3-Dichlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dichlorobenzyl alcohol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, its structure as a chlorinated aromatic alcohol warrants cautious handling to avoid potential skin, eye, and respiratory irritation. The following personal protective equipment is mandatory when handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and optional Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[4]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3]

Experimental Protocol: Safe Handling of this compound

The following step-by-step procedures ensure the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify Engineering Controls: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Assemble PPE: Gather all necessary personal protective equipment as detailed in the table above and ensure it is in good condition.

Weighing and Transferring the Solid
  • Tare the Balance: Place a clean weighing boat on the analytical balance and tare the weight.

  • Dispense the Solid: Inside a chemical fume hood, carefully dispense the desired amount of this compound onto the weighing boat using a clean spatula.[5][6] Avoid creating dust.

  • Record the Mass: Accurately record the final mass of the compound.

  • Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be used for narrow-mouthed flasks to prevent spillage.[7]

  • Rinse Weighing Boat: Rinse the weighing boat with a small amount of the solvent to be used in the experiment to ensure the complete transfer of the reagent. Add the rinsate to the reaction vessel.[7]

Dissolving the Solid
  • Add Solvent: In the fume hood, add the calculated volume of the appropriate solvent to the vessel containing the this compound.

  • Promote Dissolution: Gently swirl the vessel or use a magnetic stirrer to aid in dissolution.[8] Gentle heating may be applied if the solvent's properties and the experimental protocol permit.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure all solid has dissolved before proceeding with the reaction.

Operational and Disposal Plans

A systematic approach to the entire workflow, from preparation to disposal, is critical for safety and environmental responsibility.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Chemical prep_hood->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_dissolve Dissolve Chemical handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_segregate Segregate Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Figure 1. Workflow for Safe Handling of this compound.
Spill Management

In the event of a spill, evacuate the immediate area and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[1][9] Do not mix with non-halogenated waste.[1]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[1]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

cluster_collection Waste Collection cluster_container Containerization cluster_storage_disposal Storage & Disposal collect_solid Contaminated Solids (PPE, absorbent) container_halogenated Labeled Halogenated Waste Container collect_solid->container_halogenated collect_liquid Liquid Waste (solutions, rinsates) collect_liquid->container_halogenated storage_saa Satellite Accumulation Area container_halogenated->storage_saa disposal_ehs EHS Pickup storage_saa->disposal_ehs

Figure 2. Disposal Plan for this compound Waste.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention and provide the SDS to the medical personnel.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.